molecular formula C13H28N4O5 B608988 Methylamino-PEG5-azide

Methylamino-PEG5-azide

カタログ番号: B608988
分子量: 320.39 g/mol
InChIキー: DHHWWGQHCQSYRP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methylamino-PEG5-azide is a PEG derivative containing an azide group and a methylamino group. The azide group enables Click Chemistry. The methylamine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The hydrophilic PEG spacer increases solubility in aqueous media.

特性

IUPAC Name

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N4O5/c1-15-2-4-18-6-8-20-10-12-22-13-11-21-9-7-19-5-3-16-17-14/h15H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHWWGQHCQSYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methylamino-PEG5-azide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylamino-PEG5-azide is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal methylamino group, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group, offers researchers a versatile tool for covalently linking molecules. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates, making it an invaluable reagent in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. This guide provides a comprehensive overview of the chemical properties, solubility, and relevant experimental protocols for this compound.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is essential for accurate calculations in experimental design, including molarity and reaction stoichiometry.

PropertyValueSource
Molecular Weight 320.4 g/mol --INVALID-LINK--
Molecular Formula C13H28N4O5--INVALID-LINK--
CAS Number 2055046-24-5--INVALID-LINK--
Appearance White to off-white solid or viscous liquidGeneral observation for similar compounds
Purity Typically ≥95%General supplier information

Solubility Profile

SolventQualitative SolubilityEstimated Quantitative SolubilitySource
Water Soluble> 10 mg/mL--INVALID-LINK--, --INVALID-LINK--
Dimethyl Sulfoxide (DMSO) Soluble> 10 mg/mL--INVALID-LINK--, --INVALID-LINK--
Dimethylformamide (DMF) SolubleNot specified--INVALID-LINK--
Dichloromethane (DCM) SolubleNot specified--INVALID-LINK--

Note: The estimated quantitative solubility is based on data for a structurally similar compound, Methoxy PEG Azide, and should be experimentally verified for this compound.

Experimental Protocols

The dual functionality of this compound allows for a range of conjugation strategies. The following are detailed methodologies for key experiments involving this crosslinker.

Determination of Aqueous Solubility

This protocol outlines a general method to determine the solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Methodology:

  • Prepare a series of concentrations of this compound in PBS (e.g., 1, 5, 10, 20, 50, 100 mg/mL) in microcentrifuge tubes.

  • Vortex each tube vigorously for 2 minutes to facilitate dissolution.

  • Incubate the solutions at room temperature for 1 hour to reach equilibrium.

  • Visually inspect each tube for any undissolved particulate matter.

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet any undissolved solid.

  • Carefully collect the supernatant from each tube.

  • Analyze the concentration of the dissolved this compound in the supernatant. This can be done by measuring the absorbance at a specific wavelength if the compound has a chromophore, or more accurately by a validated HPLC method.

  • The highest concentration at which no pellet is observed and the measured supernatant concentration matches the prepared concentration is determined as the solubility.

Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol describes a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF for dissolving reactants if necessary

Methodology:

  • Dissolve the alkyne-containing molecule and this compound in the reaction buffer. If necessary, prepare concentrated stock solutions in DMSO or DMF and add them to the aqueous buffer, ensuring the final organic solvent concentration is minimal (typically <5%).

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Prepare a stock solution of CuSO4 (e.g., 50 mM in water).

  • Prepare a stock solution of the copper ligand (THPTA or TBTA) (e.g., 50 mM in water or DMSO).

  • In a reaction vessel, combine the alkyne-containing molecule and a molar excess (typically 1.5-3 equivalents) of this compound.

  • Add the copper ligand to the reaction mixture (final concentration typically 1 mM).

  • Add CuSO4 to the reaction mixture (final concentration typically 0.1-0.5 mM).

  • Initiate the reaction by adding sodium ascorbate (final concentration typically 1-5 mM).

  • Allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary. The reaction can be monitored by TLC, LC-MS, or HPLC.

  • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, reversed-phase HPLC, or dialysis.

Amide Coupling Reaction

This protocol details the conjugation of the methylamino group of the crosslinker to a carboxylic acid-containing molecule using a carbodiimide (B86325) activator.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction buffer (e.g., MES buffer, pH 4.5-6.0, or PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

Methodology:

  • Dissolve the carboxylic acid-containing molecule in the reaction buffer.

  • Add EDC (typically 1.5-2 equivalents relative to the carboxylic acid) and NHS (typically 1.5-2 equivalents) to the solution to activate the carboxyl groups.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Add this compound (typically 1.5-5 equivalents relative to the carboxylic acid) to the reaction mixture.

  • Let the coupling reaction proceed for 2-4 hours at room temperature, or overnight at 4°C. The reaction progress can be monitored by HPLC or LC-MS.

  • Quench the reaction by adding a quenching solution to consume any unreacted activated carboxyl groups.

  • Purify the final conjugate using a suitable technique such as dialysis, size-exclusion chromatography, or preparative HPLC.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships of this compound's functionality and a typical experimental workflow for bioconjugation.

cluster_molecule This compound Structure cluster_functionality Chemical Reactivity cluster_application Resulting Properties & Applications Methylamino Methylamino Group (-NHCH3) PEG5 PEG5 Spacer (Hydrophilic) Methylamino->PEG5 AmideCoupling Amide Coupling (with -COOH) Methylamino->AmideCoupling Azide Azide Group (-N3) PEG5->Azide Solubility Enhanced Solubility PEG5->Solubility ClickChemistry Click Chemistry (with Alkynes) Azide->ClickChemistry Bioconjugation Bioconjugation AmideCoupling->Bioconjugation ClickChemistry->Bioconjugation

Caption: Functional components of this compound and their corresponding reactivities.

cluster_workflow Bioconjugation Workflow start Start: Select Biomolecule and Target Molecule activation Activate Carboxyl Group on Biomolecule (EDC/NHS) start->activation linker_add Add this compound activation->linker_add conjugate1 Formation of Biomolecule-PEG-Azide linker_add->conjugate1 click_reaction Click Chemistry with Alkyne-Target Molecule conjugate1->click_reaction final_conjugate Final Tri-molecular Conjugate click_reaction->final_conjugate purification Purification and Characterization final_conjugate->purification

Caption: A typical workflow for creating a tri-molecular conjugate using this compound.

An In-Depth Technical Guide to the Mechanism and Application of Methylamino-PEG5-azide as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylamino-PEG5-azide is a heterobifunctional linker increasingly utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a reactive methylamino group and a versatile azide (B81097) moiety separated by a hydrophilic five-unit polyethylene (B3416737) glycol (PEG) spacer, enables the precise and efficient covalent linkage of two distinct molecular entities. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing the reactivity of its functional groups, the role of its PEG spacer, and its application in the synthesis of complex biomolecular conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Detailed experimental protocols and quantitative data are provided to facilitate its practical implementation in a research and development setting.

Core Properties of this compound

The utility of this compound as a bifunctional linker stems from the distinct properties of its three core components: the methylamino group, the PEG5 spacer, and the azide group.

PropertyDescriptionKey Advantages in Bioconjugation
Molecular Formula C13H28N4O5-
Molecular Weight 320.4 g/mol Provides a defined spacer length for precise control over intermolecular distance.
Solubility Water, DMSO, DCM, DMFHigh solubility in a range of aqueous and organic solvents facilitates versatile reaction conditions.[1]
Purity Typically >98%High purity ensures reproducibility and minimizes side reactions.[1]
Storage -20°C, desiccatedProper storage is crucial to prevent degradation of the reactive moieties.[1]
The Methylamino Group: A Nucleophilic Handle

The terminal methylamino group (-NHCH3) serves as a potent nucleophile, enabling covalent bond formation with various electrophilic functional groups. This secondary amine is reactive towards:

  • Activated Esters (e.g., N-hydroxysuccinimide esters - NHS esters): Reacts efficiently to form stable amide bonds. This is a widely used strategy for labeling proteins and other biomolecules.[2][3]

  • Carboxylic Acids: In the presence of carbodiimide (B86325) coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), the methylamino group forms a stable amide linkage with carboxylic acids.

  • Aldehydes and Ketones: Undergoes reductive amination to form a stable secondary amine linkage. This reaction involves the initial formation of an iminium ion, which is subsequently reduced by a reducing agent like sodium cyanoborohydride (NaBH3CN).[4][5]

The PEG5 Spacer: Enhancing Physicochemical Properties

The five-unit polyethylene glycol (PEG) spacer is a critical component that imparts several beneficial properties to the linker and the resulting bioconjugate:

  • Hydrophilicity: The PEG chain increases the aqueous solubility of the linker and can improve the solubility of hydrophobic molecules it is conjugated to, reducing the risk of aggregation.[2]

  • Biocompatibility and Reduced Immunogenicity: PEG is well-known for its low toxicity and ability to shield conjugated molecules from the immune system, potentially reducing the immunogenicity of therapeutic proteins.[6]

  • Pharmacokinetic Profile Improvement: The increased hydrodynamic radius conferred by the PEG spacer can reduce renal clearance of the conjugate, leading to a longer circulation half-life.[6]

  • Precise Spatial Control: The defined length of the PEG5 spacer allows for precise control over the distance between the two conjugated molecules, which is often critical for optimizing the biological activity of complex constructs like PROTACs.[2]

The Azide Group: A Bioorthogonal Chemical Handle

The azide group (-N3) is a key functional group for "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility. The azide moiety of this compound can participate in:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regiospecific reaction forms a stable 1,4-disubstituted triazole linkage with a terminal alkyne.[7][8][9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction occurs between an azide and a strained alkyne (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN), forming a stable triazole. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[7]

Mechanism of Action in Bioconjugation

The bifunctional nature of this compound allows for a two-step sequential conjugation strategy. This is crucial for linking two different molecules without significant cross-reactivity.

Bifunctional_Linker_Strategy cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation Molecule_A Molecule A (e.g., with Carboxylic Acid) Intermediate Molecule A-Linker Molecule_A->Intermediate Amide Bond Formation (Methylamino reaction) Linker This compound Final_Conjugate Molecule A-Linker-Molecule B Intermediate->Final_Conjugate Click Chemistry (Azide reaction) Molecule_B Molecule B (e.g., with Alkyne)

Sequential conjugation using this compound.

Typically, the first molecule is attached via the methylamino group, as the conditions for this reaction (e.g., amide bond formation) are generally orthogonal to the azide group. Subsequently, the second molecule, functionalized with an alkyne or a strained cyclooctyne, is conjugated to the azide moiety via click chemistry.

Applications in Drug Development

This compound is a valuable tool in the development of targeted therapeutics, most notably PROTACs and ADCs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker is a critical component, and this compound provides the necessary length and flexibility to facilitate the formation of a stable ternary complex.

PROTAC_Mechanism POI_Ligand Protein of Interest (POI) Ligand PROTAC PROTAC Molecule POI_Ligand->PROTAC Linker This compound Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

PROTAC workflow utilizing a bifunctional linker.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization for specific molecules and applications is recommended.

Protocol 1: Amide Bond Formation with a Carboxylic Acid

This protocol describes the conjugation of the methylamino group of the linker to a molecule containing a carboxylic acid using EDC/NHS chemistry.

Materials:

  • Molecule with a carboxylic acid group

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous DMF or DMSO

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents).

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Dissolve this compound (1.0 equivalent) in Coupling Buffer.

    • Add the activated carboxylic acid solution to the this compound solution.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • Add Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide group of the linker-modified molecule to an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule (from Protocol 1)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Solvent: DMF/water or t-BuOH/water mixture

Procedure:

  • Reaction Setup:

    • Dissolve the azide-functionalized molecule (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.

    • Prepare a fresh solution of sodium ascorbate (0.1-0.5 equivalents) in water.

    • Prepare a solution of CuSO4·5H2O (0.01-0.1 equivalents) in water.

  • Reaction:

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

    • Stir the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by TLC, LC-MS, or HPLC.

  • Purification:

    • Once the reaction is complete, purify the triazole-linked conjugate by an appropriate method, such as column chromatography or HPLC.

Quantitative Data

Table 6.1: Representative Yields for Amine-Reactive Coupling Reactions

Amine-Reactive ChemistryElectrophileNucleophileTypical YieldReference
NHS Ester CouplingNHS EsterPrimary Amine>90%
EDC/NHS CouplingCarboxylic AcidPrimary Amine60-95%[10]
Reductive AminationAldehyde/KetonePrimary/Secondary Amine70-95%[11]

Table 6.2: Representative Reaction Times for Azide-Alkyne Click Chemistry

Click Chemistry TypeAlkyne PartnerCatalystTypical Reaction TimeReference
CuAACTerminal AlkyneCopper(I)5 min - 12 h[12]
SPAACDBCONone1 - 4 h[13]
SPAACBCNNone1 - 4 h[13]

Conclusion

This compound is a highly versatile and efficient bifunctional linker that offers researchers and drug developers precise control over the construction of complex bioconjugates. Its distinct reactive ends, coupled with the beneficial properties of the PEG5 spacer, make it an invaluable tool in the synthesis of next-generation therapeutics such as ADCs and PROTACs. The detailed mechanisms and protocols provided in this guide serve as a foundational resource for the successful application of this powerful chemical tool.

References

Safety and Handling of Methylamino-PEG5-azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for Methylamino-PEG5-azide in a laboratory setting. Due to the presence of an azide (B81097) functional group, this compound requires careful handling to mitigate potential hazards. This document outlines the known properties, stability considerations, proper storage, handling, and disposal methods, along with a general experimental protocol for its use in bioconjugation reactions.

Compound Information and Stability Assessment

This compound is a bifunctional linker molecule commonly used in bioconjugation and drug delivery research. It features a methylamino group for reaction with entities like carboxylic acids or activated esters, and an azide group for click chemistry applications. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media.[1][2][3][4]

Chemical and Physical Properties
PropertyValueSource
Chemical FormulaC13H28N4O5[1]
Molecular Weight320.4 g/mol [1]
AppearanceNot specified, likely a solid or oilN/A
SolubilityWater, DMSO, DCM, DMF[1][3]
Storage Condition-20°C[1][3]
Stability of Organic Azides

Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, with the potential for explosive decomposition.[5][6][7] The stability of an organic azide is often assessed by its carbon-to-nitrogen (C/N) ratio and the "Rule of Six".[5]

  • Carbon to Nitrogen Ratio (C/N): For this compound (C13H28N4O5), the C/N ratio is 13/4 = 3.25. Organic azides with a C/N ratio between 1 and 3 can be synthesized and isolated but should be handled with care, stored at low temperatures, and used in limited quantities.[7][8] While the C/N ratio of 3.25 is slightly above this range, caution is still warranted.

  • Rule of Six: This rule suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe.[5] this compound has 13 carbons to one azide group, which satisfies this rule.

Based on these assessments, this compound is expected to be relatively stable for an organic azide, but the inherent risks of the azide group necessitate stringent safety precautions.

Hazard Identification and Safety Precautions

Potential Hazards
  • Explosive Decomposition: Organic azides can decompose explosively when subjected to heat, shock, friction, or light.[5][6]

  • Toxicity: Azide compounds are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[9][10][11] They can inhibit the cytochrome oxidase system, similar to cyanides.[7]

  • Formation of Hydrazoic Acid: Contact with acids will form hydrazoic acid (HN3), which is a highly toxic, volatile, and explosive gas.[5][8][9]

  • Formation of Metal Azides: Contact with heavy metals (e.g., copper, lead, mercury, silver, brass, bronze) can form highly sensitive and explosive metal azides.[5][8] This is particularly relevant for click chemistry reactions that use copper catalysts.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

PPESpecification
Eye ProtectionSafety glasses or goggles. A face shield is recommended when working with larger quantities or when there is a splash hazard.[8]
Hand ProtectionChemically resistant gloves (e.g., nitrile).
Body ProtectionA lab coat should be worn at all times.
Respiratory ProtectionWork should be conducted in a certified chemical fume hood to avoid inhalation.[6][8]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and ensuring laboratory safety.

Storage
  • Temperature: Store at -20°C as recommended by suppliers.[1][3]

  • Container: Store in a tightly sealed container, protected from light.[5]

  • Incompatibilities: Store away from acids, heavy metals, metal salts, oxidizing agents, and halogenated solvents.[5][8][9]

  • Location: Store in a designated, well-ventilated area. Do not store on metal shelves.[6]

Handling
  • Work Area: All work with this compound should be performed in a chemical fume hood with the sash positioned as low as possible.[8] A blast shield should be used when possible.[8]

  • Utensils: Use non-metal spatulas and tools (e.g., plastic, ceramic) to avoid the formation of metal azides.[5]

  • Heating: Avoid heating the compound. If heating is necessary for a reaction, it should be done with extreme caution, behind a blast shield, and on a small scale.

  • Solutions: It is recommended to handle the compound in solution to reduce the risk of shock-sensitivity.[6][8] Prepare stock solutions in solvents like DMSO or DMF.[12]

  • Inert Atmosphere: For preparing stock solutions, it is good practice to work under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture condensation upon removal from cold storage.[12]

Experimental Protocols

The following is a general protocol for a copper-catalyzed click chemistry reaction (CuAAC) using this compound. This should be adapted for specific experimental needs and performed with all necessary safety precautions.

Preparation of Stock Solutions
  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[12]

  • Under an inert atmosphere, prepare a stock solution (e.g., 10 mM) by dissolving the required amount of this compound in anhydrous DMSO or DMF.

  • Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.

  • Prepare stock solutions of the copper (II) sulfate (B86663) and a reducing agent (e.g., sodium ascorbate).

Click Chemistry Reaction
  • In a chemical fume hood, add the alkyne-containing molecule to the reaction buffer (e.g., PBS).

  • Add the this compound stock solution to the reaction mixture.

  • Add the sodium ascorbate (B8700270) solution, followed by the copper (II) sulfate solution to initiate the reaction.

  • Allow the reaction to proceed at room temperature for the desired amount of time (typically 1-4 hours).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

  • Once the reaction is complete, the product can be purified by a suitable method such as chromatography.

Spill and Waste Disposal

Spill Response
  • Small Spills: For small spills of solutions, absorb the material with a spill absorbent. For small solid spills, carefully sweep up the material.[9]

  • Large Spills: In case of a large spill, evacuate the area and contact the institutional safety office.[7]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

Waste Disposal
  • Segregation: All azide-containing waste must be collected in a designated and clearly labeled waste container.[7][8]

  • Incompatible Wastes: DO NOT mix azide waste with acidic waste or waste containing heavy metals.[5][6]

  • Disposal Procedure: Dispose of azide waste through the institution's hazardous waste program.[5][7] Do not dispose of down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[9]

  • Deactivation (Optional): For some organic azides, it may be possible to convert them to a more stable derivative (e.g., an amine) before disposal.[5] Consult with your institution's safety office for approved procedures.

Visual Diagrams

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal start Obtain this compound ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood warm_up Allow Reagent to Warm to RT fume_hood->warm_up stock_sol Prepare Stock Solution (Use Non-Metal Spatula) warm_up->stock_sol reaction Perform Reaction stock_sol->reaction quench Quench Reaction (if necessary) reaction->quench waste Collect Azide Waste in Designated Container quench->waste decontaminate Decontaminate Glassware and Work Area waste->decontaminate end Store or Dispose of Waste Properly decontaminate->end

Caption: Workflow for the safe handling of this compound.

Azide Decomposition Pathway

AzideDecomposition OrganicAzide R-N3 (this compound) Nitrene R-N (Nitrene Intermediate) OrganicAzide->Nitrene N2 N2 Gas (Dinitrogen) OrganicAzide->N2 Rapid Gas Evolution Energy Energy Input (Heat, Shock, Light) Energy->OrganicAzide Products Decomposition Products Nitrene->Products

Caption: Potential decomposition pathway of an organic azide.

References

The Pivotal Role of the PEG5 Spacer in Methylamino-PEG5-azide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the strategic selection of a linker is paramount to the efficacy, stability, and pharmacokinetic profile of the final conjugate. Among the arsenal (B13267) of available tools, heterobifunctional linkers bearing polyethylene (B3416737) glycol (PEG) spacers have gained prominence. This guide provides a comprehensive technical overview of Methylamino-PEG5-azide, with a specific focus on the integral role of its discrete five-unit polyethylene glycol (PEG5) spacer.

This compound is a versatile chemical entity featuring a methylamino group for reaction with carboxylic acids, activated esters, or carbonyls, and an azide (B81097) moiety for highly specific "click chemistry" reactions. The discrete PEG5 chain serves as a hydrophilic spacer, imparting a range of beneficial properties to the resulting bioconjugate. This document will delve into the core functions of the PEG5 spacer, present quantitative data, provide detailed experimental protocols, and visualize key workflows and signaling pathways.

Core Functions and Advantages of the PEG5 Spacer

The discrete PEG5 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms:

  • Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads, such as cytotoxic drugs used in Antibody-Drug Conjugates (ADCs), are inherently hydrophobic. This poor water solubility can lead to aggregation, diminishing efficacy and potentially increasing immunogenicity. The hydrophilic ethylene (B1197577) glycol units of the PEG5 spacer significantly increase the overall water solubility of the bioconjugate, mitigating aggregation and improving its formulation and handling.

  • Reduced Immunogenicity and Enhanced Stability: The PEG component can form a protective hydration shell around the bioconjugate. This "shielding" effect can mask immunogenic epitopes on the payload or the linker itself, thereby reducing the risk of an immune response. Furthermore, this hydration layer can offer protection against enzymatic degradation, enhancing the stability of the conjugate in biological fluids.

  • Improved Pharmacokinetics: By increasing hydrophilicity and stability, the PEG5 spacer contributes to a longer circulation half-life and can favorably alter the biodistribution of the bioconjugate. The increased hydrodynamic size imparted by the PEG chain can reduce renal clearance, leading to prolonged exposure in the body.

  • Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG5 spacer provides critical spatial separation between the conjugated molecules. This is crucial for maintaining the biological activity of a protein or antibody by preventing the conjugated molecule from interfering with its binding site. It also ensures that the payload is accessible to its target once the bioconjugate reaches its destination. The approximate extended length of a PEG5 spacer is a key parameter in the design of bioconjugates.

Data Presentation: The Impact of PEG Linker Length

The length of the PEG spacer is a critical design parameter that must be optimized for each specific application. The following tables summarize quantitative data from various studies, comparing the effects of different PEG linker lengths on key bioconjugate parameters. While not all studies specifically isolate a PEG5 linker, the data provides valuable trends for informing the design of bioconjugates.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4~5.50.65Non-binding IgG-MMAE
PEG6~4.00.47Non-binding IgG-MMAE
PEG8~2.50.29Non-binding IgG-MMAE
PEG12~2.50.29Non-binding IgG-MMAE
PEG24~2.50.29Non-binding IgG-MMAE

Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8.[1] This data illustrates that increasing the PEG linker length generally leads to a decrease in the clearance rate of ADCs, thereby increasing their circulation time. A PEG5 linker would be expected to have a clearance rate between that of PEG4 and PEG6.

Table 2: Effect of PEG Linker Length on Binding Affinity

CompoundPEG Linker LengthIC50 (nM)
natGa-NOTA-PEGn-RM26PEG21.3 ± 0.2
natGa-NOTA-PEGn-RM26PEG31.9 ± 0.3
natGa-NOTA-PEGn-RM26PEG42.5 ± 0.4
natGa-NOTA-PEGn-RM26PEG63.1 ± 0.5

Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR).[1] In this specific case, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[1] This highlights that the optimal PEG length for receptor binding is context-dependent and may require empirical determination.

Table 3: Stability of PEGylated Peptides in Human Plasma

Peptide Conjugate% Intact after 24h in Human Plasma
A20FMDV2-acetyl-PEG2~75%
A20FMDV2-acetyl-PEG5>80%
A20FMDV2-propionyl-PEG5~65%
A20FMDV2-acetyl-PEG20~55%

Data from a stability study of A20FMDV2 analogues. This study surprisingly found that shorter PEG linkers (PEG2 and PEG5) conferred greater stability in human plasma compared to a longer PEG20 linker.[1]

Experimental Protocols

This section provides detailed methodologies for the sequential conjugation of two different molecules using this compound.

Protocol 1: Amide Bond Formation with the Methylamino Group

This protocol describes the conjugation of a molecule containing a carboxylic acid to the methylamino group of this compound using EDC/NHS chemistry.

Materials:

  • Molecule of interest with a carboxylic acid group (Molecule A-COOH)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Reverse-Phase HPLC or Size Exclusion Chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve Molecule A-COOH in Activation Buffer.

    • Dissolve this compound in DMF or DMSO to create a stock solution.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • In a reaction vessel, add the solution of Molecule A-COOH.

    • Add a 1.5 to 5-fold molar excess of EDC and NHS to the Molecule A-COOH solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate.

  • Conjugation to this compound:

    • Add the activated Molecule A-NHS ester solution to the this compound solution. A 1:1 to 1.5:1 molar ratio of activated payload to linker is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer to facilitate the reaction between the NHS ester and the methylamino group.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to hydrolyze any unreacted NHS esters.

    • Purify the resulting Molecule A-PEG5-azide conjugate using an appropriate chromatographic method to remove unreacted molecules and byproducts.

    • Characterize the purified conjugate by methods such as LC-MS and NMR to confirm its identity and purity.

Protocol 2: Click Chemistry with the Azide Group

This section describes two common click chemistry reactions for the azide-functionalized conjugate obtained from Protocol 1.

Materials:

  • Purified Molecule A-PEG5-azide

  • Molecule of interest with a terminal alkyne (Molecule B-Alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Reaction Buffer: PBS, pH 7.4

  • DMSO or DMF

Procedure:

  • Preparation of Reactants:

    • Dissolve Molecule A-PEG5-azide and Molecule B-Alkyne in the Reaction Buffer. DMSO or DMF can be used as a co-solvent if necessary, but the final concentration should be kept low (<10%).

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the ligand in water.

  • CuAAC Reaction:

    • In a reaction tube, combine Molecule A-PEG5-azide and Molecule B-Alkyne. A slight molar excess of one component may be used to drive the reaction to completion.

    • Add the copper ligand (e.g., THPTA) to the reaction mixture.

    • Add the CuSO₄ solution. The final copper concentration is typically in the range of 50-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

  • Purification:

    • Once the reaction is complete, purify the final conjugate (Molecule A-PEG5-Molecule B) using a suitable method such as size-exclusion chromatography, affinity chromatography, or HPLC to remove excess reagents, catalyst, and byproducts.

This copper-free click chemistry method is ideal for biological applications where copper toxicity is a concern.

Materials:

  • Purified Molecule A-PEG5-azide

  • Molecule of interest with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) (Molecule C-DBCO/BCN)

  • Reaction Buffer: PBS, pH 7.4

  • DMSO or DMF

Procedure:

  • Preparation of Reactants:

    • Dissolve Molecule A-PEG5-azide and Molecule C-DBCO/BCN in the Reaction Buffer. Use a minimal amount of a co-solvent like DMSO if needed.

  • SPAAC Reaction:

    • Combine the solutions of Molecule A-PEG5-azide and Molecule C-DBCO/BCN. A 1.5- to 10-fold molar excess of one component is often used to ensure efficient conjugation.

    • Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the final conjugate (Molecule A-PEG5-Molecule C) using an appropriate chromatographic method to remove any unreacted starting materials.

Mandatory Visualization

Logical Relationships and Experimental Workflows

experimental_workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Click Chemistry molA Molecule A (with -COOH) activation EDC/NHS Activation molA->activation 1. linker This compound conjugation1 Amide Bond Formation (pH 7.2-7.5) linker->conjugation1 3. activation->conjugation1 2. intermediate Molecule A-PEG5-azide (Purified Intermediate) conjugation1->intermediate 4. Purify click_reaction Click Reaction (CuAAC or SPAAC) intermediate->click_reaction 5. molB Molecule B (with Alkyne or DBCO) molB->click_reaction 6. final_product Final Bioconjugate (Molecule A-PEG5-Molecule B) click_reaction->final_product 7. Purify end end final_product->end End start Start start->molA

Sequential bioconjugation workflow using this compound.

click_chemistry_decision start Choose Click Chemistry Method question Is the system sensitive to copper? start->question cuaac Use CuAAC (Copper-Catalyzed) question->cuaac No spaac Use SPAAC (Strain-Promoted) question->spaac Yes cuaac_pros Pros: - Faster kinetics - Uses simple alkynes cuaac->cuaac_pros spaac_pros Pros: - Biocompatible (no copper) - Ideal for in vivo applications spaac->spaac_pros

Decision tree for selecting a click chemistry method.
Signaling Pathways

The use of bioconjugates, such as antibody-drug conjugates, often targets cell surface receptors to either deliver a payload or modulate signaling. The following diagrams illustrate simplified versions of key signaling pathways that are common targets in drug development.

HER2_Signaling cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MAPK Pathway HER2 HER2 Receptor Dimerization Dimerization (with HER3/EGFR) HER2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K Grb2_Sos Grb2/SOS Autophosphorylation->Grb2_Sos Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival, Proliferation mTOR->Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation ERK->Proliferation

Simplified HER2 signaling pathway.

VEGFR_Signaling cluster_plc PLCγ Pathway cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC Permeability Vascular Permeability PKC->Permeability Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Cell Survival eNOS->Survival

Simplified VEGFR signaling pathway in angiogenesis.

Conclusion

The PEG5 spacer in this compound is a critical component that imparts numerous advantageous properties to bioconjugates. By enhancing solubility, stability, and pharmacokinetic profiles, while providing optimal spatial separation, the PEG5 linker plays a vital role in the development of effective and safe targeted therapies and research tools. The choice of conjugation chemistry for the terminal methylamino and azide groups offers researchers the flexibility to design and synthesize a wide array of complex biomolecular constructs. The detailed protocols and workflows provided in this guide offer a practical framework for the successful application of this compound in creating next-generation therapeutics and diagnostics.

References

Navigating the Nuances of Amine Reactivity in PEG Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The functionalization of Polyethylene Glycol (PEG) linkers with amine groups is a cornerstone of bioconjugation, enabling the attachment of therapeutic payloads, imaging agents, and other moieties to biological targets. The choice between a primary amine (-NH₂) and a methylamino (-NHCH₃) group at the terminus of a PEG linker can significantly influence the efficiency of conjugation, the stability of the resulting conjugate, and its ultimate biological performance. This technical guide provides an in-depth analysis of the differences in reactivity between primary and methylamino PEG linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in making informed decisions for their drug development programs.

While primary amines are generally more reactive due to lower steric hindrance and readily available pKa data, methylamino linkers offer the potential for enhanced stability of the final conjugate. This guide will dissect the factors governing these differences, providing a framework for selecting the optimal amine functionality for a given bioconjugation strategy.

Core Principles: Understanding the Reactivity Landscape

The reactivity of an amine is primarily governed by its nucleophilicity and basicity, which are influenced by both electronic and steric factors.

Electronic Effects

The methyl group in a methylamino moiety is an electron-donating group. This inductive effect increases the electron density on the nitrogen atom, making the methylamino group more basic than a primary amine. A higher basicity, reflected in a higher pKa of the conjugate acid, generally correlates with increased nucleophilicity.

Steric Hindrance

The presence of the methyl group in the methylamino linker introduces steric bulk around the nitrogen atom. This steric hindrance can impede the approach of an electrophile, such as the carbonyl carbon of an N-hydroxysuccinimide (NHS) ester, a common activating group for PEGylation. This can lead to a slower reaction rate compared to a less hindered primary amine.[1]

The Interplay of Electronics and Sterics

In the context of PEG linkers, there is a delicate balance between the electron-donating effect of the methyl group, which enhances nucleophilicity, and the increased steric hindrance, which impedes the reaction. For many common electrophiles used in bioconjugation, such as NHS esters, the steric effect is often the dominant factor, leading to a generally higher reactivity for primary amines.

Quantitative Data Summary

A critical aspect of selecting the appropriate linker is understanding the quantitative differences in their properties. The following tables summarize key data points for primary and methylamino PEG linkers.

ParameterPrimary Amine (-NH₂) on PEGMethylamino (-NHCH₃) on PEGReference(s)
pKa of Conjugate Acid ~9.7 (for Jeffamine®, a primary amine-terminated PPG-PEG-PPG)Not readily available in literature[2]
General Reactivity Trend with NHS Esters HigherLower[1]

Reaction Kinetics: Primary vs. Methylamino PEG Linkers

The rate of a bioconjugation reaction is a critical parameter for process optimization and ensuring complete and specific labeling. The reaction of amine-terminated PEG linkers with NHS esters is a widely used conjugation strategy.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Primary Amine Reaction with NHS Ester

Methylamino Reaction with NHS Ester
Factors Influencing Reaction Rate

  • pH: The reaction rate is highly pH-dependent. The amine must be in its deprotonated, nucleophilic form to react. Therefore, the reaction is typically carried out at a pH of 7-9.[3][4] At lower pH, the amine is protonated and non-nucleophilic, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.

  • Steric Hindrance: As previously mentioned, the methyl group on the methylamino linker sterically hinders the approach of the electrophile, generally resulting in a slower reaction rate compared to a primary amine.[1]

  • Concentration of Reactants: The reaction rate is dependent on the concentration of both the amine-PEG and the activated molecule.

Stability of the Resulting Conjugate

The stability of the linkage between the PEG and the conjugated molecule is crucial for the overall efficacy and safety of the bioconjugate.

Chemical Stability

The product of the reaction between an amine and an NHS ester is an amide bond. In the case of a primary amine, a secondary amide is formed, while a methylamino group forms a tertiary, N-methylated amide. Amide bonds are generally very stable under physiological conditions. However, N-methylation can influence the hydrolytic stability of the amide bond. While some studies on small molecules have shown that N-acylated amino acid amides can be surprisingly unstable under acidic conditions, N-methylation of peptides is generally considered to enhance their stability.[5][6]

Enzymatic Stability

A key advantage of using a methylamino linker is the increased resistance of the resulting N-methyl amide bond to enzymatic cleavage by proteases.[1][7][8] The methyl group can sterically hinder the approach of the enzyme's active site, thereby protecting the conjugate from degradation. This can lead to a longer in vivo half-life of the bioconjugate.

G cluster_0 Linkage Stability Amide Amide Bond (from Primary Amine) Cleavage Cleavage Amide->Cleavage N_Methyl_Amide N-Methyl Amide Bond (from Methylamino) Resistance Increased Resistance N_Methyl_Amide->Resistance Protease Protease Protease->Amide Susceptible to Protease->N_Methyl_Amide Steric Hindrance

Enzymatic Stability Comparison

Experimental Protocols

To aid researchers in their comparative analysis, the following are detailed methodologies for key experiments.

Protocol for Comparative Kinetic Analysis of PEGylation

This protocol outlines a method to compare the reaction kinetics of a primary amine-PEG and a methylamino-PEG with an NHS-activated molecule using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Primary amine-terminated PEG (e.g., NH₂-PEG-X)

  • Methylamino-terminated PEG (e.g., CH₃NH-PEG-X)

  • NHS-activated molecule (e.g., a fluorescent dye with an NHS ester group)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis or fluorescence)

  • Mobile Phases for HPLC (e.g., Acetonitrile and water with 0.1% TFA)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of primary amine-PEG and methylamino-PEG of known concentrations in the Reaction Buffer.

    • Prepare a stock solution of the NHS-activated molecule in a suitable organic solvent (e.g., DMSO or DMF).

  • Reaction Setup:

    • In separate reaction vials, add the primary amine-PEG and methylamino-PEG solutions.

    • Equilibrate the vials to the desired reaction temperature (e.g., 25°C).

  • Initiation of Reaction:

    • To each vial, add a predetermined amount of the NHS-activated molecule stock solution to initiate the reaction. The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on the reaction kinetics.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot from each reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing the Quenching Solution.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC.

    • Develop an HPLC method that can separate the unreacted NHS-activated molecule, the PEGylated product, and any hydrolysis byproducts.

    • Monitor the disappearance of the NHS-activated molecule and the appearance of the PEGylated product over time.[7]

  • Data Analysis:

    • Integrate the peak areas of the reactant and product at each time point.

    • Plot the concentration of the product formed versus time for both the primary amine and methylamino reactions.

    • Determine the initial reaction rates from the slopes of these plots.

    • If the reaction is performed under pseudo-first-order conditions (with a large excess of one reactant), the observed rate constant (k_obs) can be determined. The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the excess reactant.

G cluster_0 Kinetic Analysis Workflow start Prepare Reactant Stock Solutions react Initiate PEGylation Reactions start->react sample Time-Course Sampling & Quenching react->sample hplc HPLC Analysis sample->hplc analyze Data Analysis: Determine Rate Constants hplc->analyze end Compare Reactivity analyze->end

Workflow for Comparative Kinetic Analysis
Protocol for Assessing Enzymatic Stability

This protocol provides a method to compare the stability of an amide-linked versus an N-methyl amide-linked PEG-peptide conjugate in the presence of a protease.

Materials:

  • PEG-peptide conjugate with an amide linkage.

  • PEG-peptide conjugate with an N-methyl amide linkage.

  • Protease solution (e.g., Trypsin, Chymotrypsin) in a suitable buffer.

  • Incubation Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

  • Stop Solution: e.g., 10% Trifluoroacetic acid (TFA).

  • HPLC system with a C18 reverse-phase column and UV detector.

Procedure:

  • Incubation Setup:

    • In separate microcentrifuge tubes, dissolve a known concentration of each PEG-peptide conjugate in the Incubation Buffer.

    • Add the protease solution to each tube to initiate the enzymatic digestion. Include a control for each conjugate without the addition of protease.

    • Incubate the tubes at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

    • Stop the enzymatic reaction by adding the Stop Solution.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC.

    • Develop a gradient method that can separate the intact PEG-peptide conjugate from any degradation fragments.

  • Data Analysis:

    • Integrate the peak area of the intact conjugate at each time point.

    • Plot the percentage of the remaining intact conjugate versus time for both the amide and N-methyl amide-linked conjugates.

    • Compare the degradation profiles to assess the relative enzymatic stability.

Conclusion and Recommendations

The choice between a primary amine and a methylamino group for PEG linker functionalization is a critical decision in the design of bioconjugates.

  • Choose a primary amine-terminated PEG linker when:

    • Rapid reaction kinetics are desired.

    • The target molecule is sensitive to prolonged reaction times or harsh conditions.

    • Maximizing conjugation efficiency is the primary goal.

  • Choose a methylamino-terminated PEG linker when:

    • Enhanced stability of the final conjugate against proteolytic degradation is a key requirement.

    • A longer in vivo half-life of the bioconjugate is desired.

    • Slightly slower reaction kinetics can be tolerated in the manufacturing process.

Ultimately, the optimal choice will depend on the specific application, the nature of the molecule to be conjugated, and the desired properties of the final product. The experimental protocols provided in this guide offer a framework for researchers to empirically determine the most suitable linker for their needs.

References

An In-depth Technical Guide to Click Chemistry Using Azide-Functionalized PEG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of click chemistry centered on the use of azide-functionalized polyethylene (B3416737) glycol (PEG), a powerful tool in bioconjugation, drug delivery, and materials science. We will delve into the core principles, present detailed experimental protocols, summarize key quantitative data, and visualize complex processes to facilitate a deeper understanding of this transformative chemical methodology.

Introduction to Click Chemistry and PEGylation

"Click chemistry" is a concept introduced by K. Barry Sharpless and is characterized by reactions that are modular, high-yielding, stereospecific, and generate minimal and inoffensive byproducts.[1] One of the most prominent examples of a click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, which forms a stable triazole linkage.[2][3] This reaction is highly selective and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[4]

Polyethylene glycol (PEG) is a biocompatible, non-toxic, and non-immunogenic polymer widely used in the pharmaceutical and biotechnology industries.[5][6] The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly improve the therapeutic properties of peptides, proteins, and small molecule drugs.[4] Key benefits of PEGylation include enhanced solubility, increased stability against enzymatic degradation, reduced immunogenicity, and extended circulation half-life by minimizing renal clearance.[4][7]

The combination of click chemistry with azide-functionalized PEG creates a highly efficient and versatile platform for bioconjugation.[8] Azide-functionalized PEG (Azide-PEG) reagents allow for the precise and site-specific attachment of PEG to biomolecules and nanoparticles, enabling the development of advanced drug delivery systems, diagnostic tools, and biomaterials.[9][10][11]

Core Principles of Azide-Alkyne Click Chemistry

There are two primary forms of azide-alkyne cycloaddition used in conjunction with azide-functionalized PEG: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most well-known click reaction and involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole. This reaction is extremely efficient and proceeds under mild conditions, including in aqueous solutions.[4][12] The copper(I) catalyst can be generated in situ from copper(II) salts (e.g., CuSO₄) with the addition of a reducing agent like sodium ascorbate (B8700270).[12][13] Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) can be used to stabilize the copper(I) oxidation state and improve reaction efficiency.[14]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azide_PEG Azide-PEG (R-N3) Product PEGylated Molecule with Triazole Linkage Azide_PEG->Product Alkyne Alkyne-functionalized Molecule (R'-C≡CH) Alkyne->Product Cu_I Cu(I) Cu_I->Product Catalyzes Ligand Ligand (e.g., TBTA) Ligand->Cu_I Stabilizes

CuAAC Reaction Scheme
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While highly efficient, the use of a copper catalyst in CuAAC can be problematic for in vivo applications due to its cytotoxicity.[9] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents this issue by utilizing a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), in place of a terminal alkyne.[15][] The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst.[17] This makes SPAAC a truly bioorthogonal reaction suitable for live-cell imaging and in vivo bioconjugation.[9][]

SPAAC_Mechanism cluster_reactants Reactants Azide_PEG Azide-PEG (R-N3) Product PEGylated Molecule with Triazole Linkage Azide_PEG->Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Product Spontaneous Reaction

SPAAC Reaction Scheme

Synthesis and Characterization of Azide-Functionalized PEG

Azide-functionalized PEG can be synthesized through various chemical routes. A common method involves the modification of a hydroxyl-terminated PEG.[18] The hydroxyl group is first activated, for instance, by conversion to a mesylate or tosylate, followed by nucleophilic substitution with sodium azide (NaN₃).[9][19] Heterobifunctional PEGs, possessing an azide at one terminus and another functional group (e.g., amine, carboxyl, NHS ester) at the other, offer greater versatility for more complex bioconjugation strategies.[10][18][19]

The successful synthesis and purity of azide-functionalized PEG are critical for subsequent applications. Characterization is typically performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the azide group and the integrity of the PEG backbone.[18][20]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique is used to determine the molecular weight and polydispersity of the PEG derivative.[18][21]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic azide stretching vibration.

Azide_PEG_Synthesis_Workflow Start Start: Hydroxyl-terminated PEG Activation Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) Start->Activation Substitution Nucleophilic Substitution with Sodium Azide (NaN3) Activation->Substitution Purification Purification (e.g., Dialysis, Chromatography) Substitution->Purification Characterization Characterization (NMR, MALDI-TOF, FTIR) Purification->Characterization End End: Azide-Functionalized PEG Characterization->End

Azide-PEG Synthesis Workflow

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with azide-functionalized PEG. These should be optimized for specific substrates and applications.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to an azide-functionalized PEG.

Materials:

  • Azide-functionalized PEG (Azide-PEG)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

  • Solvent (e.g., deionized water, PBS, DMF, DMSO)

Procedure:

  • Dissolve Reactants: Dissolve the Azide-PEG and the alkyne-functionalized molecule in the chosen solvent. The molar ratio of Azide-PEG to the alkyne molecule can be varied, but a 1:1 to 1.2:1 ratio is common.

  • Prepare Catalyst Stock Solutions:

    • Prepare a 10 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 50 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • If using TBTA, prepare a 10 mM stock solution in a suitable solvent like DMSO.

  • Reaction Setup:

    • To the solution of reactants, add the TBTA solution (if used) to a final concentration of 1 mM.

    • Add the CuSO₄ solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from 1 to 24 hours, depending on the reactants. The reaction progress can be monitored by techniques such as HPLC or LC-MS.

  • Purification: Once the reaction is complete, the PEGylated product can be purified from excess reagents and catalyst using methods like dialysis, size-exclusion chromatography (SEC), or precipitation.[20]

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of a strained cyclooctyne-containing molecule to an azide-functionalized PEG.

Materials:

  • Azide-functionalized PEG (Azide-PEG)

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-functionalized)

  • Solvent (e.g., deionized water, PBS, DMF, DMSO)

Procedure:

  • Dissolve Reactants: Dissolve the Azide-PEG and the cyclooctyne-functionalized molecule in the chosen solvent. A molar ratio of 1:1 is typically used.

  • Reaction Setup: Combine the solutions of the Azide-PEG and the cyclooctyne-functionalized molecule.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature. SPAAC reactions are generally faster than CuAAC, with significant product formation often observed within a few hours. Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, LC-MS).

  • Purification: Purify the PEGylated product from unreacted starting materials using techniques such as dialysis, SEC, or precipitation.

Quantitative Data Summary

The efficiency of PEGylation and the properties of the resulting conjugates are critical parameters in drug development and materials science. The following tables summarize key quantitative data related to click chemistry using azide-functionalized PEG.

Table 1: Comparison of CuAAC and SPAAC

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (metal-free)[9][22]
Biocompatibility Potentially cytotoxic due to copperHighly biocompatible, suitable for in vivo applications[9][]
Reaction Rate Generally fast with catalystCan be very fast, dependent on the strain of the cyclooctyne
Alkyne Reactant Terminal alkyneStrained cyclooctyne (e.g., DBCO, BCN)[15]
Typical Application Ex vivo bioconjugation, materials synthesisIn vivo bioconjugation, live-cell imaging[9][]

Table 2: Influence of PEG Molecular Weight on Pharmacokinetics of a PEGylated Protein (Interferon β-1b) [14]

PEG Molecular Weight (kDa)In Vitro Antiviral ActivityElimination Half-lifeArea Under the Curve (AUC)
10 (linear)HigherShorterLower
20 (linear)
30 (linear)
40 (linear)
40 (branched)LowerLongerHigher

As PEG size increases, in vitro activity tends to decrease, while circulation half-life and overall drug exposure (AUC) increase.[14]

Applications in Research and Drug Development

The versatility of click chemistry with azide-functionalized PEG has led to its widespread adoption in various fields.

Targeted Drug Delivery

Azide-PEG can be used to functionalize drug delivery vehicles such as liposomes, micelles, and nanoparticles.[9] Targeting ligands (e.g., antibodies, peptides) can then be attached to the azide-PEG via click chemistry to create systems that can specifically deliver therapeutic agents to diseased cells or tissues.[9] This approach improves the therapeutic index of drugs by increasing their concentration at the target site while minimizing off-target toxicity.

Bioconjugation and Protein Modification

Click chemistry provides a robust method for the site-specific PEGylation of proteins and peptides.[4][14] By introducing an alkyne- or azide-bearing non-canonical amino acid into a protein's sequence, a PEG chain can be attached at a precise location, leading to a homogeneous product with predictable properties.[14] This is a significant advantage over traditional PEGylation methods that often result in heterogeneous mixtures.

Hydrogel Formation and Biomaterials

Azide- and alkyne-functionalized multi-arm PEGs can be cross-linked via click chemistry to form hydrogels.[22][23][24] These hydrogels are highly biocompatible and have tunable mechanical properties, making them excellent candidates for applications in tissue engineering, regenerative medicine, and as injectable drug delivery depots.[23][24]

Applications_of_AzidePEG_Click_Chemistry cluster_applications Key Application Areas Azide_PEG Azide-Functionalized PEG Drug_Delivery Targeted Drug Delivery (Nanoparticles, Liposomes) Azide_PEG->Drug_Delivery Bioconjugation Bioconjugation (Site-specific Protein PEGylation) Azide_PEG->Bioconjugation Biomaterials Biomaterials (Hydrogel Formation) Azide_PEG->Biomaterials TD_Outcome Improved Therapeutic Index Drug_Delivery->TD_Outcome Leads to B_Outcome Homogeneous Bioconjugates Bioconjugation->B_Outcome Leads to BM_Outcome Advanced Scaffolds for Tissue Engineering Biomaterials->BM_Outcome Leads to

Key Application Areas

Conclusion

Click chemistry utilizing azide-functionalized PEG represents a powerful and enabling technology for researchers, scientists, and drug development professionals. The high efficiency, selectivity, and biocompatibility of these reactions have revolutionized the field of bioconjugation. Whether through the robust and well-established CuAAC reaction or the bioorthogonal SPAAC for in vivo applications, azide-PEG provides a versatile platform for creating advanced therapeutics, sophisticated diagnostic agents, and innovative biomaterials. As our understanding of the intricacies of these reactions and their applications continues to grow, so too will their impact on medicine and materials science.

References

An In-Depth Technical Guide to Methylamino-PEG5-azide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG5-azide is a heterobifunctional linker molecule integral to the field of bioconjugation. Its unique architecture, featuring a reactive methylamino group and a versatile azide (B81097) moiety separated by a hydrophilic five-unit polyethylene (B3416737) glycol (PEG) spacer, offers researchers a powerful tool for covalently linking molecules of interest. This guide provides a comprehensive overview of the key features of this compound, detailed experimental protocols for its use, and its applications in constructing complex biomolecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The methylamino group provides a reactive handle for conjugation to molecules bearing carboxylic acids or their activated esters, such as N-hydroxysuccinimide (NHS) esters.[1] The azide group is a key component for "click chemistry," a suite of reactions known for their high efficiency and specificity.[1] Specifically, the azide can participate in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[2] The PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, a critical feature for biological applications.[1]

Core Features and Properties

This compound is a versatile chemical tool with distinct functionalities at each terminus of a flexible PEG linker.

Structural and Physicochemical Data

The key quantitative properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C13H28N4O5[1]
Molecular Weight 320.4 g/mol [1]
Purity ≥98%[1]
CAS Number 2055046-24-5[1]
Solubility Water, DMSO, DCM, DMF[1]
Storage Condition -20°C[1]
Functional Groups and Reactivity

The utility of this compound in bioconjugation stems from its two distinct reactive groups:

  • Methylamino Group (-NHCH3): This secondary amine is a potent nucleophile that readily reacts with electrophilic groups. Its primary utility is in forming stable amide bonds with carboxylic acids (often activated as NHS esters) and reacting with aldehydes and ketones.[1] The reaction with NHS esters is highly efficient and a cornerstone of bioconjugation for labeling proteins and other biomolecules.[3][4]

  • Azide Group (-N3): The azide group is remarkably stable under most biological conditions, making it an ideal functional group for bioorthogonal chemistry.[5] It does not typically react with endogenous functional groups found in biological systems. Its specific reactivity with alkynes through "click chemistry" allows for the precise and efficient formation of a stable triazole linkage.[5] This can be achieved through two primary pathways:

    • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper(I) catalyst to join the azide with a terminal alkyne.[2]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide.[2] The absence of a potentially toxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[6]

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound. These are general protocols and may require optimization for specific applications.

Protocol 1: Amide Bond Formation via NHS Ester Chemistry

This protocol describes the conjugation of the methylamino group of this compound to a molecule containing an NHS ester.

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.3-8.5)[7][8]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Equilibrate the vials of this compound and the NHS ester to room temperature before opening to prevent moisture condensation.

    • Dissolve the NHS ester-functionalized molecule in a minimal amount of anhydrous DMF or DMSO.

    • Dissolve this compound in the reaction buffer.

  • Conjugation Reaction:

    • Add the dissolved NHS ester solution to the this compound solution. A molar excess of the NHS ester (typically 5-20 fold) is often used.[9]

    • The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to maintain the integrity of biological molecules if present.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[9]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes to react with any unreacted NHS ester.[9]

  • Purification:

    • Purify the conjugate using a suitable method such as size-exclusion chromatography to remove excess reagents and byproducts.

Reaction Parameters for NHS Ester Coupling:

ParameterRecommended ConditionReference
pH 8.3 - 8.5[7][8]
Temperature Room Temperature or 4°C[9]
Duration 1-2 hours (RT) or overnight (4°C)[9]
Solvent Amine-free aqueous buffer with minimal organic solvent[7][8]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide group of a this compound-modified molecule to an alkyne-containing molecule using a copper catalyst.

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the azide- and alkyne-functionalized molecules in the reaction buffer.

    • Prepare stock solutions of CuSO4, sodium ascorbate, and the ligand.

  • Conjugation Reaction:

    • In a reaction vessel, combine the azide- and alkyne-functionalized molecules.

    • In a separate tube, premix the CuSO4 and ligand solutions.

    • Add the copper/ligand mixture to the reaction vessel. The final copper concentration is typically 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration 5-10 times that of the copper.

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification:

    • Purify the conjugate using an appropriate method to remove the catalyst and excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of the azide group of a this compound-modified molecule to a strained alkyne (e.g., DBCO or BCN).

Materials:

  • Azide-functionalized molecule

  • Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-containing)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF (optional)

  • Purification system

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide- and strained alkyne-functionalized molecules in the reaction buffer. If solubility is an issue, a minimal amount of DMSO or DMF can be used.

  • Conjugation Reaction:

    • Combine the azide- and strained alkyne-functionalized molecules in a reaction vessel. A slight molar excess of one reagent may be used to drive the reaction to completion.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[3] Reaction times can be faster depending on the specific strained alkyne used.[6]

  • Purification:

    • Purify the resulting conjugate using a suitable technique to remove any unreacted starting materials.

Visualizing Bioconjugation Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the key reactions and a more complex application of this compound.

Amine-Reactive Conjugation Workflow

Amine_Conjugation A This compound C Reaction Mixture (pH 8.3-8.5) A->C B NHS Ester-Activated Molecule B->C D Amide Bond Formation C->D Incubate E Conjugate D->E F Quenching (e.g., Tris buffer) E->F G Purification F->G Remove excess reagents H Purified Conjugate G->H

Caption: Workflow for conjugating this compound via its amine group.

Azide-Reactive "Click Chemistry" Workflow

Click_Chemistry cluster_start Starting Materials cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway A Azide-Functionalized Molecule C1 Add Cu(I) Catalyst + Sodium Ascorbate A->C1 D2 Triazole Formation (Copper-Free) A->D2 B Alkyne-Functionalized Molecule B->C1 D1 Triazole Formation C1->D1 E Purified Conjugate D1->E B2 Strained Alkyne (e.g., DBCO, BCN) B2->D2 D2->E

Caption: Comparison of CuAAC and SPAAC pathways for azide-alkyne cycloaddition.

Logical Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis cluster_step1 Step 1: Linker-Payload Conjugation cluster_step2 Step 2: Antibody Modification cluster_step3 Step 3: Final 'Click' Conjugation A This compound C Amide Bond Formation (pH 8.3-8.5) A->C B NHS-Ester Activated Cytotoxic Drug B->C D Azide-PEG5-Payload C->D H Click Chemistry (CuAAC or SPAAC) D->H E Monoclonal Antibody (mAb) F Introduce Alkyne Handle (e.g., via NHS-Alkyne) E->F G Alkyne-Modified mAb F->G G->H I Purification H->I J Antibody-Drug Conjugate (ADC) I->J

Caption: A representative workflow for the synthesis of an ADC using this compound.

References

A Technical Guide to Methylamino-PEG5-azide: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG5-azide is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal methylamino group and an azide (B81097) group connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allows for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.

Core Properties and Data

The fundamental characteristics of this compound are summarized below, providing essential information for its application in experimental design.

PropertyValueSource(s)
CAS Number 2055046-24-5[1]
Molecular Weight 320.4 g/mol [1]
Molecular Formula C13H28N4O5[1]
Purity Typically ≥95%N/A
Appearance Varies (often a liquid or oil)N/A
Solubility Soluble in water and common organic solvents (e.g., DMSO, DMF)[1]
Storage Recommended at -20°C[1]

Chemical Reactivity and Applications

This compound's utility stems from its two distinct reactive functional groups, enabling sequential or orthogonal conjugation strategies. The hydrophilic PEG5 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates.

The methylamino group is reactive towards carboxylic acids, activated esters (such as N-hydroxysuccinimide or NHS esters), and carbonyls (aldehydes and ketones).[1][2] This functionality is commonly exploited for coupling the linker to proteins, peptides, or other molecules bearing these groups.

The azide group is a key component for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[3] It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes and strain-promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), forming a stable triazole linkage.[2]

A significant application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .[4][5] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4][6] this compound serves as a flexible linker to connect the target-binding ligand and the E3 ligase-binding ligand.[4][5]

Experimental Protocols

The following are detailed, exemplary protocols for the two primary reaction types involving this compound.

Protocol 1: Amide Bond Formation with a Carboxylic Acid

This protocol describes the coupling of this compound to a molecule containing a carboxylic acid using carbodiimide (B86325) chemistry.

Materials:

  • Molecule of interest with a carboxylic acid group

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5 for the coupling step; MES buffer, pH 4.5-6.0 for the activation step)[7]

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of EDC and 1.1 equivalents of NHS.

    • Stir the reaction mixture at room temperature for 15-30 minutes in a low pH buffer (e.g., MES buffer, pH 4.5-6.0) for optimal activation.[7]

  • Coupling Reaction:

    • Dissolve this compound in the reaction buffer.

    • Add the activated carboxylic acid solution to the this compound solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 for efficient coupling.[7]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding a quenching solution.

    • Purify the conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide group of a this compound conjugate and an alkyne-containing molecule.

Materials:

  • This compound conjugate (from Protocol 1)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)[8]

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the this compound conjugate, the alkyne-containing molecule, CuSO4, sodium ascorbate, and THPTA in the chosen solvent system.[8]

  • Reaction Setup:

    • In a reaction vessel, combine the this compound conjugate and the alkyne-containing molecule.

    • Add the THPTA ligand to the mixture, followed by the CuSO4 solution.[8]

  • Initiation of the Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[8]

    • The reaction is typically rapid and can be carried out at room temperature for 1-4 hours.

  • Purification:

    • Purify the final conjugate using a suitable method, such as dialysis, size-exclusion chromatography, or precipitation.

Visualization of Logical Relationships

The following diagrams illustrate the key reaction pathways and the logical workflow for the application of this compound.

reaction_pathway cluster_amine_reaction Amine Group Reactions Carboxylic_Acid Carboxylic Acid (R-COOH) Amide_Conjugate Amide-PEG5-azide (R-CO-NH(Me)-PEG5-N3) Carboxylic_Acid->Amide_Conjugate EDC, NHS NHS_Ester NHS Ester (R-CO-NHS) NHS_Ester->Amide_Conjugate pH 8.3-8.5 MeNH_PEG_N3 This compound MeNH_PEG_N3->Amide_Conjugate click_chemistry_pathway cluster_azide_reaction Azide Group Reactions (Click Chemistry) Amide_PEG_N3 Amide-PEG5-azide (R-CO-NH(Me)-PEG5-N3) Triazole_Conjugate Final Triazole Conjugate Amide_PEG_N3->Triazole_Conjugate Alkyne Alkyne Molecule (R'-C≡CH) Alkyne->Triazole_Conjugate Cu(I), Ascorbate protac_synthesis_workflow POI_Ligand Protein of Interest (POI) Ligand (with -COOH or -NHS) Intermediate_Conjugate POI Ligand-PEG5-azide POI_Ligand->Intermediate_Conjugate Amide Formation MeNH_PEG_N3 This compound MeNH_PEG_N3->Intermediate_Conjugate PROTAC Final PROTAC Molecule Intermediate_Conjugate->PROTAC Click Chemistry E3_Ligase_Ligand E3 Ligase Ligand (with Alkyne) E3_Ligase_Ligand->PROTAC

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Azido-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of proteins with an azide-functionalized polyethylene (B3416737) glycol (PEG) linker. The specific focus is on the use of an N-hydroxysuccinimide (NHS) ester-activated Methylamino-PEG5-azide derivative for the modification of primary amines on a target protein. This method introduces a bioorthogonal azide (B81097) handle onto the protein surface, enabling subsequent conjugation to a wide array of molecules and materials via "click chemistry".[1][2][3] The inclusion of a hydrophilic PEG linker can enhance the solubility and stability of the modified protein.[4][5]

The primary application of this protocol is to prepare proteins for subsequent specific and efficient conjugation. Azide-labeled proteins are stable intermediates that can be reacted with alkyne- or cyclooctyne-containing molecules, such as fluorescent dyes, biotin, drug molecules, or immobilization surfaces, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][6] This two-step approach offers high specificity and efficiency, making it a versatile tool in proteomics, drug development, and diagnostics.[7][8]

Principle of the Reaction

The labeling strategy is a two-step process. The first step involves the covalent attachment of the Azido-PEG linker to the protein. This is achieved by reacting the NHS ester of the linker with primary amines on the protein, primarily the ε-amine of lysine (B10760008) residues and the N-terminal α-amine.[9][10][11] This reaction forms a stable amide bond and is most efficient at a slightly alkaline pH (7.2-8.5).[12]

The second step is the subsequent "click" reaction of the introduced azide group with a molecule containing a terminal alkyne or a strained cyclooctyne. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.[2][6]

G cluster_0 Step 1: Protein Labeling cluster_1 Step 2: Click Chemistry Protein Protein (-NH2) Labeled_Protein Protein-PEG5-Azide Protein->Labeled_Protein + Reagent NHS-PEG5-Azide Reagent->Labeled_Protein NHS NHS (byproduct) Labeled_Protein->NHS Labeled_Protein2 Protein-PEG5-Azide Conjugate Protein-PEG5-Triazole-Molecule Labeled_Protein2->Conjugate + Alkyne_Molecule Alkyne-Molecule (e.g., Fluorophore, Drug) Alkyne_Molecule->Conjugate

Figure 1: Two-step protein labeling and conjugation workflow.

Quantitative Data Summary

The efficiency of the labeling reaction and the resulting degree of labeling (DOL) are critical parameters. The DOL, which is the average number of linker molecules per protein, can be controlled by adjusting the reaction conditions.

ParameterRecommended RangeNotes
Molar Excess of NHS-PEG5-Azide 10- to 50-foldA 20-fold molar excess typically results in 4-6 PEG linkers per antibody (IgG).[9][10] The optimal ratio should be determined empirically for each protein.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations generally lead to higher labeling efficiency. Dilute protein solutions may require a greater molar excess of the labeling reagent.[9][10]
Reaction pH 7.2 - 8.5The optimal pH for the reaction of NHS esters with primary amines is between 8.3 and 8.5.[12]
Reaction Time 30 - 60 minutes at RT or 2 hours at 4°CIncubation time can be adjusted to modulate the degree of labeling.[9]
Reaction Temperature 4°C to Room TemperatureLower temperatures can be used to slow down the reaction and potentially minimize protein degradation.

Experimental Protocols

Materials
  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • NHS-PEG5-Azide reagent

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218)

  • Purification column (e.g., desalting column, size-exclusion chromatography)

Experimental Workflow

G A Prepare Protein Solution (1-10 mg/mL in amine-free buffer) C Labeling Reaction (Add NHS-PEG5-Azide to protein solution) A->C B Prepare NHS-PEG5-Azide Solution (10 mM in anhydrous DMSO or DMF) B->C D Incubation (30-60 min at RT or 2h at 4°C) C->D E Quenching (Optional) (Add Tris or Glycine) D->E F Purification (Remove excess reagent via desalting column) D->F If no quenching E->F G Characterization (Determine DOL and protein concentration) F->G H Storage (Store labeled protein at -20°C or -80°C) G->H

Figure 2: Experimental workflow for protein labeling.
Detailed Protocol

  • Protein Preparation:

    • Dissolve the protein of interest in an amine-free buffer, such as PBS, at a concentration of 1-10 mg/mL.[9][10]

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer via dialysis or a desalting column.[13]

  • NHS-PEG5-Azide Solution Preparation:

    • Equilibrate the vial of NHS-PEG5-Azide to room temperature before opening to prevent moisture condensation.[9][13]

    • Immediately before use, prepare a 10 mM stock solution of the NHS-PEG5-Azide in anhydrous DMSO or DMF.[9][10] Note: NHS esters are moisture-sensitive and should be dissolved just prior to use. Do not prepare stock solutions for long-term storage.[13][14]

  • Labeling Reaction:

    • Add the calculated amount of the NHS-PEG5-Azide stock solution to the protein solution. A 10- to 50-fold molar excess is a general starting point.[9]

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10%.

    • Gently mix the reaction solution immediately.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring or rocking.[9][13]

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, a quenching reagent such as Tris or glycine can be added to a final concentration of 20-50 mM. This will react with any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted NHS-PEG5-Azide and byproducts using a desalting column, size-exclusion chromatography, or dialysis.[9][13]

  • Characterization and Storage:

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).

    • Determine the Degree of Labeling (DOL) using methods such as UV-Vis spectroscopy (if the linker or a subsequent tag has a chromophore), mass spectrometry, or NMR.[15][16]

    • Store the azide-labeled protein at -20°C or -80°C. For long-term storage, it is advisable to aliquot the protein to avoid multiple freeze-thaw cycles.[17]

Applications of Azide-Labeled Proteins

Proteins functionalized with azide groups are versatile reagents for a multitude of applications, primarily leveraging the specificity of click chemistry.

  • Fluorescent Labeling: For visualization and tracking of proteins in cells and tissues.[18]

  • Biotinylation: For affinity purification, pull-down assays, and detection using streptavidin conjugates.

  • Drug Conjugation: To create antibody-drug conjugates (ADCs) or other protein-drug complexes.

  • Immobilization: Covalent attachment to surfaces (e.g., microarrays, beads) for various assays.[8]

  • Proteomics: In activity-based protein profiling (ABPP) and for the identification of protein-protein interactions.[7][19]

Troubleshooting

ProblemPossible CauseSolution
Low Degree of Labeling (DOL) Inactive NHS esterPrepare fresh NHS-PEG5-Azide solution in anhydrous solvent immediately before use.
Presence of primary amines in the bufferExchange the protein into an amine-free buffer (e.g., PBS).
Insufficient molar excess of labeling reagentIncrease the molar excess of the NHS-PEG5-Azide.
Low protein concentrationIncrease the protein concentration.
Protein Precipitation High concentration of organic solventEnsure the final concentration of DMSO or DMF is below 10%.
Protein instability at reaction pHPerform the reaction at a lower pH (closer to 7.2) or at 4°C.
Inconsistent Results Inaccurate protein concentration measurementAccurately determine the protein concentration before starting the labeling reaction.
Hydrolysis of NHS esterEquilibrate the reagent to room temperature before opening and use anhydrous solvent.

References

Application Notes and Protocols: A Step-by-Step Guide for Methylamino-PEG5-azide Conjugation to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of Methylamino-PEG5-azide to molecules or surfaces bearing carboxylic acid groups. This process, often referred to as PEGylation, is a widely utilized bioconjugation technique to enhance the physicochemical properties of molecules such as peptides, proteins, and small molecule drugs. The introduction of a polyethylene (B3416737) glycol (PEG) spacer can improve solubility, increase stability, and reduce immunogenicity. The terminal azide (B81097) group on the this compound linker provides a versatile handle for subsequent "click chemistry" reactions, allowing for the straightforward attachment of other molecules containing an alkyne group.

The conjugation chemistry relies on the formation of a stable amide bond between the primary methylamino group of the PEG linker and a carboxylic acid. This is most commonly achieved through the activation of the carboxylic acid using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). The NHS ester intermediate formed is more stable than the initial O-acylisourea intermediate and reacts efficiently with primary amines to form a robust amide linkage.

Materials and Reagents

Material/ReagentSupplierPurpose
This compoundBroadPharm, MedchemExpress, etc.PEG linker with amine and azide functionalities
Carboxylic acid-containing molecule/surfaceN/ASubstrate for conjugation
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)Thermo Fisher Scientific, Sigma-Aldrich, etc.Carboxylic acid activating agent
N-Hydroxysuccinimide (NHS) or Sulfo-NHSThermo Fisher Scientific, Sigma-Aldrich, etc.Stabilizes the activated carboxylic acid
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)N/ABuffer for the carboxylic acid activation step
Coupling Buffer (e.g., PBS, pH 7.2-8.0)N/ABuffer for the amine coupling step
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5)N/ATo stop the reaction and quench unreacted NHS esters
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Sigma-Aldrich, etc.Solvent for dissolving reagents
Purification columns (e.g., SEC, IEX, RP-HPLC)GE Healthcare, Bio-Rad, Waters, etc.For purification of the final conjugate

Experimental Protocols

Part 1: Activation of Carboxylic Acids

This two-step protocol is generally preferred as it allows for the purification of the activated molecule before the addition of the amine-containing PEG linker, which can help to reduce side reactions.

  • Preparation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in an appropriate volume of Activation Buffer (e.g., 0.1 M MES, pH 6.0). The concentration will depend on the specific molecule.

  • Reagent Preparation: Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer or an anhydrous organic solvent like DMF or DMSO.

  • Activation Reaction:

    • Add EDC to the carboxylic acid solution. A molar excess of 2-10 fold relative to the carboxylic acid is typically used.

    • Immediately add NHS to the reaction mixture. A molar excess of 2-5 fold relative to the carboxylic acid is common.

    • Incubate the reaction at room temperature for 15-60 minutes with gentle stirring.

Part 2: Conjugation of this compound
  • pH Adjustment (Optional but Recommended): If the activation was performed at a low pH, adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer (e.g., PBS). This is the optimal pH range for the reaction of the NHS ester with the primary amine.

  • Addition of PEG Linker: Dissolve the this compound in the Coupling Buffer. Add the dissolved PEG linker to the activated carboxylic acid solution. A molar excess of 1.5-5 fold of the PEG linker relative to the carboxylic acid can be used to drive the reaction to completion.

  • Conjugation Reaction: Incubate the reaction mixture for 2 hours to overnight at room temperature or 4°C with gentle stirring. The optimal reaction time should be determined empirically.

  • Quenching the Reaction: Add a quenching solution to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

    • Common quenching agents include Tris buffer, hydroxylamine, or glycine.

Part 3: Purification of the Conjugate

The choice of purification method will depend on the properties of the final conjugate (e.g., size, charge). PEGylation often results in a heterogeneous mixture of products, so purification is a critical step.[1]

  • Size Exclusion Chromatography (SEC): This is an effective method to separate the larger PEGylated conjugate from smaller, unreacted molecules like the PEG linker and quenching agents.[1]

  • Ion Exchange Chromatography (IEX): The attachment of the neutral PEG chain can alter the overall charge of the molecule, allowing for separation based on the degree of PEGylation.[]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for both analytical and preparative scale purification, separating molecules based on hydrophobicity.[]

Part 4: Characterization of the Conjugate
  • Mass Spectrometry (MS): To confirm the successful conjugation and determine the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the conjugate.

Quantitative Data Summary

The following table provides typical molar ratios and reaction conditions for the EDC/NHS mediated conjugation of amine-containing PEGs to carboxylic acids. These values are illustrative and should be optimized for each specific application.

ParameterTypical RangeNotes
Molar Ratios
Carboxylic Acid : EDC1 : (2 - 10)Higher excess can increase activation but also hydrolysis.
Carboxylic Acid : NHS1 : (2 - 5)NHS stabilizes the active ester.
Carboxylic Acid : this compound1 : (1.5 - 5)Excess PEG linker drives the reaction to completion.
Reaction Conditions
Activation pH4.5 - 6.0Optimal for EDC/NHS activation.
Coupling pH7.2 - 8.0Optimal for NHS ester reaction with amines.
Activation Time15 - 60 minutesAt room temperature.
Coupling Time2 hours - overnightAt room temperature or 4°C.
Typical Yields 50% - 90%Highly dependent on the specific reactants and conditions.

Visualizations

experimental_workflow cluster_activation Part 1: Carboxylic Acid Activation cluster_conjugation Part 2: Conjugation cluster_purification Part 3: Purification & Analysis A 1. Prepare Carboxylic Acid Solution (pH 4.5-6.0) B 2. Add EDC and NHS A->B Add Reagents C 3. Incubate (15-60 min) -> Activated NHS Ester B->C Activation D 4. Add Methylamino- PEG5-azide (pH 7.2-8.0) C->D pH Adjustment E 5. Incubate (2h - overnight) D->E Coupling F 6. Quench Reaction E->F Stop Reaction G 7. Purify Conjugate (SEC, IEX, RP-HPLC) F->G Crude Product H 8. Characterize (MS, HPLC) G->H Analysis

Caption: Experimental workflow for the conjugation of this compound.

signaling_pathway COOH Carboxylic Acid (R-COOH) Intermediate1 O-Acylisourea Intermediate (Unstable) COOH->Intermediate1 + EDC EDC EDC NHS NHS Intermediate2 NHS Ester (More Stable) Intermediate1->Intermediate2 + NHS Byproduct1 Isourea Byproduct Intermediate1->Byproduct1 Side Reaction (Hydrolysis) Final_Product Amide Bond (R-CO-NH-PEG-N3) Intermediate2->Final_Product + H2N-PEG-N3 PEG_Amine This compound (H2N-PEG-N3) Byproduct2 NHS Final_Product->Byproduct2 - NHS

References

Application Notes and Protocols: A Comparative Analysis of Copper-Catalyzed and Strain-Promoted Click Chemistry for Methylamino-PEG5-azide Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed comparison of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for the bioconjugation of Methylamino-PEG5-azide. This versatile PEGylated linker is instrumental in various applications, including antibody-drug conjugate (ADC) development, cell surface modification, and an array of bioconjugation techniques. The choice between CuAAC and SPAAC is a critical decision, contingent on the specific requirements of the biomolecule, the desired reaction kinetics, and the biological environment of the experiment.

Introduction to Click Chemistry with this compound

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and highly specific, making them ideal for complex biological modifications. This compound is a hydrophilic linker featuring a terminal azide (B81097) group, which serves as a chemical handle for conjugation, and a methylamino group that can be used for further functionalization. The azide group is the key player in the click reactions discussed herein, enabling its attachment to molecules functionalized with either a terminal alkyne (for CuAAC) or a strained cyclooctyne (B158145) (for SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide, resulting in the formation of a stable 1,4-disubstituted triazole linkage. CuAAC is renowned for its exceptionally fast reaction kinetics and high yields.[1] However, the requisite copper catalyst can exhibit cytotoxicity, which may be a concern for in vivo applications or when working with sensitive biological systems.[2] The use of copper-chelating ligands can help mitigate this toxicity.[3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a catalyst-free alternative, SPAAC employs a strained cyclooctyne (e.g., DBCO, BCN) that spontaneously reacts with an azide.[2] The release of ring strain is the driving force for this reaction, allowing it to proceed efficiently at physiological conditions without the need for a metal catalyst.[4] This makes SPAAC highly biocompatible and the preferred method for live-cell imaging and in vivo studies.[4][5] Generally, SPAAC reactions are slower than their copper-catalyzed counterparts.[4]

Quantitative Data Presentation

The following tables summarize key quantitative data to facilitate the selection between CuAAC and SPAAC for your research needs.

Table 1: General Comparison of CuAAC and SPAAC

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I)None
Alkyne Reactant Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN, DIBO)
Reaction Rate Very Fast (Generally 10-1000 times faster than SPAAC)[4]Moderate to Fast (rate is cyclooctyne dependent)
Biocompatibility Potential for cytotoxicity due to copper catalyst[2]Excellent, suitable for in vivo and live-cell applications[2][5]
Reaction Conditions Aqueous or organic solvents, wide pH range[6]Physiological conditions (aqueous buffers, 37 °C)
Side Reactions Potential for protein damage from reactive oxygen species[7]Minimal, though some cyclooctynes may react with thiols[8]
Cost Generally lower cost (terminal alkynes and copper salts)Higher cost (strained cyclooctynes)

Table 2: Second-Order Rate Constants for Common SPAAC Reactions

CyclooctyneReactantSecond-Order Rate Constant (k) [M⁻¹s⁻¹]
DBCO (Dibenzocyclooctyne)Benzyl Azide~0.1 - 1.0
BCN (Bicyclononyne)Benzyl Azide~0.01 - 0.1
DIBO (Dibenzocyclooctyne)Benzyl Azide~0.3 - 0.7

Note: Reaction rates are dependent on the specific azide, solvent, and temperature.

Experimental Protocols

The following are detailed protocols for the conjugation of this compound using both CuAAC and SPAAC methodologies.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Conjugation

This protocol describes the conjugation of an alkyne-functionalized protein to this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine (B1677879) hydrochloride stock solution (optional, 100 mM in water)

  • DMSO (for dissolving this compound if necessary)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in DMSO or the reaction buffer to create a stock solution (e.g., 10 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein solution.

    • Add the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the azide over the protein is recommended.

    • In a separate tube, prepare the copper/ligand premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.[9]

    • Add the copper/ligand premix to the reaction mixture to achieve a final copper concentration of 100-500 µM.

    • (Optional) Add aminoguanidine to a final concentration of 5 mM to minimize potential oxidative damage to the protein.[7]

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification:

    • Once the reaction is complete, remove the excess reagents and copper catalyst by size-exclusion chromatography or dialysis against a suitable buffer.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the labeling of cells metabolically engineered to display a cyclooctyne on their surface with a fluorescently-tagged this compound.

Materials:

  • Cells expressing a cyclooctyne-modified cell surface molecule

  • Complete cell culture medium

  • This compound conjugated to a fluorescent dye (e.g., via the methylamino group)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Preparation of Labeling Reagent:

    • Dissolve the fluorescently-tagged this compound in a biocompatible solvent like DMSO to create a stock solution (e.g., 10 mM).

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final labeling concentration (typically 10-100 µM).

  • Cell Preparation:

    • Culture the cyclooctyne-expressing cells to the desired confluency in a suitable culture vessel (e.g., multi-well plate or flask).

  • Labeling Reaction:

    • Aspirate the old medium from the cells and wash once with pre-warmed PBS.

    • Add the labeling medium containing the fluorescent this compound to the cells.

    • Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 30-60 minutes. The incubation time may require optimization depending on the cell type and the specific cyclooctyne used.

  • Washing and Analysis:

    • After incubation, aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted probe.

    • The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.[5]

Visualizations

Chemical Reaction Mechanisms

CuAAC_vs_SPAAC cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) CuAAC_reagents Methylamino-PEG5-N₃ + R-C≡CH CuAAC_product Methylamino-PEG5-Triazole-R (1,4-regioisomer) CuAAC_reagents->CuAAC_product Fast Reaction CuAAC_catalyst Cu(I) Catalyst (e.g., CuSO₄ + NaAscorbate) SPAAC_reagents Methylamino-PEG5-N₃ + Strained Cyclooctyne SPAAC_product Methylamino-PEG5-Triazole-Cyclooctane (mixture of regioisomers) SPAAC_reagents->SPAAC_product Slower Reaction SPAAC_condition Catalyst-Free (Physiological Conditions)

Caption: Comparison of CuAAC and SPAAC reaction schemes.

Workflow for Antibody-Drug Conjugate (ADC) Development

ADC_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Click Chemistry Conjugation cluster_purification_analysis Purification & Analysis Antibody Monoclonal Antibody (mAb) Modification Site-Specific Modification (e.g., introduction of alkyne or cyclooctyne) Antibody->Modification Functionalization Click_Reaction CuAAC or SPAAC Modification->Click_Reaction Linker This compound Linker_Payload Linker-Payload Conjugate Linker->Linker_Payload Attachment via methylamino group Payload Cytotoxic Drug Payload->Linker_Payload Linker_Payload->Click_Reaction Purification Purification (e.g., SEC, HIC) Click_Reaction->Purification Analysis Characterization (e.g., Mass Spec, HPLC) Purification->Analysis ADC Antibody-Drug Conjugate (ADC) Analysis->ADC

Caption: ADC development workflow using click chemistry.

Conclusion

The choice between copper-catalyzed and strain-promoted click chemistry for applications involving this compound is a critical decision that balances reaction efficiency with biocompatibility. CuAAC offers rapid kinetics, making it an excellent choice for in vitro conjugations where speed is paramount and the potential for copper-induced side effects can be managed. In contrast, the catalyst-free nature of SPAAC makes it the superior method for live-cell imaging and in vivo applications, where minimizing toxicity is essential. By understanding the distinct advantages and limitations of each methodology, researchers can select the optimal click chemistry tool to advance their scientific endeavors in drug development and beyond.

References

Application of Methylamino-PEG5-azide in the Development of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule drug. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the overall efficacy, stability, and pharmacokinetic profile of the ADC. Methylamino-PEG5-azide is a heterobifunctional linker that offers a strategic advantage in ADC development. It features a methylamino group for conjugation to the antibody and an azide (B81097) group for the subsequent attachment of a payload via click chemistry. The polyethylene (B3416737) glycol (PEG) spacer, with five repeating units, enhances the hydrophilicity of the ADC, which can lead to improved solubility, reduced aggregation, and a more favorable pharmacokinetic profile.

This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.

Core Properties and Advantages of this compound in ADCs

The unique structure of this compound provides several benefits in the design and synthesis of ADCs:

  • Controlled Conjugation Chemistry: The methylamino group allows for a more controlled conjugation to the antibody. Unlike primary amines that are abundant on the antibody surface (lysine residues), the secondary amine of this compound can be selectively conjugated to activated carboxyl groups (aspartic and glutamic acid residues) on the antibody. This can lead to a more homogeneous drug-to-antibody ratio (DAR).

  • Two-Step Conjugation: The azide functionality enables a bioorthogonal two-step conjugation strategy. First, the linker is attached to the antibody. In the second step, an alkyne-modified cytotoxic payload is "clicked" onto the azide-functionalized antibody. This modular approach simplifies the purification process and allows for the use of a wide variety of payloads.

  • Enhanced Hydrophilicity: The PEG5 spacer is hydrophilic, which helps to counteract the hydrophobicity of many cytotoxic payloads. This increased water solubility can prevent aggregation of the ADC, which is a common challenge in ADC development.[1]

  • Improved Pharmacokinetics: The PEG linker can increase the hydrodynamic radius of the ADC, potentially leading to a longer circulation half-life and increased tumor accumulation. Studies have shown that increasing PEG linker length can lead to decreased clearance.[2]

  • Precise Spacer Length: The defined length of the PEG5 linker provides a specific distance between the antibody and the payload. This can be important for optimizing the biological activity of both the antibody and the cytotoxic drug.

Data Presentation

The following tables summarize key quantitative data related to the properties of ADCs developed with PEG linkers. While specific data for this compound is not always available, the trends observed with other PEG linkers of varying lengths provide valuable insights into the expected performance.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

LinkerClearance (mL/day/kg)Half-life (t1/2)Reference
No PEG~15-[2]
PEG2~10-[2]
PEG4~72.5-fold increase vs. no PEG[3][4]
PEG8~5-[2]
PEG10-11.2-fold increase vs. no PEG[3][4]

Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linkers

Cell LineADC LinkerIC50 (nM)Reference
NCI-N87 (HER2-positive)No PEG0.1[4]
NCI-N87 (HER2-positive)PEG40.45[4]
NCI-N87 (HER2-positive)PEG102.2[4]
BT-474 (HER2-positive)PEG-based0.08 - 0.12[5]
MCF-7 (HER2-negative)PEG-based>100[6]

Experimental Protocols

Protocol 1: Antibody Modification with this compound via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to the carboxyl groups of a monoclonal antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., MES Buffer)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into Activation Buffer using a desalting column to a final concentration of 2-10 mg/mL.

  • Activation of Antibody Carboxyl Groups:

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer.

    • Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation of this compound:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add a 20- to 50-fold molar excess of the this compound stock solution to the activated antibody solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification of Azide-Modified Antibody:

    • Remove excess linker and quenching reagents by buffer exchange into PBS pH 7.4 using desalting columns.

    • Determine the concentration of the azide-modified antibody using a protein concentration assay (e.g., BCA assay).

Protocol 2: Payload Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the azide-modified antibody and an alkyne-functionalized cytotoxic payload (e.g., containing a DBCO or BCN moiety).

Materials:

  • Azide-modified antibody (from Protocol 1)

  • Alkyne-modified cytotoxic payload (e.g., DBCO-MMAE)

  • Anhydrous DMSO

  • PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Payload Preparation:

    • Prepare a stock solution of the alkyne-modified payload in anhydrous DMSO.

  • Click Chemistry Reaction:

    • To the azide-modified antibody in PBS, add a 3- to 5-fold molar excess of the alkyne-modified payload stock solution. The final concentration of DMSO should be kept below 10% to prevent antibody denaturation.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the ADC:

    • Purify the ADC from unreacted payload and other impurities using an SEC system.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC. The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for the separation of different drug-loaded species.

    • Purity and Aggregation: Assess the purity and the presence of aggregates using SEC.

    • In vitro Cytotoxicity: Evaluate the potency of the ADC in a relevant cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).

Mandatory Visualizations

ADC_Development_Workflow cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: Payload Conjugation cluster_purification_characterization Step 3: Purification & Characterization mAb Monoclonal Antibody activated_mAb Activated Antibody (EDC/NHS) mAb->activated_mAb Activate Carboxyl Groups azide_mAb Azide-Modified Antibody activated_mAb->azide_mAb Conjugate with This compound ADC Antibody-Drug Conjugate azide_mAb->ADC Click Chemistry (SPAAC) payload Alkyne-Payload payload->ADC purified_ADC Purified ADC ADC->purified_ADC SEC Purification analysis DAR, Purity, Potency purified_ADC->analysis Characterization

ADC Development Workflow using this compound.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC receptor Tumor Antigen (e.g., HER2) ADC->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome Trafficking payload Released Payload lysosome->payload Linker Cleavage & Payload Release apoptosis Apoptosis payload->apoptosis Induces bystander_cell Neighboring Tumor Cell payload->bystander_cell Bystander Effect (if membrane permeable)

ADC Internalization, Payload Release, and Bystander Effect.

HER2_Signaling_Pathway_Inhibition cluster_her2 HER2 Signaling HER2 HER2 Receptor PI3K PI3K/Akt Pathway HER2->PI3K RAS RAS/MAPK Pathway HER2->RAS inhibition Inhibition of Downstream Signaling HER2->inhibition proliferation Cell Proliferation & Survival PI3K->proliferation RAS->proliferation ADC Anti-HER2 ADC ADC->HER2 Binding & Internalization inhibition->PI3K inhibition->RAS

Inhibition of HER2 Signaling by an Anti-HER2 ADC.

References

Application Note: Efficient Amide Bond Formation with Methylamino-PEG5-azide using NHS Ester Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxysuccinimide (NHS) ester chemistry is a widely utilized and robust method for covalently modifying biomolecules and other chemical entities bearing primary or secondary amine groups.[1][2] This application note provides a detailed protocol for the conjugation of NHS esters to Methylamino-PEG5-azide, a heterobifunctional linker containing a secondary amine and a terminal azide (B81097). The secondary methylamino group allows for the formation of a stable amide bond with an NHS ester, while the azide group enables subsequent conjugation to alkyne-containing molecules via "click chemistry".[3][4] This two-step approach is invaluable in drug development, proteomics, and various bioconjugation applications for creating precisely defined molecular architectures.

The reaction between an NHS ester and an amine is a nucleophilic acyl substitution. The unprotonated amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[5][6] While NHS esters react readily with primary amines, they also react with secondary amines like the methylamino group of this compound, although the reaction kinetics may be slower.[1][7] A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which increases with pH and can reduce conjugation efficiency.[8][9][10] Therefore, careful optimization of reaction conditions is crucial for successful conjugation.

Key Reaction Parameters

Successful conjugation of an NHS ester to this compound is dependent on several key parameters that influence the competition between the desired aminolysis and the undesired hydrolysis of the NHS ester.

pH: The reaction is highly pH-dependent.[11][12] The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[8][10] At lower pH, the secondary amine is protonated and thus non-nucleophilic, inhibiting the reaction.[6] At higher pH, the rate of NHS ester hydrolysis increases significantly, reducing the yield of the desired conjugate.[8][10] For secondary amines, a pH at the higher end of the optimal range (e.g., 8.0-8.5) is often recommended to ensure the amine is sufficiently deprotonated.

Buffer Selection: The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the this compound for reaction with the NHS ester.[13] Suitable buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.[8][12]

Solvent: NHS esters are often dissolved in a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture.[11][13] This is particularly important for NHS esters with poor aqueous solubility. The final concentration of the organic solvent in the reaction mixture should be kept low (typically below 10%) to avoid denaturation of proteins or other sensitive biomolecules.[13]

Concentration of Reactants: Higher concentrations of the amine-containing molecule can favor the aminolysis reaction over hydrolysis.[9] The molar ratio of the NHS ester to this compound should be optimized for each specific application. A molar excess of the NHS ester is often used to drive the reaction to completion.[11]

Temperature and Reaction Time: NHS ester conjugations are typically performed at room temperature for 1-4 hours or at 4°C overnight.[8][12] The optimal time may vary depending on the reactivity of the specific NHS ester and the secondary amine.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to NHS ester chemistry, providing a basis for experimental design and optimization.

ParameterValueConditionsReference
Optimal pH Range 7.2 - 8.5Aqueous buffer[8][10]
NHS Ester Half-life 4-5 hourspH 7.0, 0°C[8]
10 minutespH 8.6, 4°C[8]

Table 1: pH-Dependent Stability of NHS Esters.

Buffer SystempH RangeComments
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Commonly used, physiologically compatible.
Borate Buffer 8.0 - 9.0Effective for maintaining a slightly alkaline pH.
Carbonate/Bicarbonate Buffer 8.0 - 9.5Useful for reactions requiring a higher pH.

Table 2: Recommended Buffer Systems for NHS Ester Chemistry.

Experimental Protocols

This section provides a general protocol for the conjugation of a generic NHS ester to this compound. It is recommended to optimize the conditions for each specific application.

Materials
  • This compound

  • NHS ester of interest

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0 (or Borate/Carbonate buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Protocol
  • Preparation of Reagents:

    • Equilibrate the NHS ester and this compound to room temperature before opening the vials to prevent moisture condensation.[13]

    • Prepare the Reaction Buffer and degas it.

    • Prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use. Do not store NHS ester solutions for extended periods.[13]

    • Dissolve this compound in the Reaction Buffer to the desired concentration.

  • Conjugation Reaction:

    • Add the desired molar excess of the NHS ester stock solution to the this compound solution. A typical starting point is a 5 to 20-fold molar excess of the NHS ester.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) is below 10% of the total reaction volume.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring or agitation. Protect from light if using a light-sensitive NHS ester.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature. This will hydrolyze any remaining unreacted NHS ester.

  • Purification of the Conjugate:

    • Remove the excess, unreacted reagents and byproducts (such as N-hydroxysuccinimide) from the reaction mixture.

    • Common purification methods include:

      • Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller molecules.

      • Dialysis: Useful for removing small molecule impurities from macromolecular conjugates.

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-resolution purification.

  • Characterization:

    • Characterize the purified conjugate using appropriate analytical techniques such as mass spectrometry (MS) to confirm the successful conjugation and purity of the final product.

Mandatory Visualizations

NHS_Ester_Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products NHS_Ester R-C(=O)O-NHS (NHS Ester) Intermediate R-C(O⁻)(O-NHS)-NH⁺(CH₃)-PEG₅-N₃ NHS_Ester->Intermediate Nucleophilic Attack Secondary_Amine CH₃-NH-PEG₅-N₃ (this compound) Secondary_Amine->Intermediate Amide_Conjugate R-C(=O)N(CH₃)-PEG₅-N₃ (Stable Amide Bond) Intermediate->Amide_Conjugate Collapse of Intermediate NHS_leaving_group N-Hydroxysuccinimide Intermediate->NHS_leaving_group Release of Leaving Group

Caption: Reaction mechanism of NHS ester with a secondary amine.

Experimental_Workflow Start Start: Prepare Reagents Dissolve_NHS Dissolve NHS Ester in DMF/DMSO Start->Dissolve_NHS Dissolve_PEG Dissolve this compound in Reaction Buffer (pH 8.0) Start->Dissolve_PEG Mix Mix Reactants (5-20x molar excess of NHS ester) Dissolve_NHS->Mix Dissolve_PEG->Mix Incubate Incubate (RT, 2-4h or 4°C, overnight) Mix->Incubate Quench Quench Reaction (Optional) (Tris or Glycine) Incubate->Quench Purify Purify Conjugate (SEC, Dialysis, or HPLC) Quench->Purify Characterize Characterize Product (e.g., Mass Spectrometry) Purify->Characterize End End: Purified Conjugate Characterize->End

Caption: Experimental workflow for NHS ester conjugation.

References

Application Notes and Protocols for Protein Biotinylation using a Methylamino-PEG5-azide Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

The biotinylation of proteins is a fundamental technique in life sciences, enabling a wide range of applications from affinity purification to cellular imaging. The use of bifunctional linkers, such as Methylamino-PEG5-azide, offers a versatile approach to protein modification. This linker possesses a methylamino group for covalent attachment to a protein and a terminal azide (B81097) group for subsequent bio-orthogonal "click" chemistry reactions.

The methylamino group is designed to react with carboxyl groups present on the side chains of aspartic and glutamic acid residues, or at the C-terminus of a protein. This reaction is typically mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), which forms a stable amide bond. The polyethylene (B3416737) glycol (PEG) spacer (PEG5) is hydrophilic, which helps to increase the solubility of the modified protein and reduce potential aggregation.

The terminal azide group provides a powerful handle for further modifications. Through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," an alkyne-containing molecule, such as biotin-alkyne, can be specifically and efficiently attached. This two-step approach allows for the precise introduction of biotin (B1667282) or other reporter molecules.

Key Applications:

  • Protein-Protein Interaction Studies: By crosslinking interacting proteins, this linker can be used to capture and identify binding partners.

  • Affinity Purification: Biotinylation allows for the efficient capture of proteins and their binding partners using streptavidin- or avidin-conjugated supports.

  • Immunoassays: Biotinylated proteins are widely used in ELISA, Western blotting, and immunohistochemistry.

  • Drug Target Identification: Biotinylated drug targets can be used to screen for interacting small molecules or biologic drugs.

Data Presentation

The following table provides representative data for a typical peptide conjugation experiment using EDC/NHS chemistry to couple an amine-containing linker to a peptide's carboxyl groups. The actual results will vary depending on the specific protein and reaction conditions used.

ParameterValueNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations are generally more efficient.
Molar Ratio (Protein:EDC:NHS) 1 : 2 : 5This is a common starting point for optimization.
Molar Ratio (Protein:Linker) 1 : 20 - 1 : 50A molar excess of the linker ensures complete reaction.
Reaction Buffer (Activation) 0.1 M MES, pH 5.5 - 6.0EDC/NHS chemistry is most efficient at a slightly acidic pH.
Reaction Buffer (Conjugation) Phosphate-buffered saline (PBS), pH 7.2-7.5The reaction with the amine group of the linker is more efficient at a neutral to slightly alkaline pH.
Reaction Time (Activation) 15 - 30 minutes
Reaction Time (Conjugation) 2 hours to overnightCan be performed at room temperature or 4°C.
Purification Method Dialysis or Gel Filtration (Desalting Column)To remove excess unreacted linker and byproducts.
Typical Labeling Efficiency 40 - 70%Highly dependent on the number of available carboxyl groups and reaction optimization.
Protein Recovery > 85%Dependent on the purification method.

Experimental Protocols

Protocol 1: Biotinylation of a Protein using this compound and Biotin-Alkyne

This protocol is a two-step process: (A) conjugation of the this compound linker to the protein, and (B) "clicking" on the biotin-alkyne moiety.

A. Conjugation of this compound to a Protein

Materials:

  • Protein of interest (in an amine-free and carboxyl-free buffer, e.g., MES or PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of EDC in ultrapure water.

    • Immediately before use, prepare a 25 mM stock solution of NHS in ultrapure water.

    • Prepare a 100 mM stock solution of this compound in a suitable organic solvent like DMSO.

  • Activation of Carboxyl Groups:

    • Add the EDC stock solution to the protein solution to a final concentration of 2 mM.

    • Add the NHS stock solution to the protein solution to a final concentration of 5 mM.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add the this compound stock solution to the activated protein solution to achieve a 20- to 50-fold molar excess over the protein.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

B. "Click" Reaction with Biotin-Alkyne

Materials:

  • Azide-modified protein from step A

  • Biotin-Alkyne

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium Ascorbate

  • Tris-buffered saline (TBS)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Biotin-Alkyne in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in ultrapure water.

    • Prepare a 500 mM stock solution of Sodium Ascorbate in ultrapure water (prepare fresh).

  • Click Reaction:

    • To the azide-modified protein in TBS, add the Biotin-Alkyne stock solution to a final concentration of 100-200 µM.

    • Add the CuSO4 stock solution to a final concentration of 1 mM.

    • Add the Sodium Ascorbate stock solution to a final concentration of 5 mM to reduce Cu(II) to Cu(I).

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Final Purification: Purify the biotinylated protein using a desalting column to remove excess reagents.

Protocol 2: Quantification of Biotinylation using the HABA Assay

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common method to estimate the degree of biotinylation.

Materials:

  • Biotinylated protein sample

  • HABA/Avidin solution

  • Biotin standard

  • Spectrophotometer

Procedure:

  • Add 200 µL of the HABA/Avidin solution to a microplate well.

  • Measure the absorbance at 500 nm (A500).

  • Add 10 µL of the biotinylated protein sample to the well and mix.

  • Incubate for 5 minutes at room temperature.

  • Measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of biotin in the sample.

  • Use a biotin standard curve to calculate the moles of biotin per mole of protein.

Visualizations

experimental_workflow cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Biotinylation cluster_step3 Step 3: Application Protein Protein (with -COOH groups) Activated_Protein Azide-Modified Protein Protein->Activated_Protein Conjugation Linker This compound Linker->Activated_Protein EDC_NHS EDC / NHS EDC_NHS->Protein Biotinylated_Protein Biotinylated Protein Activated_Protein->Biotinylated_Protein Click Chemistry Biotin_Alkyne Biotin-Alkyne Biotin_Alkyne->Biotinylated_Protein Cu_Ascorbate CuSO4 / Sodium Ascorbate Cu_Ascorbate->Activated_Protein Purification Affinity Purification (Streptavidin Beads) Biotinylated_Protein->Purification Capture Analysis Mass Spectrometry (e.g., LC-MS/MS) Purification->Analysis Elution & Digestion

Caption: Experimental workflow for protein biotinylation.

erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates MEK->ERK Crosslinkable Interaction TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) ERK->TranscriptionFactors Translocates & Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Caption: MAPK/ERK signaling pathway illustration.

Application Notes and Protocols for Fluorescent Labeling of Peptides with Methylamino-PEG5-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides with polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptide-based drugs.[1][2][3] PEGylation can significantly improve a peptide's solubility, extend its in vivo half-life, reduce immunogenicity, and protect it from proteolytic degradation.[1][2] The incorporation of a fluorescent label into such a modified peptide provides a powerful tool for tracking its biodistribution, cellular uptake, and engagement with its target.

This document provides detailed application notes and protocols for the fluorescent labeling of peptides using Methylamino-PEG5-azide. This process involves a two-step workflow. First, an alkyne-modified peptide is reacted with a fluorescent dye containing an azide (B81097) group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[4][5][6] Subsequently, the now fluorescently-labeled peptide can be further modified or directly utilized in various assays. The this compound linker offers the benefits of PEGylation while the terminal methylamino group can be used for further conjugation if desired.

The CuAAC reaction is highly efficient, specific, and biocompatible, proceeding under mild conditions in aqueous environments, making it ideal for modifying sensitive biomolecules like peptides.[7][8]

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using the DOT language.

G cluster_0 Step 1: Peptide Modification cluster_1 Step 2: PEGylation Alkyne_Peptide Alkyne-Modified Peptide CuAAC CuAAC Click Chemistry (CuSO4, Ascorbate (B8700270), Ligand) Alkyne_Peptide->CuAAC Fluorescent_Azide Fluorescent Dye-Azide Fluorescent_Azide->CuAAC Fluorescent_Peptide Fluorescently Labeled Peptide CuAAC->Fluorescent_Peptide Fluorescent_Peptide_2 Fluorescently Labeled Peptide Conjugation Further Conjugation (e.g., NHS ester chemistry) Fluorescent_Peptide_2->Conjugation Methylamino_PEG5_Azide This compound Methylamino_PEG5_Azide->Conjugation Final_Product Fluorescently Labeled PEGylated Peptide Conjugation->Final_Product

Caption: Workflow for two-step fluorescent labeling and PEGylation of a peptide.

G Start Start: Alkyne-Peptide & Fluorescent Dye-Azide Prepare_Reagents Prepare Reagent Stock Solutions Start->Prepare_Reagents Reaction_Setup Set up CuAAC Reaction (Peptide, Dye, CuSO4, Ligand, Ascorbate) Prepare_Reagents->Reaction_Setup Incubation Incubate at Room Temp (1-4 hours) Reaction_Setup->Incubation Purification Purify Labeled Peptide (e.g., HPLC) Incubation->Purification Characterization Characterize Product (Mass Spectrometry, Fluorimetry) Purification->Characterization End End: Purified Fluorescent Peptide Characterization->End

Caption: Experimental workflow for the CuAAC-mediated fluorescent labeling of an alkyne-modified peptide.

Quantitative Data

The following tables summarize representative quantitative data for the fluorescent labeling of a model alkyne-containing peptide with an azide-functionalized fluorescent dye, followed by characterization.

Table 1: Reaction Components and Conditions for Fluorescent Labeling

ComponentStock ConcentrationFinal ConcentrationMolar Excess (relative to peptide)
Alkyne-Modified Peptide10 mM in Water100 µM1
Fluorescent Dye-Azide10 mM in DMSO150 µM1.5
Copper (II) Sulfate20 mM in Water0.25 mM2.5
THPTA Ligand50 mM in Water1.25 mM12.5
Sodium Ascorbate100 mM in Water5 mM50
Reaction Buffer 1.5x Protein Labeling Buffer (pH 6.8)1x-
Incubation Time -1 - 4 hours-
Temperature -Room Temperature-

Table 2: Characterization of Fluorescently Labeled Peptide

Analysis MethodParameterResult
RP-HPLCPurity>95%
Mass Spectrometry (ESI-MS)Expected Mass (Da)Calculated based on peptide and dye
Observed Mass (Da)Expected Mass ± 1 Da
FluorimetryLabeling Efficiency~90-98%
Quantum YieldDependent on the specific fluorophore

Experimental Protocols

Protocol 1: Fluorescent Labeling of an Alkyne-Modified Peptide via CuAAC

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label an alkyne-modified peptide with an azide-containing fluorescent dye.

Materials:

  • Alkyne-modified peptide

  • Azide-containing fluorescent dye (e.g., FAM-azide, Cy5-azide)

  • Copper (II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium Ascorbate

  • 1.5x Protein Labeling Buffer (e.g., containing triethylammonium (B8662869) acetate, pH 6.8)[]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-modified peptide in nuclease-free water.

    • Prepare a 10 mM stock solution of the azide-containing fluorescent dye in anhydrous DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.

    • Prepare a 50 mM stock solution of THPTA ligand in nuclease-free water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. Note: Ascorbate solutions are prone to oxidation and should be made fresh before each experiment.[]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in the order listed. The final reaction volume can be scaled as needed. For a 500 µL reaction:

      • 333 µL of 1.5x Protein Labeling Buffer

      • 5 µL of 10 mM Alkyne-Modified Peptide (final concentration: 100 µM)

      • 7.5 µL of 10 mM Fluorescent Dye-Azide (final concentration: 150 µM)

      • 6.25 µL of 20 mM CuSO₄ (final concentration: 0.25 mM)

      • 12.5 µL of 50 mM THPTA Ligand (final concentration: 1.25 mM)

    • Vortex the mixture gently.

  • Initiation of the Click Reaction:

    • Add 25 µL of the freshly prepared 100 mM sodium ascorbate solution to the reaction mixture (final concentration: 5 mM).

    • Vortex the tube gently to ensure thorough mixing.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The optimal reaction time may vary depending on the specific peptide and dye used.

  • Purification of the Labeled Peptide:

    • Purify the fluorescently labeled peptide from excess reagents using reverse-phase high-performance liquid chromatography (RP-HPLC).[]

    • Monitor the elution profile using both UV absorbance (e.g., 214 nm for the peptide backbone) and fluorescence detection (at the appropriate excitation and emission wavelengths for the chosen dye).

    • Collect the fractions corresponding to the fluorescently labeled peptide.

  • Characterization and Storage:

    • Confirm the identity and purity of the labeled peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[10][11][12][13][14] The observed mass should correspond to the sum of the masses of the alkyne-peptide and the fluorescent dye-azide.

    • Quantify the concentration of the labeled peptide using a suitable method, such as UV-Vis spectroscopy (measuring the absorbance of the fluorophore) or a peptide quantification assay.

    • Store the purified, labeled peptide at -20°C or -80°C, protected from light.

Protocol 2: Characterization of Labeling Efficiency by Mass Spectrometry

This protocol provides a general workflow for determining the efficiency of the fluorescent labeling reaction using mass spectrometry.

Materials:

  • Purified fluorescently labeled peptide from Protocol 1

  • Unlabeled alkyne-modified peptide (as a control)

  • Mass spectrometer (ESI or MALDI)

  • Appropriate solvents for mass spectrometry (e.g., acetonitrile, water, formic acid)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the purified fluorescently labeled peptide at a suitable concentration for mass spectrometry (e.g., 1-10 µM in 50% acetonitrile/water with 0.1% formic acid).

    • Prepare a control sample of the unlabeled alkyne-modified peptide at the same concentration.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum of the unlabeled peptide to determine its exact mass.

    • Acquire the mass spectrum of the purified labeled peptide.

  • Data Analysis:

    • In the mass spectrum of the labeled peptide sample, identify the peak corresponding to the unlabeled peptide and the peak corresponding to the fluorescently labeled peptide.

    • Calculate the labeling efficiency by comparing the peak intensities (or areas) of the labeled and unlabeled peptide species.

    • Labeling Efficiency (%) = [Intensity of Labeled Peptide / (Intensity of Labeled Peptide + Intensity of Unlabeled Peptide)] x 100.

    • High-resolution mass spectrometry can also be used to confirm the isotopic distribution of the labeled product.[10]

References

Site-Specific Protein Modification with Methylamino-PEG5-azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a cornerstone of modern biotechnology and pharmaceutical development, enabling the creation of precisely engineered biomolecules with enhanced therapeutic properties, novel functionalities, and advanced diagnostic capabilities. Methylamino-PEG5-azide is a versatile heterobifunctional linker that facilitates a two-step strategy for site-specific protein modification. This linker contains a methylamine (B109427) group for initial conjugation to a protein and a terminal azide (B81097) group for subsequent bioorthogonal "click" chemistry reactions.

The methylamine group can be covalently attached to proteins through several methods, most commonly by targeting the side chains of lysine (B10760008) residues or the N-terminus via activated esters (e.g., N-hydroxysuccinimide esters) or by reacting with carboxyl groups on aspartic or glutamic acid residues using carbodiimide (B86325) chemistry. The polyethylene (B3416737) glycol (PEG) spacer (PEG5) enhances the solubility and biocompatibility of the resulting conjugate, potentially reducing immunogenicity and improving pharmacokinetic profiles.

Once the protein is "azide-tagged," the azide group serves as a chemical handle for the covalent attachment of a wide array of molecules functionalized with an alkyne group. This is achieved through either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), both of which are highly efficient and specific, proceeding under mild, biocompatible conditions.[1] This modular approach allows for the site-specific introduction of payloads such as cytotoxic drugs for antibody-drug conjugates (ADCs), imaging agents, or other polymers.

Applications

The unique properties of this compound make it a valuable tool in various research and development areas:

  • Antibody-Drug Conjugates (ADCs): By linking a cytotoxic drug to a monoclonal antibody, ADCs can selectively deliver potent therapies to target cells, such as cancer cells, minimizing off-target toxicity.

  • PEGylation: The attachment of PEG chains to therapeutic proteins can increase their hydrodynamic size, leading to a longer circulation half-life and reduced renal clearance.[2]

  • Proteomics and Protein Analysis: The azide handle allows for the attachment of biotin (B1667282) for affinity purification or fluorescent dyes for imaging and quantification of specific proteins in complex biological samples.[3]

  • Surface Immobilization: Proteins can be site-specifically immobilized on surfaces functionalized with alkynes for applications in biosensors and diagnostics.

Data Presentation

The efficiency of protein modification with this compound is a critical parameter. The following tables provide illustrative quantitative data based on typical results reported for similar amine-reactive PEG-azide linkers and subsequent click chemistry reactions. Actual results will vary depending on the specific protein, reaction conditions, and analytical methods.

Table 1: Illustrative Efficiency of Initial Protein Azide-Tagging

Protein TargetLinker ChemistryMolar Excess of LinkerDegree of Labeling (Azides/Protein)Yield (%)
Bovine Serum Albumin (BSA)NHS Ester Activation of this compound10x1.1~85%
Monoclonal Antibody (IgG)NHS Ester Activation of this compound20x4-6~90%
LysozymeEDC/NHS Coupling to Carboxyl Groups30x2-3~80%

Data is representative and compiled from typical protein labeling experiments.[4][5]

Table 2: Illustrative Efficiency of Secondary "Click" Chemistry Conjugation

Azide-Tagged ProteinClick Reaction TypeAlkyne-PayloadMolar Excess of AlkyneConjugation Efficiency (%)
Azide-IgGCuAACAlkyne-Fluorophore5x>95%
Azide-BSASPAACDBCO-Drug Molecule3x>90%
Azide-LysozymeCuAACAlkyne-Biotin10x>95%

Data is representative and based on the high efficiency of click chemistry reactions.[6][7][8]

Experimental Protocols

The following are detailed protocols for the site-specific modification of a protein using this compound. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Azide-Tagging of a Protein via NHS Ester Chemistry

This protocol describes the conjugation of this compound to a protein by first activating the methylamine group to an NHS ester, which then reacts with primary amines (lysine residues and the N-terminus) on the protein.

Materials:

  • Protein of interest (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or similar NHS ester activating agent

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) and in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the reaction.[9]

  • Activation of this compound (Preparation of NHS Ester):

    • In a separate, dry microcentrifuge tube, dissolve this compound and a 1.2-fold molar excess of DSC in anhydrous DMSO to a final concentration of 100 mM.

    • Add a 1.5-fold molar excess of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA).

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS ester of this compound.

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the freshly prepared NHS-activated this compound solution to the protein solution. The optimal ratio should be determined empirically for each protein.[5]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to react with any excess NHS ester.

  • Purification: Remove excess unreacted linker and byproducts by SEC or dialysis against a suitable storage buffer.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized molecule to the azide-tagged protein.

Materials:

  • Azide-tagged protein in a suitable buffer (e.g., PBS)

  • Alkyne-functionalized payload (e.g., drug, fluorophore)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Reducing agent (e.g., sodium ascorbate) stock solution (e.g., 100 mM in water, freshly prepared)

  • Purification system (e.g., SEC or hydrophobic interaction chromatography - HIC)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-tagged protein and the alkyne-payload (typically at a 3-10 fold molar excess over the azide groups).

  • Catalyst Preparation:

    • In a separate tube, prepare the copper-ligand complex by mixing the CuSO4 and THPTA stock solutions. A 1:5 molar ratio of Cu:ligand is common to protect the protein from oxidative damage.[10]

  • Initiation of Click Reaction:

    • Add the copper-ligand complex to the protein-alkyne mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution. Final concentrations are typically in the range of 50-250 µM for copper and 1-5 mM for sodium ascorbate.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final protein conjugate using SEC or HIC to remove the catalyst, excess payload, and other reagents.[11]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a copper-free click chemistry approach using a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

Materials:

  • Azide-tagged protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized payload

  • Purification system (e.g., SEC or HIC)

Procedure:

  • Reaction Setup:

    • Combine the azide-tagged protein and the DBCO-payload in a microcentrifuge tube. A 1.5- to 3-fold molar excess of the DBCO reagent is typically sufficient.[6]

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. Reaction times can be longer for larger PEGylated DBCO reagents.[6]

  • Purification: Purify the final protein conjugate using SEC or HIC to remove the excess DBCO-payload.

Protocol 4: Characterization of the Modified Protein

Degree of Labeling (DOL) Analysis:

  • UV-Vis Spectroscopy: If the payload has a distinct absorbance, the DOL can be estimated by measuring the absorbance at two different wavelengths (one for the protein and one for the payload) and using the Beer-Lambert law.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass of the modified protein.[12][13] The increase in mass corresponds to the number of attached linkers and payloads, allowing for a precise determination of the DOL.

Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC can be used to assess the purity of the conjugate and detect the presence of aggregates.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the modified protein and assess purity.

Visualizations

experimental_workflow cluster_step1 Step 1: Azide-Tagging cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Analysis protein Target Protein azide_protein Azide-Tagged Protein protein->azide_protein Amine Reaction (Lys, N-terminus) linker This compound (Activated as NHS Ester) linker->azide_protein modified_protein Site-Specifically Modified Protein azide_protein->modified_protein SPAAC or CuAAC alkyne_payload Alkyne-Payload (e.g., DBCO-Drug) alkyne_payload->modified_protein purification Purification (SEC, HIC) modified_protein->purification characterization Characterization (MS, SEC, SDS-PAGE) purification->characterization

Caption: General workflow for site-specific protein modification.

signaling_pathway_adc adc Antibody-Drug Conjugate (ADC) receptor Target Cell Receptor adc->receptor Binding endocytosis Endocytosis receptor->endocytosis Internalization lysosome Lysosome endocytosis->lysosome Trafficking payload_release Payload Release lysosome->payload_release Degradation of Antibody cytotoxicity Cell Death payload_release->cytotoxicity Induces Apoptosis

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Methylamino-PEG5-azide Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during conjugation reactions with Methylamino-PEG5-azide, focusing on troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the reactive functionalities of this compound and what do they react with?

A1: this compound is a bifunctional linker with two reactive groups:

  • Methylamine (B109427) (-NHCH₃): A primary amine that readily reacts with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds. It can also react with carbonyls like aldehydes and ketones.[1][2]

  • Azide (B81097) (-N₃): This group is used in "click chemistry," most commonly in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to react with terminal alkynes, forming a stable triazole linkage.[1][2][]

Q2: How should I store and handle this compound to ensure its stability?

A2: Proper storage and handling are crucial for maintaining the reactivity of the linker.

  • Storage: Store the reagent at -20°C in a tightly sealed vial, preferably with a desiccant, for up to 24 months.[1]

  • Handling: Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent moisture condensation upon opening.[1] Prepare solutions on the same day of use whenever possible. If you need to make stock solutions, aliquot them in tightly sealed vials and store at -20°C for up to one month.[1]

Q3: What are the most common causes of low yield in my conjugation reaction?

A3: Low yields can often be attributed to a few key factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly impact efficiency.

  • Reagent Quality and Concentration: Degradation of the PEG linker or other reagents, as well as inaccurate concentrations, can lead to poor results.

  • Inappropriate Buffer Selection: Buffers containing primary amines (e.g., Tris) will compete with the methylamine group in NHS ester reactions.[4]

  • Catalyst Inactivation (for CuAAC): Oxidation of the Cu(I) catalyst to the inactive Cu(II) state is a common issue in click chemistry reactions.[5][6]

  • Steric Hindrance: The bulkiness of the molecules being conjugated can impede the reaction.

Troubleshooting Guide: Low Conjugation Yield

This section provides a more detailed breakdown of potential issues and solutions for both amine-reactive and azide-reactive conjugations.

Part 1: Amine-Reactive Conjugation (Methylamino end)

This typically involves the reaction of the methylamine group with an NHS ester or a carboxylic acid activated with EDC and NHS.

Problem: Low or no formation of the desired amide bond.

Below is a troubleshooting workflow to diagnose and resolve issues with low yield in amine-reactive conjugations.

start Low Yield in Amine-Reactive Conjugation check_reagents 1. Verify Reagent Quality & Storage start->check_reagents check_pH 2. Check Reaction pH check_reagents->check_pH OK reagent_sol Use fresh reagents. Equilibrate to RT before use. Prepare solutions fresh. check_reagents->reagent_sol Degraded? check_buffer 3. Evaluate Buffer Composition check_pH->check_buffer OK pH_sol For NHS ester coupling, use pH 7.2-8.5. For EDC activation, use pH 4.5-6.0, then raise to 7.2-7.5 for coupling. check_pH->pH_sol Incorrect? check_ratio 4. Assess Molar Ratios check_buffer->check_ratio OK buffer_sol Use non-amine buffers (e.g., PBS, MES, Borate). check_buffer->buffer_sol Competing amines? check_analysis 5. Confirm Analytical Method check_ratio->check_analysis OK ratio_sol Optimize molar excess of PEG linker and coupling reagents. check_ratio->ratio_sol Suboptimal? solution Yield Improved check_analysis->solution OK analysis_sol Use orthogonal methods (e.g., HPLC, MS, SDS-PAGE) to confirm conjugation. check_analysis->analysis_sol Inconclusive? reagent_sol->check_pH pH_sol->check_buffer buffer_sol->check_ratio ratio_sol->check_analysis analysis_sol->solution

Troubleshooting workflow for low yield in amine-reactive conjugations.

The optimal parameters for your specific reaction should be determined empirically. The following tables provide starting points for optimization.

Table 1: Effect of pH on NHS Ester Reaction Efficiency

pHAmine ReactivityNHS Ester Hydrolysis RateRecommended Use
< 7.0LowLowNot recommended for coupling due to protonated, non-nucleophilic amine.
7.2-8.0GoodModerateGood starting range for balancing amine reactivity and NHS ester stability.
8.0-8.5HighHighOptimal for many reactions, but requires fresh reagents and prompt use.[7][8]
> 8.5Very HighVery HighNot recommended, as rapid hydrolysis of the NHS ester significantly reduces yield.[9]

Table 2: Recommended Molar Ratios for EDC/NHS Coupling

ReagentMolar Ratio (vs. Carboxyl Groups)Notes
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)2-10 fold excessA higher excess is often needed for dilute protein solutions.[10]
NHS (N-hydroxysuccinimide)2-5 fold excessStabilizes the reactive intermediate, increasing coupling efficiency.[10]
This compound10-50 fold excessThe optimal ratio depends on the number of available carboxyl groups and desired PEGylation level.
Part 2: Azide-Reactive "Click Chemistry" Conjugation (Azide end)

This section focuses on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Problem: Low or no formation of the triazole product.

Below is a troubleshooting workflow for low yield in CuAAC reactions.

start Low Yield in CuAAC Reaction check_catalyst 1. Check Copper Catalyst System start->check_catalyst check_reagents 2. Verify Reagent Quality check_catalyst->check_reagents OK catalyst_sol Use fresh reducing agent (e.g., Na-ascorbate). Use a Cu(I)-stabilizing ligand (e.g., TBTA). Ensure sufficient catalyst loading. check_catalyst->catalyst_sol Oxidized/Inactive? check_atmosphere 3. Control Reaction Atmosphere check_reagents->check_atmosphere OK reagent_sol Use high-purity reagents. Ensure alkyne is terminal. check_reagents->reagent_sol Degraded? check_sterics 4. Assess Steric Hindrance check_atmosphere->check_sterics OK atmosphere_sol Degas solvents. Run reaction under inert atmosphere (N2 or Ar). check_atmosphere->atmosphere_sol Oxygen present? solution Yield Improved check_sterics->solution OK sterics_sol Increase reaction time and/or temperature. Increase reagent concentrations. check_sterics->sterics_sol High? catalyst_sol->check_reagents reagent_sol->check_atmosphere atmosphere_sol->check_sterics sterics_sol->solution

Troubleshooting workflow for low yield in CuAAC reactions.

Successful CuAAC reactions depend on the careful balance of several components.

Table 3: Typical Reagent Concentrations and Ratios for CuAAC

ComponentRecommended Molar Ratio/ConcentrationNotes
Alkyne-containing molecule1 equivalentThis is typically the limiting reagent.
This compound1.1 - 1.5 equivalentsA slight excess of the azide can help drive the reaction to completion.
Copper(II) Sulfate (CuSO₄)0.01 - 0.1 equivalents (1-10 mol%)This is the copper precursor, which is reduced in situ.[6]
Sodium Ascorbate0.1 - 1.0 equivalents (10-100 mol%)Acts as the reducing agent to generate and maintain the active Cu(I) catalyst. A 5-10 fold excess over copper is common.[6]
Cu(I)-stabilizing Ligand (e.g., TBTA)0.01 - 0.1 equivalents (1-10 mol%)Protects the Cu(I) from oxidation and can accelerate the reaction. A 1:5 molar ratio of copper to ligand is often used to protect biomolecules.

Experimental Protocols

Protocol 1: General Procedure for Amine-Reactive Coupling of this compound to a Carboxylic Acid-Containing Molecule (via EDC/NHS)

This two-step protocol is designed to maximize conjugation efficiency by optimizing the pH for each step.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS to room temperature before opening.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or water immediately before use.

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Dissolve this compound in Coupling Buffer.

  • Activation of Carboxylic Acid:

    • To the dissolved carboxylic acid, add EDC (2-10 fold molar excess) and NHS (2-5 fold molar excess).

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Adjust the pH of the activated carboxylic acid solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the this compound solution (10-50 fold molar excess).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG linker and byproducts by size-exclusion chromatography (SEC), dialysis, or hydrophobic interaction chromatography (HIC).

Protocol 2: General Procedure for CuAAC "Click" Reaction of this compound with an Alkyne-Functionalized Molecule

This protocol is for the copper-catalyzed ligation of the azide moiety.

Materials:

  • Alkyne-functionalized molecule

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Cu(I)-stabilizing ligand (e.g., TBTA)

  • Reaction Solvent: Degassed buffer (e.g., PBS) or a mixture of t-BuOH/H₂O or DMF.

Procedure:

  • Reagent Preparation:

    • Prepare a fresh stock solution of Sodium Ascorbate in water immediately before use.

    • Prepare stock solutions of CuSO₄ and the ligand in water or an appropriate solvent.

    • Dissolve the alkyne-functionalized molecule and this compound in the reaction solvent in a reaction vessel.

  • Degassing:

    • Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Reaction Initiation:

    • Add the ligand solution to the reaction mixture (if used), followed by the CuSO₄ solution (final concentration typically 1-10 mol%).

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (final concentration typically 5-10 fold molar excess over copper).

  • Reaction:

    • Stir the reaction mixture under an inert atmosphere at room temperature.

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC). Reaction times can range from 1 to 24 hours.

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate method such as SEC or reverse-phase HPLC to remove the copper catalyst, excess reagents, and byproducts. The reaction can be quenched by exposure to air or by adding a chelating agent like EDTA.

References

How to avoid aggregation when using Methylamino-PEG5-azide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methylamino-PEG5-azide

Welcome to the technical support center for this compound. This guide provides answers to frequently asked questions and troubleshooting advice to help you avoid aggregation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

This compound is a heterobifunctional linker molecule.[1][2] It contains two different reactive groups at the ends of a five-unit polyethylene (B3416737) glycol (PEG) chain:

  • A methylamino group (-NHCH₃): This secondary amine is reactive towards carboxylic acids, activated NHS esters, and carbonyls (like aldehydes or ketones).[1][3]

  • An azide (B81097) group (-N₃): This group is used in "click chemistry," allowing for a highly specific and efficient reaction with molecules containing alkyne groups (in copper-catalyzed reactions) or strained cycloalkynes like DBCO or BCN (in copper-free reactions).[3][4][5]

The hydrophilic PEG spacer helps to increase the solubility of the molecule and the resulting conjugate in aqueous media.[1][6] It is commonly used in bioconjugation, antibody-drug conjugates (ADCs), and the development of PROTACs.[7][8]

Q2: What are the primary causes of aggregation when using this compound?

Aggregation during PEGylation experiments is a multifaceted issue that can arise from several factors:

  • Intermolecular Cross-linking: Because this compound has two reactive ends, it can potentially link multiple molecules of your target substance together, leading to the formation of large, often insoluble, aggregates.[9]

  • High Reactant Concentrations: When molecules are in close proximity at high concentrations, the likelihood of intermolecular reactions and non-specific interactions increases, which can promote aggregation.[9][10]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect the stability and solubility of the molecules being conjugated.[9] Deviations from optimal conditions can expose hydrophobic regions, leading to aggregation.[9]

  • Properties of the Conjugate: The final PEGylated molecule may have altered physicochemical properties, such as a different isoelectric point or increased hydrophobicity, making it less stable and more prone to self-aggregation. While PEG is generally hydrophilic, the overall balance of the conjugate determines its behavior.[11][12]

  • Reagent Quality: The presence of impurities in the PEG linker or the target molecule can sometimes initiate or contribute to aggregation.[9]

Q3: How can I detect and quantify aggregation in my sample?

Several analytical techniques are effective for detecting and quantifying aggregation:

  • Size Exclusion Chromatography (SEC): This is one of the most common and effective methods. SEC separates molecules based on their size. Aggregates will elute earlier than the desired monomeric conjugate.[9]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is very sensitive to the presence of large aggregates.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize aggregation. Aggregated species will appear as higher molecular weight bands or may not enter the gel at all.[13]

  • Visual Inspection: The simplest method is to look for turbidity, cloudiness, or visible precipitates in the solution.

Troubleshooting Guide

Problem: I observe a precipitate or cloudiness in my reaction tube.

This indicates significant aggregation. The following steps can help you diagnose and solve the issue.

// Node Definitions Start [label="Aggregation Observed\n(Precipitate/Cloudiness)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Conditions [label="Step 1: Review Reaction Conditions", shape=rounded, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Concentration [label="Is Reactant\nConcentration High?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_pH [label="Is pH Optimal for\nAmine Reaction?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Buffer [label="Is the Buffer System\nAppropriate?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Concentration [label="Solution: Reduce Concentrations\nof Target Molecule and/or\nPEG-linker.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_pH [label="Solution: Adjust pH.\nFor NHS esters, use pH 7-9.\nFor other reactions, verify\noptimal range.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Buffer [label="Solution: Add Stabilizing Excipients\n(e.g., Arginine, Sucrose,\nPolysorbate 20).", fillcolor="#34A853", fontcolor="#FFFFFF"];

Modify_Protocol [label="Step 2: Modify Reaction Protocol", shape=rounded, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stepwise_Addition [label="Consider Stepwise Addition\nof PEG-linker.", fillcolor="#F1F3F4", fontcolor="#202124"]; Lower_Temp [label="Lower Reaction Temperature\n(e.g., to 4°C).", fillcolor="#F1F3F4", fontcolor="#202124"];

Analyze [label="Step 3: Analyze and Purify", shape=rounded, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purify Conjugate Promptly\nUsing SEC or other\nchromatography.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Start -> Check_Conditions; Check_Conditions -> Check_Concentration [label=" Assess "]; Check_Concentration -> Sol_Concentration [label=" Yes "]; Check_Concentration -> Check_pH [label=" No "];

Check_pH -> Sol_pH [label=" No "]; Check_pH -> Check_Buffer [label=" Yes "];

Check_Buffer -> Sol_Buffer [label=" No "]; Check_Buffer -> Modify_Protocol [label=" Yes "];

Modify_Protocol -> Stepwise_Addition; Modify_Protocol -> Lower_Temp; Stepwise_Addition -> Analyze; Lower_Temp -> Analyze; Analyze -> Purify; }

Caption: A workflow for troubleshooting aggregation issues.
Cause 1: Suboptimal Reaction Conditions
  • pH: The reactivity of the methylamino group is highly dependent on pH. For reactions with NHS esters, a pH range of 7-9 is generally effective.[14] However, the optimal pH for the stability of your specific protein or molecule is paramount.[9] Reactions at higher pH values (e.g., 9.0) can proceed very quickly but may also accelerate hydrolysis of reagents like NHS esters.[15]

  • Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate.[9] A more controlled reaction can favor the desired intramolecular modification over intermolecular cross-linking that leads to aggregation.[9]

Cause 2: High Reactant Concentrations
  • Protein/Molecule Concentration: High concentrations bring molecules closer together, increasing the chance of aggregation.[9]

  • PEG:Molecule Molar Ratio: A large excess of the PEG linker can sometimes lead to multiple PEGylations on a single molecule, which might alter its properties and cause aggregation. Conversely, too little linker might favor molecule-molecule cross-linking.

Cause 3: Inadequate Buffer Composition
  • The buffer itself may not be sufficient to maintain the stability of your molecule during the conjugation process. The addition of stabilizing excipients can be highly effective.[9]

Quantitative Recommendations for Reaction Optimization

ParameterRecommended Range/ValueRationaleCitations
pH (for NHS Ester) 7.0 - 9.0Balances amine reactivity with protein stability and reagent hydrolysis.[14][15]
pH (for Aldehyde) 4.0 - 6.0Optimal for reductive amination reactions.[16]
Protein Concentration 0.5 - 5 mg/mLLower concentrations can reduce the likelihood of intermolecular interactions.[9]
PEG:Protein Molar Ratio 5:1 to 20:1A starting point for optimization; the ideal ratio is protein-dependent.[9]
Arginine (Additive) 50 - 100 mMSuppresses non-specific protein-protein interactions.[9]
Sucrose (Additive) 5 - 10% (w/v)Acts as a protein stabilizer through preferential exclusion.[9]
Polysorbate 20 (Additive) 0.01 - 0.05% (v/v)Non-ionic surfactant that reduces surface-induced aggregation.[9]

Experimental Protocols

Protocol 1: General Bioconjugation via NHS Ester Chemistry

This protocol describes a general method for conjugating the methylamino group of this compound to a protein with an activated carboxylic acid (NHS ester).

// Node Definitions Prep_Protein [label="1. Prepare Protein Solution\n(in reaction buffer, pH 7.4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_PEG [label="2. Prepare PEG-linker Stock\n(in DMSO or buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="3. Mix & Incubate\n(e.g., 2h at RT or\novernight at 4°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="4. Quench Reaction\n(e.g., with Tris or Hydroxylamine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="5. Purify Conjugate\n(Size Exclusion Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="6. Analyze Product\n(SEC, SDS-PAGE, Mass Spec)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Prep_Protein -> Reaction; Prep_PEG -> Reaction; Reaction -> Quench; Quench -> Purify; Purify -> Analyze; }

Caption: A typical workflow for a bioconjugation experiment.

1. Materials:

  • Protein with activated NHS ester groups.

  • This compound.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Solvent for PEG-linker: Anhydrous DMSO.

  • Purification column (e.g., SEC column).

2. Procedure:

  • Prepare Protein Solution: Dissolve your NHS-activated protein in the reaction buffer to a concentration of 1-2 mg/mL.[9]

  • Prepare PEG-linker Solution: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.

  • Initiate Reaction: Add the desired molar excess (e.g., 10-fold) of the this compound solution to the protein solution. Add the PEG solution dropwise while gently stirring.

  • Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[9]

  • Quench Reaction: Add quenching buffer to a final concentration of 50 mM to consume any unreacted NHS esters. Incubate for 30 minutes.

  • Purify: Remove excess PEG linker and unreacted protein using size exclusion chromatography (SEC).

  • Analyze: Characterize the purified conjugate using SEC to confirm the absence of aggregates, SDS-PAGE to visualize the molecular weight shift, and mass spectrometry to confirm the final product.

Protocol 2: Screening for Optimal Buffer Conditions

This protocol helps determine the best buffer composition to prevent aggregation.

1. Materials:

  • Your target molecule and this compound.

  • A range of buffers (e.g., PBS, HEPES, Borate) at different pH values (e.g., 6.5, 7.4, 8.5).

  • Stock solutions of additives: 1 M Arginine, 50% Sucrose, 1% Polysorbate 20.

2. Procedure:

  • Set up Small-Scale Reactions: In separate microcentrifuge tubes, prepare small-volume reactions (e.g., 50 µL) under different conditions.

  • Test Matrix:

    • Variable pH: Use your standard buffer but test a range of pH values.

    • Variable Additives: To your optimal pH buffer, add different stabilizers. For example:

      • Buffer + 100 mM Arginine

      • Buffer + 10% Sucrose

      • Buffer + 0.05% Polysorbate 20

  • Initiate Conjugation: Add the PEG linker to each tube to start the reaction.

  • Incubate and Observe: Incubate under standard conditions. Visually inspect for any signs of precipitation at regular intervals.

  • Analyze: After the incubation period, analyze a small aliquot from each tube using DLS or SEC to quantify the level of aggregation in each condition.

  • Scale-Up: Use the buffer condition that resulted in the lowest amount of aggregation for your large-scale experiments.

References

Technical Support Center: Optimizing Methylamino-PEG5-azide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the reaction buffer pH for coupling Methylamino-PEG5-azide to molecules containing N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction buffer pH for coupling this compound to an NHS ester?

The optimal pH for coupling this compound to an NHS ester is a balance between two competing factors: the nucleophilicity of the secondary amine and the hydrolytic stability of the NHS ester. Generally, a pH range of 7.0-9.0 is recommended, with an optimal pH often found around 8.3-8.5 for reactions involving primary amines.[1][2][3][4][5][6] For the secondary amine in this compound, the optimal pH may be slightly different, and empirical optimization is recommended.

Q2: Why is pH so critical for this reaction?

The pH of the reaction buffer directly influences the rate and efficiency of the coupling reaction in two ways:

  • Amine Reactivity: The reactive species is the unprotonated amine, which acts as a nucleophile to attack the NHS ester. At a pH below the pKa of the amine, the amine is predominantly protonated (-NH2+-) and therefore non-nucleophilic, significantly slowing down the reaction.[7] As the pH increases above the pKa, the concentration of the deprotonated, reactive amine increases, favoring the coupling reaction.[7]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction where water attacks the ester, rendering it inactive. The rate of hydrolysis increases significantly with higher pH.[7][8][9]

Therefore, the optimal pH maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.

Q3: How does the secondary amine in this compound affect the optimal pH compared to a primary amine?

Secondary amines are generally less basic (have a lower pKa) than primary amines. This suggests that a slightly lower pH might be sufficient to have a significant population of the reactive, unprotonated secondary amine compared to a primary amine. However, steric hindrance from the methyl group might slightly decrease the nucleophilicity of the secondary amine. It is widely accepted that pH strongly influences the kinetics of NHS derivatization, primarily through the protonation of the amine groups.[10]

Q4: What buffers should I use for the coupling reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your this compound for reaction with the NHS ester.[7][11]

  • Recommended Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.2-8.0[12]

    • Sodium Bicarbonate Buffer (0.1 M), pH 8.3-8.5[1][3]

    • Sodium Borate Buffer (50 mM), pH 8.5[13]

  • Buffers to Avoid:

    • Tris (Tris(hydroxymethyl)aminomethane)[11]

    • Glycine

Q5: How quickly does the NHS ester hydrolyze at different pH values?

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. As the pH increases, the rate of hydrolysis also increases.[7][8][9]

Data Presentation

Table 1: Half-life of NHS Esters at Various pH Values

pHTemperature (°C)Half-life of NHS Ester
7.0254-5 hours[8]
8.0251 hour[8]
8.525~30 minutes
8.62510 minutes[8]
9.025<10 minutes[9]

Table 2: Reaction Rate Comparison of Amidation vs. Hydrolysis

pHAmidation Rate (with amine)Hydrolysis Rate (with water)Yield of Conjugate
7.5ModerateLowModerate
8.5FastModerateHigh
9.0Very FastFastModerate to Low

This table provides a qualitative comparison. Actual rates and yields are dependent on the specific reactants, concentrations, and temperature.

Experimental Protocols

Protocol: Optimizing Reaction Buffer pH for this compound Coupling

This protocol provides a general framework for determining the optimal pH for your specific application.

Materials:

  • Your molecule containing an NHS ester

  • This compound

  • Amine-free buffers at various pH values (e.g., 0.1 M Sodium Phosphate buffer at pH 7.0, 7.5, 8.0, 8.5, and 9.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Analytical equipment for monitoring the reaction (e.g., HPLC, LC-MS)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve your NHS-ester-containing molecule in anhydrous DMSO or DMF to a known concentration.

    • Dissolve this compound in the reaction buffer to a known concentration.

  • Set up Parallel Reactions:

    • In separate tubes, aliquot your this compound solution.

    • Add the NHS-ester solution to each tube to initiate the reaction. Use a consistent molar ratio of NHS ester to this compound for all reactions (a 1.5 to 5-fold molar excess of the PEG reagent is a good starting point).

  • Incubation:

    • Incubate the reactions at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Analysis:

    • Analyze the reaction mixtures using an appropriate analytical technique (e.g., HPLC, LC-MS) to determine the extent of conjugation and the amount of unreacted starting materials.

  • Determine Optimal pH:

    • Compare the results from the different pH conditions to identify the pH that provides the highest yield of the desired conjugate with minimal side products.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis prep_nhs Prepare NHS-ester Stock Solution (DMSO/DMF) rxn_setup Set up Parallel Reactions at Different pH Values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0) prep_nhs->rxn_setup prep_peg Prepare this compound Stock Solution (in Buffer) prep_peg->rxn_setup incubation Incubate at RT (1-2h) or 4°C (overnight) rxn_setup->incubation quenching Quench Reaction (e.g., Tris or Glycine) incubation->quenching analysis Analyze by HPLC/LC-MS quenching->analysis optimization Determine Optimal pH for Maximum Yield analysis->optimization logical_relationship cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes pH Reaction pH amine_reactivity Amine Nucleophilicity pH->amine_reactivity increases with pH nhs_stability NHS Ester Stability pH->nhs_stability decreases with pH coupling_rate Coupling Rate amine_reactivity->coupling_rate directly proportional hydrolysis_rate Hydrolysis Rate nhs_stability->hydrolysis_rate inversely proportional yield Overall Conjugation Yield coupling_rate->yield hydrolysis_rate->yield

References

Common side reactions of Methylamino-PEG5-azide with biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methylamino-PEG5-azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in bioconjugation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional linker that contains two reactive moieties separated by a 5-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3]

  • Methylamino Group (-NHCH₃): This secondary amine is reactive towards carboxylic acids, activated esters (such as NHS esters), and carbonyls (aldehydes and ketones).[1][2]

  • Azide (B81097) Group (-N₃): This group is used in "click chemistry," most commonly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to react with alkyne-containing molecules.[3][4] The azide group itself is highly selective and stable under most reaction conditions.[4]

Q2: What are the most common side reactions to be aware of when using this compound?

Side reactions can arise from the PEG linker itself, the methylamino coupling chemistry, or the azide-alkyne cycloaddition reaction.

  • PEG-related side effects: PEGylation can sometimes lead to a reduction in the biological activity of the biomolecule due to steric hindrance.[5] In vivo, PEGylated molecules may elicit an immune response, leading to the formation of anti-PEG antibodies, and in some cases, hypersensitivity reactions.[5][6]

  • Methylamino group side reactions: If coupling to a carboxylic acid using carbodiimide (B86325) chemistry (e.g., EDC), a common side reaction is the formation of a stable N-acylurea byproduct if the reaction with the amine is inefficient.[7] Using an amine-containing buffer (e.g., Tris) will compete with the methylamino group for reaction with activated esters.[7]

  • Azide-alkyne cycloaddition (CuAAC) side reactions: The copper(I) catalyst required for CuAAC can mediate the formation of reactive oxygen species (ROS), which can lead to oxidative degradation of the protein, particularly affecting residues like histidine and arginine.[8][9]

Q3: How can I minimize side reactions during the conjugation process?

Minimizing side reactions requires careful control of the reaction conditions.

  • For Methylamino coupling:

    • When reacting with activated esters (e.g., NHS esters), maintain a pH between 7.2 and 8.5 to ensure the methylamino group is sufficiently nucleophilic.[10]

    • Avoid buffers containing primary amines, such as Tris. Opt for non-amine-containing buffers like phosphate-buffered saline (PBS) or borate (B1201080) buffer.[7]

  • For CuAAC:

    • To mitigate copper-mediated oxidative damage, consider the use of copper-stabilizing ligands.[9]

    • Alternatively, utilize strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a copper catalyst, thus avoiding copper-related cytotoxicity and side reactions.[11]

Q4: My conjugation yield is low. What are the possible causes and how can I improve it?

Low conjugation yield is a common issue in PEGylation. A systematic approach to troubleshooting is recommended.[6]

  • Suboptimal Reaction Conditions: Ensure the pH, temperature, and reaction time are optimized for your specific biomolecule and the coupling chemistry being used.[6]

  • Reagent Degradation: Store this compound at -20°C and protect it from moisture. If degradation is suspected, use a fresh vial.[6]

  • Insufficient Molar Excess of Linker: A 5 to 20-fold molar excess of the PEG linker to the protein is a common starting point, but this may need to be optimized.[6]

  • Issues with the Biomolecule: Ensure the target functional groups on your biomolecule are available and reactive. For example, if targeting cysteine residues for subsequent modification with an alkyne, ensure disulfide bonds are reduced.

Troubleshooting Guides

Problem 1: Low Yield of PEGylated Product
Possible Cause Suggested Solution
Suboptimal pH for methylamine (B109427) reaction For reactions with NHS esters, maintain the pH between 7.2 and 8.5. For carbodiimide-mediated coupling to carboxylic acids, the activation step is more efficient at a slightly acidic pH (4.5-6.0), followed by the coupling step at a more neutral pH.[7][10]
Degradation of this compound Store the reagent at -20°C, protected from moisture. Use a fresh vial if degradation is suspected. Prepare reaction mixtures immediately after dissolving the linker.[6]
Insufficient molar ratio of linker Increase the molar excess of this compound to the biomolecule. Titrate different ratios to find the optimal concentration for your specific system. A common starting point is a 5-20 fold molar excess.[6]
Presence of competing nucleophiles in the buffer Avoid buffers containing primary amines (e.g., Tris) when reacting with the methylamino group. Use buffers such as PBS, HEPES, or borate.[7]
Steric hindrance The PEG chain itself can cause steric hindrance. Consider optimizing the reaction temperature and time. In some cases, a longer or shorter PEG linker might be more suitable.[5][12]
Problem 2: Presence of Multiple PEGylated Species or Aggregates
Possible Cause Suggested Solution
Non-specific binding of the linker Ensure that the reaction conditions are optimized for the specific functional group you are targeting. For example, high pH can increase the reactivity of other nucleophiles like hydroxyl groups.[7]
Polydispersity of the starting PEG reagent Use high-purity, monodisperse this compound to ensure homogeneity in the final product.[13]
Aggregation of the biomolecule during reaction Optimize the concentration of the biomolecule and the PEG linker. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. Include additives in the buffer that are known to reduce aggregation of your specific biomolecule.
Inefficient purification Use appropriate chromatographic techniques to separate the desired mono-PEGylated product from unreacted biomolecule, excess linker, and multi-PEGylated species. Size-exclusion chromatography (SEC) is effective for removing excess linker, while ion-exchange chromatography (IEX) can separate species with different degrees of PEGylation.[14]

Quantitative Data Summary

The following tables provide representative quantitative data on how PEG linker length can influence key parameters in bioconjugation. Note that this data is synthesized from studies using various PEG linkers and may not be directly representative of this compound but can serve as a general guide.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG4~6.20.73
PEG8~4.50.53
PEG12~3.10.36
Data synthesized from a study on a non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.[5]

Table 2: Effect of PEG Linker Length on Receptor Binding Affinity

PEG Linker Length (n)IC₅₀ (nM)
21.8 ± 0.2
42.5 ± 0.3
83.1 ± 0.4
124.5 ± 0.6
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, shorter PEG linkers resulted in higher binding affinity.[5]

Experimental Protocols

General Protocol for Conjugating this compound to a Protein via NHS Ester Chemistry

This protocol describes a general method for conjugating an NHS-ester functionalized protein with this compound.

Materials:

  • Protein with an activated NHS ester group

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the NHS-ester activated protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve this compound in the Reaction Buffer.

  • Conjugation Reaction: Add a 10-fold molar excess of the dissolved this compound to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography method (e.g., SEC).

General Protocol for Click Chemistry (CuAAC) with an Alkyne-Modified Biomolecule

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) between the azide group of the PEGylated biomolecule and an alkyne-modified molecule.

Materials:

  • Azide-PEGylated protein

  • Alkyne-containing molecule

  • Protein Labeling Buffer (e.g., PBS, pH 7.4)

  • Activator Solution: 50 mM ascorbic acid in water (prepare fresh)

  • Copper(II) Sulfate (CuSO₄) solution: 100 mM in water

  • Copper-stabilizing ligand (e.g., THPTA) solution: 100 mM in water

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-PEGylated protein and a 3 to 10-fold molar excess of the alkyne-containing molecule in the Protein Labeling Buffer.

  • Add Copper and Ligand: Add the copper-stabilizing ligand to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 0.1 to 1 mM.

  • Initiate Reaction: Add the freshly prepared Activator Solution to the reaction mixture.

  • Degas (Optional but Recommended): To prevent oxidation, degas the mixture by purging with an inert gas (e.g., argon or nitrogen).

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature.

  • Purification: Purify the final conjugate using dialysis or size-exclusion chromatography to remove the catalyst and excess reagents.[15]

Visualizations

experimental_workflow cluster_step1 Step 1: Methylamino Coupling cluster_step2 Step 2: Purification cluster_step3 Step 3: Click Chemistry (CuAAC) cluster_step4 Step 4: Final Purification protein Biomolecule (e.g., with NHS ester) reaction1 Conjugation Reaction (pH 7.2-8.5) protein->reaction1 linker This compound linker->reaction1 purification1 Purification (e.g., SEC) reaction1->purification1 peg_protein Azide-PEG5-Biomolecule purification1->peg_protein reaction2 CuAAC Reaction (CuSO4, Ascorbate) peg_protein->reaction2 alkyne Alkyne-modified Molecule alkyne->reaction2 purification2 Purification (e.g., Dialysis) reaction2->purification2 final_conjugate Final Bioconjugate purification2->final_conjugate

Caption: A typical experimental workflow for a two-step bioconjugation using this compound.

troubleshooting_low_yield cluster_checks Initial Checks cluster_optimization Optimization Steps start Low Conjugation Yield check_reagents Are reagents fresh and properly stored? start->check_reagents check_buffer Is the buffer composition correct (pH, no competing amines)? check_reagents->check_buffer [Reagents OK] check_protein Is the protein concentration and activity confirmed? check_buffer->check_protein [Buffer OK] optimize_ratio Increase molar ratio of PEG linker to protein check_protein->optimize_ratio [Protein OK] optimize_time Increase reaction time or temperature optimize_ratio->optimize_time optimize_purification Optimize purification to minimize product loss optimize_time->optimize_purification end Improved Yield optimize_purification->end

Caption: A troubleshooting decision tree for addressing low yield in PEGylation reactions.

References

Technical Support Center: Purification of Methylamino-PEG5-azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methylamino-PEG5-azide conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of purifying these specialized molecules.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of this compound conjugates?

A1: Common impurities include unreacted starting materials (e.g., the molecule being conjugated), excess this compound reagent, reaction byproducts, and potentially aggregated conjugates. The PEG linker itself, while generally monodisperse for a PEG5, can sometimes contain small amounts of different PEG chain lengths, leading to closely related impurities that are difficult to separate.[1]

Q2: Which purification techniques are most suitable for this compound conjugates?

A2: The choice of purification method largely depends on the properties of the conjugated molecule (e.g., size, hydrophobicity) and the nature of the impurities. The most common and effective techniques include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Ideal for separating molecules based on hydrophobicity.[2]

  • Size-Exclusion Chromatography (SEC): Effective for separating molecules based on their size, particularly useful for removing smaller impurities like excess PEG linker from a larger conjugate.[1][2][3][4]

  • Liquid-Liquid Extraction (LLE): A useful technique for separating compounds based on their differential solubility in two immiscible liquid phases.[5]

  • Precipitation: Can be employed to selectively precipitate the desired conjugate or the impurities based on their solubility in different solvent systems.[6][7]

Q3: How can I monitor the progress of my conjugation reaction and the success of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the conjugation reaction by observing the disappearance of starting materials and the appearance of the product spot.[8][9][10] For azide-containing compounds, specific staining protocols can be used for visualization.[8][9] The purity of the final product can be assessed by analytical HPLC, mass spectrometry, and NMR spectroscopy.

Troubleshooting Guides

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Problem Potential Cause Troubleshooting Steps
Poor Separation of Conjugate and Impurities - Inappropriate mobile phase gradient. - Incorrect column chemistry (e.g., C18, C8). - Column overloading.- Optimize the gradient (e.g., shallower gradient for better resolution). - Screen different columns with varying hydrophobicity. - Reduce the sample injection volume or concentration.
Low Recovery of the Conjugate - Irreversible binding to the column. - Precipitation of the conjugate on the column.- Add a small amount of an ion-pairing agent (e.g., trifluoroacetic acid - TFA) to the mobile phase. - Adjust the pH of the mobile phase. - Ensure the conjugate is fully dissolved in the injection solvent.
Peak Tailing - Interaction of the amine group with residual silanols on the silica-based column. - Presence of multiple, closely related species.- Use a base-deactivated column. - Add a competing base (e.g., triethylamine) to the mobile phase. - Optimize the mobile phase pH.
Broad Peaks - On-column degradation of the conjugate. - Slow mass transfer kinetics.- Use a milder pH in the mobile phase. - Decrease the flow rate. - Increase the column temperature.
Size-Exclusion Chromatography (SEC)
Problem Potential Cause Troubleshooting Steps
Poor Resolution Between Conjugate and Excess PEG Linker - Inappropriate column pore size. - Column is too short. - Sample volume is too large.- Select a column with a pore size that provides optimal separation in the desired molecular weight range. - Use a longer column or connect two columns in series. - Keep the injection volume to less than 2-5% of the column volume.
Low Recovery of the Conjugate - Non-specific binding to the column matrix. - The conjugate is too large and is being filtered out by the column frit.- Add salt (e.g., 150 mM NaCl) to the mobile phase to reduce ionic interactions. - Use a column with a larger frit pore size. - Ensure the sample is fully solubilized.
Conjugate Elutes Earlier or Later Than Expected - The hydrodynamic volume of the conjugate is different from what is predicted by its molecular weight. - Ionic or hydrophobic interactions with the column matrix.- Calibrate the column with appropriate molecular weight standards. - Modify the mobile phase composition (e.g., adjust salt concentration or pH).
Liquid-Liquid Extraction (LLE)
Problem Potential Cause Troubleshooting Steps
Emulsion Formation - High concentration of surfactants or amphipathic molecules. - Vigorous shaking.- Add a small amount of salt (brine) to the aqueous phase. - Gently invert the separatory funnel instead of vigorous shaking. - Centrifuge the mixture to break the emulsion.[11]
Poor Separation of Layers - Similar densities of the two phases. - Insufficient volume of one of the phases.- Add a solvent with a different density to one of the phases. - Adjust the volume ratio of the two phases.
Low Recovery of the Conjugate - The conjugate has some solubility in the undesired phase. - Incomplete phase separation.- Perform multiple extractions (back-extraction) of the undesired phase. - Allow sufficient time for the layers to fully separate.
Precipitation
Problem Potential Cause Troubleshooting Steps
Low Yield of Precipitated Conjugate - The conjugate is too soluble in the chosen solvent/antisolvent system. - Insufficient amount of precipitant added.- Screen different antisolvents. - Increase the concentration of the precipitant. - Decrease the temperature to reduce solubility.
Co-precipitation of Impurities - Impurities have similar solubility properties to the conjugate. - Rapid addition of the precipitant.- Perform a step-wise precipitation by slowly adding the precipitant. - Re-dissolve the precipitate and re-precipitate to improve purity.
Formation of an Oily or Gummy Precipitate - The conjugate is not fully insoluble and is "oiling out".- Add the precipitant more slowly while vigorously stirring. - Try a different precipitant or a mixture of precipitants. - Cool the solution during precipitation.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for a Model this compound Conjugate

Purification Method Typical Purity (%) Typical Yield (%) Throughput Key Advantages Key Disadvantages
RP-HPLC (Preparative) >9860-80LowHigh resolution, excellent for removing closely related impurities.Time-consuming, requires specialized equipment, potential for sample loss.
SEC 90-9580-95MediumGood for removing small molecule impurities, gentle on the conjugate.Lower resolution for similar-sized molecules, can lead to sample dilution.
LLE 85-9570-90HighSimple, rapid, and scalable for initial cleanup.May not remove all impurities, potential for emulsion formation.
Precipitation 80-9075-95HighCost-effective, good for large-scale purification.Lower resolution, may require further purification steps.

Note: The values presented in this table are illustrative and can vary significantly depending on the specific conjugate and experimental conditions.

Experimental Protocols

Protocol 1: RP-HPLC Purification of a this compound Conjugate
  • Column: C18, 5 µm particle size, 100 Å pore size (e.g., 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-10% B) and increase to elute the conjugate (e.g., to 95% B over 30-40 minutes). The optimal gradient will need to be determined empirically.

  • Flow Rate: 1 mL/min for analytical, 10-20 mL/min for preparative.

  • Detection: UV at a wavelength where the conjugated molecule absorbs (e.g., 280 nm for proteins, 260 nm for oligonucleotides). If the conjugate lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the mobile phase (e.g., a small amount of DMSO topped up with Mobile Phase A). Filter the sample through a 0.22 µm syringe filter before injection.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Purification: Analyze the collected fractions for purity. Pool the pure fractions and remove the solvent (e.g., by lyophilization or rotary evaporation).

Protocol 2: SEC Purification to Remove Excess this compound
  • Column: Choose a column with a fractionation range appropriate for separating the conjugate from the free PEG linker (MW of this compound is ~320 Da). For example, a column with a fractionation range of 100 to 7,000 Da would be suitable for purifying a small molecule conjugate.

  • Mobile Phase: A buffer in which the conjugate is stable and soluble (e.g., Phosphate Buffered Saline (PBS) or ammonium (B1175870) bicarbonate).

  • Flow Rate: A lower flow rate generally provides better resolution (e.g., 0.5-1 mL/min).

  • Detection: UV detection at an appropriate wavelength.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.22 µm syringe filter.[12]

  • Injection and Elution: Inject the sample onto the equilibrated column. The larger conjugate will elute first, followed by the smaller, unreacted this compound.[13][14]

  • Fraction Collection: Collect fractions and analyze for the presence of the desired product.

  • Post-Purification: Pool the fractions containing the purified conjugate.

Protocol 3: TLC Monitoring of the Conjugation Reaction
  • TLC Plate: Silica gel 60 F254.

  • Mobile Phase: A mixture of a polar and a non-polar solvent that provides good separation of the starting materials and the product. A common system is dichloromethane/methanol or ethyl acetate/hexanes. The optimal ratio needs to be determined experimentally.

  • Sample Application: Spot the reaction mixture, as well as the starting materials as references, onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent to move up the plate.

  • Visualization:

    • UV Light: Visualize the spots under a UV lamp at 254 nm if the compounds are UV-active.

    • Staining for Azides:

      • Prepare a solution of triphenylphosphine (B44618) in a suitable solvent (e.g., dichloromethane).

      • Dip the dried TLC plate into the triphenylphosphine solution to reduce the azide (B81097) to an amine.

      • After drying, dip the plate into a ninhydrin (B49086) solution and gently heat to develop a colored spot for the amine-containing compounds.[8][9]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_monitoring Reaction Monitoring cluster_purification Purification cluster_analysis Analysis & Final Product start Conjugation Reaction (Molecule + this compound) tlc TLC Analysis start->tlc In-process control purification Crude Product tlc->purification Reaction complete hplc RP-HPLC purification->hplc sec SEC purification->sec lle LLE purification->lle precipitation Precipitation purification->precipitation analysis Purity Analysis (Analytical HPLC, MS, NMR) hplc->analysis sec->analysis lle->analysis precipitation->analysis product Purified Conjugate analysis->product Purity Confirmed

Caption: General experimental workflow for the synthesis and purification of this compound conjugates.

troubleshooting_workflow cluster_problem Problem Identification cluster_cause Potential Cause Analysis cluster_solution Solution Implementation start Purification Issue Identified low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity aggregation Aggregation/Precipitation start->aggregation cause_yield Suboptimal Conditions (pH, temp, solvent) Non-specific Binding low_yield->cause_yield cause_purity Poor Resolution Co-elution of Impurities low_purity->cause_purity cause_aggregation Harsh Conditions (pH, organic solvent) Concentration Effects aggregation->cause_aggregation solution_yield Optimize Buffer/Solvent Modify Column Chemistry Adjust Flow Rate cause_yield->solution_yield solution_purity Optimize Gradient/Mobile Phase Change Column Type Employ Orthogonal Method cause_purity->solution_purity solution_aggregation Use Milder Conditions Add Solubilizing Agents Work at Lower Concentrations cause_aggregation->solution_aggregation end Problem Resolved solution_yield->end solution_purity->end solution_aggregation->end

Caption: A logical troubleshooting workflow for common purification issues.

References

Improving the stability of Methylamino-PEG5-azide stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and handling of Methylamino-PEG5-azide stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and optimal performance of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1] While the compound is soluble in water, aqueous solutions are more susceptible to hydrolysis and microbial growth, and are therefore not recommended for long-term storage. Wherever possible, you should prepare and use solutions on the same day.[1]

Q2: What are the ideal storage conditions for a this compound stock solution?

Stock solutions should be stored at -20°C or, for longer-term storage, at -80°C.[1][2][3] To prevent degradation from moisture and light, store aliquots in tightly sealed vials and protect them from light.[4][5] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation of moisture inside the vial.[1]

Q3: How long can I expect my this compound stock solution to be stable?

The stability of your stock solution is highly dependent on the storage conditions. The following table summarizes expected stability based on available data for similar compounds.

Storage TemperatureSolventEstimated Usable Period
-20°CDMSOUp to 1 month[1][2]
-80°CDMSOUp to 6 months[2]
Room TemperatureDMSOSignificant degradation possible over time. One study on a large compound library in DMSO showed a 92% probability of observing the compound after 3 months and 83% after 6 months.[6]

Q4: What are the primary degradation pathways for this compound?

There are two main components to consider for degradation: the polyethylene (B3416737) glycol (PEG) chain and the azide (B81097) functional group.

  • PEG Chain: The PEG backbone can undergo oxidative degradation, which is accelerated by exposure to heat, light, and oxygen.[5] This can lead to the formation of impurities such as aldehydes and carboxylates, which can alter the pH of the solution.[5]

  • Azide Group: Organic azides can be sensitive to light and may undergo photolytic decomposition.[7][8] They are also incompatible with strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.[4] Contact with heavy metals should also be avoided.[4]

Q5: Can I use aqueous buffers to prepare my stock solution?

While this compound has solubility in water, preparing stock solutions in aqueous buffers is not recommended for long-term storage due to the risk of hydrolysis and microbial contamination. If your experiment requires an aqueous solution, it is best to prepare it fresh on the day of use from a concentrated stock in an anhydrous solvent like DMSO.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no reactivity in "click" chemistry reactions. Degradation of the azide functional group.- Use a fresh aliquot of your this compound stock solution. - If the problem persists, prepare a fresh stock solution from solid material. - Verify the integrity of your stock solution using the HPLC protocol outlined below.
Inconsistent experimental results over time. Gradual degradation of the stock solution.- Aliquot your stock solution upon preparation to minimize freeze-thaw cycles. - Store aliquots at -80°C for longer-term stability. - Always allow the vial to warm to room temperature before opening.
Visible precipitate in the stock solution upon thawing. The compound may have come out of solution at low temperatures.- Gently warm the vial to room temperature and vortex to redissolve the compound. - If the precipitate does not dissolve, it may be a sign of degradation or contamination, and a fresh stock solution should be prepared.
Unexpected peaks in analytical data (e.g., LC-MS). Contamination or degradation products.- Ensure high-purity, anhydrous solvents are used for stock solution preparation. - Be aware of potential sources of PEG contamination in the lab, such as certain plastics and detergents.[9] - Filter your stock solution through a compatible syringe filter if particulate matter is suspected.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of solid this compound to warm to room temperature before opening.

  • Solvent Preparation: Use anhydrous DMSO or DMF.

  • Dissolution: Add the desired volume of solvent to the solid to achieve the target concentration (e.g., 10 mg/mL or a specific molarity). Vortex briefly to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.

  • Storage: Store the aliquots at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months). Protect from light.

Protocol for Assessing the Stability of this compound Stock Solution by HPLC

This protocol provides a general framework for monitoring the stability of your stock solution over time. Specific parameters may need to be optimized for your HPLC system.

  • Sample Preparation:

    • At each time point (e.g., t=0, 1 week, 1 month), dilute an aliquot of your stock solution to a suitable concentration for HPLC analysis (e.g., 1 mg/mL) using the mobile phase.

  • HPLC Conditions (Suggested Starting Point):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Detection: UV detector at a wavelength where the compound or potential impurities absorb, or an Evaporative Light Scattering Detector (ELSD) if the chromophore is weak.

    • Flow Rate: 1 mL/min.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • At t=0, identify the main peak corresponding to pure this compound.

    • At subsequent time points, compare the chromatogram to the t=0 data.

    • Monitor for a decrease in the area of the main peak and the appearance of new peaks, which would indicate degradation.

    • Quantify the percentage of the main peak relative to the total peak area to assess the degree of degradation. A degradation of 5-20% is often considered significant.[10]

Visualizing Workflows and Concepts

Stock_Solution_Workflow cluster_preparation Preparation cluster_storage Storage cluster_usage Usage prep1 Equilibrate solid to RT prep2 Dissolve in anhydrous DMSO/DMF prep1->prep2 prep3 Aliquot into single-use vials prep2->prep3 storage1 Short-term: -20°C (<= 1 month) prep3->storage1 storage2 Long-term: -80°C (<= 6 months) prep3->storage2 use1 Equilibrate aliquot to RT storage1->use1 storage2->use1 use2 Use immediately in experiment use1->use2 use3 Discard unused portion of aliquot use2->use3

Caption: Recommended workflow for preparing, storing, and using this compound stock solutions.

Troubleshooting_Logic start Experiment Fails (e.g., low 'click' yield) check_reagent Is the this compound stock solution compromised? start->check_reagent check_storage Was the stock solution stored correctly (-20°C/-80°C, dark, sealed)? check_reagent->check_storage check_age Is the stock solution within its recommended usable period? check_storage->check_age Yes prepare_new Prepare fresh stock solution check_storage->prepare_new No run_hplc Assess purity with HPLC check_age->run_hplc Yes check_age->prepare_new No run_hplc->prepare_new Degraded other_issues Investigate other experimental parameters (catalyst, alkyne, etc.) run_hplc->other_issues Pure

Caption: A decision tree for troubleshooting experiments involving this compound.

References

Dealing with solubility issues of Methylamino-PEG5-azide in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Methylamino-PEG5-azide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a hydrophilic molecule due to its polyethylene (B3416737) glycol (PEG) spacer and is generally soluble in water and aqueous buffers.[1][2][3] It is also soluble in various organic solvents, including dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[1][4]

Q2: I am observing precipitation when dissolving this compound in my aqueous buffer. What are the possible causes?

A2: Several factors can contribute to precipitation:

  • Concentration: You may be exceeding the solubility limit of the compound in your specific buffer system.

  • Buffer Composition: The presence of certain salts or other additives in your buffer could decrease the solubility of the PEGylated compound.

  • pH: The pH of the buffer can influence the charge state of the terminal methylamino group, potentially affecting its solubility. While not extensively studied for this specific molecule, the solubility of molecules with amino groups can be pH-dependent.[5][6][7][8]

  • Temperature: Low temperatures can decrease the solubility of some compounds.

  • Improper Handling: Failure to properly equilibrate the compound to room temperature before use can lead to moisture condensation, which may affect dissolution.

Q3: What is the recommended procedure for preparing a stock solution of this compound?

A3: For applications requiring high concentrations, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF.[9] This stock solution can then be added in small volumes to your aqueous buffer to reach the desired final concentration. This method helps to avoid localized high concentrations that can lead to precipitation.

Q4: What storage conditions are recommended for this compound and its solutions?

A4: this compound should be stored at -20°C in a dry, dark place.[1][4] It is advisable to prepare and use solutions on the same day. If stock solutions need to be stored, they should be aliquoted and kept at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q5: Can the pH of my aqueous buffer affect the stability and solubility of this compound?

A5: Yes, the pH can be a factor. The methylamino group has a pKa value that determines its protonation state. At pH values below its pKa, the amine will be protonated (positively charged), which can influence its interaction with the solvent and other buffer components. For reactions involving the amine group, such as NHS ester chemistry, a pH range of 7-9 is generally recommended, while ensuring that the buffer itself does not contain primary amines (e.g., Tris) that would compete in the reaction.[9]

Troubleshooting Guide

This guide provides solutions to common problems encountered when dissolving this compound in aqueous buffers.

ProblemPossible CauseRecommended Solution
Compound is not dissolving or is forming a cloudy suspension. Exceeding solubility limit in the aqueous buffer.Prepare a concentrated stock solution in DMSO or DMF and then dilute it into your aqueous buffer.
Low temperature of the buffer.Gently warm the buffer to room temperature or slightly above (e.g., 37°C) to aid dissolution. Avoid excessive heat.
Buffer composition is incompatible.Try a different buffer system. Simple buffers like Phosphate Buffered Saline (PBS) are often a good starting point.
Precipitation occurs after adding the compound to the buffer. Localized high concentration upon addition.Add the compound or its stock solution slowly while vortexing or stirring the buffer to ensure rapid and even dispersion.
The final concentration is too high.Reduce the final concentration of the this compound in the aqueous buffer.
Solution becomes cloudy over time. Compound is slowly precipitating out of solution.The solution may be supersaturated. Try preparing a fresh solution at a lower concentration. Consider the stability of the compound in your specific buffer over time.
Microbial growth.If the buffer is not sterile and is stored for an extended period, microbial growth can cause cloudiness. Use sterile buffers and proper aseptic techniques.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Weighing: In a fume hood, carefully weigh the desired amount of this compound into a sterile microcentrifuge tube.

  • Dissolution in Organic Solvent: Add the appropriate volume of anhydrous DMSO or DMF to achieve a high-concentration stock solution (e.g., 100 mg/mL or a specific molarity).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to 30-40°C) can be applied if necessary.

  • Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C.

Protocol 2: Preparation of an Aqueous Working Solution from a Stock Solution
  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure the buffer is filtered and degassed if necessary for your application.

  • Dilution: While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.

  • Mixing: Continue to vortex or stir the solution for a few minutes to ensure homogeneity.

  • Final Check: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, consider the troubleshooting steps outlined above.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Aqueous Working Solution Preparation start Start: Equilibrate This compound weigh Weigh Compound start->weigh dissolve Dissolve in DMSO or DMF weigh->dissolve mix_stock Vortex to Dissolve dissolve->mix_stock store Aliquot and Store at -20°C mix_stock->store prep_buffer Prepare Aqueous Buffer add_stock Slowly Add Stock to Buffer with Vortexing prep_buffer->add_stock mix_working Continue Mixing add_stock->mix_working inspect Inspect for Clarity mix_working->inspect end End: Clear Solution inspect->end Clear precipitate Troubleshoot (e.g., lower concentration) inspect->precipitate Not Clear

Caption: Workflow for preparing an aqueous solution of this compound.

troubleshooting_logic start Issue: Compound Not Dissolving in Aqueous Buffer check_conc Is concentration high? start->check_conc check_temp Is the buffer cold? check_conc->check_temp No sol_high_conc Action: Prepare a stock solution in DMSO/DMF and dilute. check_conc->sol_high_conc Yes check_buffer Is the buffer complex? check_temp->check_buffer No sol_low_temp Action: Gently warm the buffer to room temperature. check_temp->sol_low_temp Yes sol_complex_buffer Action: Try a simpler buffer like PBS. check_buffer->sol_complex_buffer Yes reassess Re-evaluate solubility check_buffer->reassess No sol_high_conc->reassess sol_low_temp->reassess sol_complex_buffer->reassess

Caption: Troubleshooting logic for this compound solubility issues.

References

Preventing non-specific binding in surface modification with Methylamino-PEG5-azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding during surface modification using Methylamino-PEG5-azide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

A1: this compound is a bifunctional polyethylene (B3416737) glycol (PEG) linker. It features two primary reactive groups: a methylamino (-NHCH₃) group and an azide (B81097) (-N₃) group, separated by a hydrophilic 5-unit PEG spacer.[1][2][3][4][5] The methylamine (B109427) group readily reacts with activated carboxylic acids (e.g., NHS esters) or aldehydes, while the azide group is used for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4][6] The hydrophilic PEG chain helps to increase the solubility of the molecule in aqueous media and plays a crucial role in reducing non-specific protein adsorption.[1][7][8]

Q2: What is non-specific binding (NSB) and why is it a problem in surface modification?

A2: Non-specific binding is the undesirable adhesion of molecules (like proteins, antibodies, or cells) to a surface through weak, non-covalent interactions rather than through the intended specific, covalent bond. These interactions are primarily driven by electrostatic forces (attraction between charged molecules and a charged surface) and hydrophobic interactions (attraction between non-polar molecules and a hydrophobic surface).[9][10][11][12][13] NSB is a major issue in assays and diagnostics because it increases background noise, reduces signal-to-noise ratio, and can lead to false-positive results, thereby compromising the accuracy and reliability of the experiment.[14][15]

Q3: How does the PEG chain in this compound help prevent non-specific binding?

A3: The polyethylene glycol (PEG) chain reduces non-specific binding through several mechanisms. Primarily, it forms a hydration layer by binding water molecules, creating a physical and energetic barrier that repels proteins and other biomolecules.[8][16] This phenomenon, often described as steric repulsion or an excluded volume effect, prevents molecules from getting close enough to the underlying surface to adsorb non-specifically.[8][16] A higher density of PEG chains on the surface generally leads to a greater reduction in protein adsorption.[7][17][18]

Q4: Can the terminal functional groups (-NHCH₃ and -N₃) themselves contribute to non-specific binding?

A4: Yes. The methylamino group is a primary amine and will be protonated and positively charged at neutral or acidic pH. This can lead to electrostatic interactions with negatively charged proteins or molecules.[19] Similarly, while the azide group is primarily used for covalent click chemistry, any unreacted azide groups on the surface can potentially participate in weaker, non-covalent interactions. Therefore, it is crucial to ensure efficient coupling and to block any unreacted sites on the surface.

Troubleshooting Guide: High Non-Specific Binding

This guide addresses the common problem of high background or non-specific binding after surface functionalization with this compound and subsequent steps.

Problem Potential Cause Recommended Solution
High background signal across the entire surface 1. Incomplete Surface Passivation: Bare patches on the substrate are exposed, leading to direct adsorption of detection molecules.Optimize PEGylation Density: Increase the concentration of this compound during the coupling step to ensure a dense, uniform monolayer. Verify functionalization with surface characterization techniques like XPS or contact angle goniometry.
2. Unreacted Functional Groups: Residual activated groups (e.g., NHS-esters) or unreacted methylamino groups on the surface are binding proteins non-specifically.Implement a Blocking Step: After immobilizing the PEG linker, quench all remaining reactive sites. Use a small amine-containing molecule like ethanolamine (B43304) or glycine (B1666218) for NHS-ester surfaces.[20][21] Alternatively, use a protein-based blocker like Bovine Serum Albumin (BSA) or casein.[14][22]
3. Hydrophobic/Electrostatic Interactions: The analyte or other assay components are interacting non-specifically with the functionalized surface itself.Modify Buffer Conditions:       • Increase Salt Concentration: Add 150-500 mM NaCl to the buffer to shield electrostatic interactions.[22][23]       • Adjust pH: Adjust the buffer pH towards the isoelectric point (pI) of the analyte to minimize its net charge.[22][23]
Variability between experiments 1. Inconsistent Surface Preparation: Differences in cleaning, activation, or reaction times are leading to variable surface chemistry.Standardize Protocols: Ensure all surface preparation steps are consistent. Use fresh reagents, particularly for activation (e.g., EDC/NHS) and blocking steps.[24]
2. Reagent Degradation: The this compound or other reagents may have degraded due to improper storage (e.g., moisture exposure).Proper Reagent Handling: Store PEG reagents at -20°C with a desiccant.[5][24] Allow reagents to equilibrate to room temperature before opening to prevent condensation. Prepare solutions fresh before use.[24]
Low specific signal with high background 1. Steric Hindrance: The PEG layer, while blocking NSB, may also be sterically hindering the specific binding of the intended target to the molecule clicked to the azide.Optimize PEG Spacer Length: While using PEG5, consider if a longer or shorter PEG spacer might be more appropriate for your specific application to optimize the distance between the surface and the recognition molecule.
2. Inefficient Click Reaction: Low yield in the azide-alkyne cycloaddition step leaves many unreacted azide groups and a low density of the capture molecule.Optimize Click Chemistry Conditions: For CuAAC, ensure the proper concentrations of copper sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270).[6] For SPAAC, ensure sufficient reaction time and appropriate solvent conditions. Confirm successful conjugation.

Quantitative Data on Blocking Strategies

The effectiveness of various strategies to reduce non-specific binding can be compared quantitatively. The data below is a summary compiled from typical results reported in surface science literature.

Table 1: Efficacy of Different Blocking Agents

Blocking AgentTypical ConcentrationMechanism of ActionExpected Reduction in NSBReference
Polyethylene Glycol (PEG) High Surface Grafting DensitySteric hindrance, formation of hydration layerUp to 10-fold or more[7][25][26]
Bovine Serum Albumin (BSA) 1% (w/v) in bufferPhysical adsorption to block vacant surface sitesHigh[14][22][23]
Casein/Non-fat milk 1-5% (w/v) in bufferPhysical adsorption of milk proteins to block sitesHigh[14]
Tween-20 0.05 - 0.1% (v/v) in bufferNon-ionic surfactant that disrupts hydrophobic interactionsModerate to High[22][23][27]
Ethanolamine 1 M in bufferCovalently caps (B75204) unreacted activated esters (e.g., NHS)High (for specific NSB source)[20][21]

Visualizations

Experimental & Logical Workflows

G cluster_0 Phase 1: Surface Functionalization cluster_1 Phase 2: Passivation & Blocking cluster_2 Phase 3: Specific Ligand Immobilization Bare Bare Substrate (e.g., -COOH Surface) Activated Activated Surface (EDC/NHS Chemistry) Bare->Activated Activation PEGylated PEGylated Surface (Amine-Carboxyl Coupling) Activated->PEGylated Add Methylamino- PEG5-azide Blocked Blocked Surface (Quench Unreacted Sites) PEGylated->Blocked Add Blocking Agent (e.g., Ethanolamine, BSA) Final Final Functionalized Surface (Ready for Assay) Blocked->Final Click Chemistry (Add Alkyne-Molecule)

Caption: Workflow for surface modification and passivation.

G NSB Non-Specific Binding (High Background) Cause1 Electrostatic Interactions NSB->Cause1 Cause2 Hydrophobic Interactions NSB->Cause2 Cause3 Unreacted Surface Sites NSB->Cause3 Solution1 Increase Salt Conc. Adjust pH Cause1->Solution1 Solution2 Add Surfactants (e.g., Tween-20) Cause2->Solution2 Solution3 PEG Layer (Steric Shield) Cause2->Solution3 Solution4 Blocking Agents (BSA, Ethanolamine) Cause3->Solution4

Caption: Root causes of and solutions for non-specific binding.

Key Experimental Protocols

Protocol 1: Functionalization of a Carboxylated Surface with this compound

This protocol describes the covalent attachment of this compound to a surface presenting carboxylic acid groups (e.g., a commercial sensor chip or self-assembled monolayer).

  • Surface Preparation:

    • Clean the carboxylated substrate according to the manufacturer's instructions. A typical cleaning procedure involves sonication in isopropanol (B130326) and deionized water, followed by drying under a stream of nitrogen.

    • Activate the surface by generating hydroxyl groups via oxygen plasma treatment if creating the carboxylated layer from scratch via silanization.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of 0.4 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-Hydroxysuccinimide) in cold, anhydrous MES buffer (pH 6.0).

    • Inject or flow the EDC/NHS mixture over the surface and incubate for 15-30 minutes at room temperature to convert carboxylic acids to reactive NHS esters.

    • Rinse the surface thoroughly with the MES buffer to remove excess EDC and NHS.

  • PEGylation Reaction:

    • Immediately prepare a solution of this compound (e.g., 10-50 mM) in a non-amine-containing buffer such as PBS (Phosphate-Buffered Saline) at pH 7.4.

    • Introduce the this compound solution to the activated surface.

    • Incubate for 1-2 hours at room temperature to allow the methylamino group to react with the NHS esters, forming a stable amide bond.

    • Rinse the surface extensively with PBS buffer, followed by deionized water, to remove any unbound PEG linker.

Protocol 2: Blocking Unreacted Sites to Minimize Non-Specific Binding

This step is critical and should be performed immediately after the PEGylation reaction.

  • Prepare Blocking Solution: Choose one of the following options:

    • Amine-based Quenching: Prepare a 1 M solution of ethanolamine in a buffer like borate (B1201080) or PBS, pH 8.5. This will react with and deactivate any remaining NHS esters.

    • Protein-based Blocking: Prepare a 1% (w/v) solution of high-purity BSA in PBS.

  • Blocking Procedure:

    • Introduce the chosen blocking solution to the PEGylated surface.

    • Incubate for 30-60 minutes at room temperature.

    • If using ethanolamine, this will cap the reactive sites. If using BSA, it will adsorb to any remaining open patches on the surface.

    • Rinse the surface thoroughly with PBS containing 0.05% Tween-20 (PBST) to remove excess blocking agent, followed by a final rinse with PBS.

  • Surface Storage: The azide-functionalized and blocked surface is now ready for the click chemistry reaction. If not used immediately, store it in a clean buffer at 4°C.

Protocol 3: Immobilization of an Alkyne-Molecule via CuAAC Click Chemistry

This protocol details the final step of attaching a molecule of interest that has been functionalized with a terminal alkyne.

  • Prepare Reagents (make fresh):

    • Alkyne-Molecule Solution: Dissolve your alkyne-functionalized protein or small molecule in PBS to the desired final concentration.

    • Copper Sulfate (CuSO₄) Solution: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate Solution: Prepare a 500 mM stock solution in deionized water. As a reducing agent, it is prone to oxidation and must be fresh.

  • Click Reaction:

    • In a single reaction mixture, combine your alkyne-molecule solution with the copper sulfate and sodium ascorbate solutions. Final concentrations should be approximately 1-5 mM for sodium ascorbate and 0.1-1 mM for copper sulfate. The alkyne-molecule concentration will depend on the specific experiment.

    • Immediately introduce this reaction cocktail to the azide-functionalized surface.

    • Incubate for 1-4 hours at room temperature, gently agitating if possible.

  • Final Washing:

    • Remove the reaction solution. To chelate and remove any residual copper, wash the surface with a buffer containing 5 mM EDTA.

    • Wash the surface extensively with PBST and then PBS to remove unreacted molecules and reagents.

    • The surface is now functionalized with your molecule of interest and is ready for your specific binding assay.

References

Impact of excess Methylamino-PEG5-azide on reaction outcome

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methylamino-PEG5-azide. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a heterobifunctional linker featuring a methylamino group and an azide (B81097) group, separated by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2]

  • The methylamino group can react with carboxylic acids (often activated as NHS esters) or carbonyls (aldehydes, ketones) to form stable bonds.[1][2]

  • The azide group is used in "click chemistry," enabling highly efficient and specific ligation with molecules containing alkyne groups (in Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or strained cycloalkynes like DBCO or BCN (in Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[3][4][5]

  • The hydrophilic PEG spacer enhances the water solubility of the molecule and the resulting conjugate.[1][6]

These features make it a popular reagent in bioconjugation, drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras).[3][5]

Q2: What is the recommended molar excess of this compound for a typical reaction?

The optimal molar excess depends on several factors, including the concentration of your target molecule, the reaction kinetics, and the specific chemistry being used. For many bioconjugation reactions, a starting point of a 10- to 20-fold molar excess of the PEG linker over the available reactive sites on the target molecule is recommended to help drive the reaction to completion.[7] However, this ratio often requires empirical optimization for each specific application.

Q3: What are the potential consequences of using a large excess of this compound?

Using a significant excess of the PEG reagent can have both positive and negative effects on the reaction outcome.

Potential Advantages:

  • Increased Reaction Rate and Yield: A higher concentration of the PEG reagent can increase the probability of successful conjugation, pushing the reaction equilibrium towards the desired product.[8]

  • Overcoming Steric Hindrance: For sterically hindered reaction sites on a biomolecule, a higher molar ratio of the PEG linker may be necessary to achieve a satisfactory degree of labeling.[8]

Potential Disadvantages:

  • Difficult Purification: The primary drawback is the challenge of removing the unreacted excess PEG reagent from the final product.[9] Since the excess reagent shares physicochemical properties (like solubility) with the desired conjugate, separation can be difficult.[10]

  • Interference with Analysis: High concentrations of unreacted PEG can interfere with downstream analytical techniques such as mass spectrometry and chromatography, complicating characterization.[10]

  • Potential for Side Reactions: While less common with click chemistry, very high concentrations of reactive linkers could potentially lead to non-specific interactions or side reactions, depending on the complexity of the reaction mixture.

  • Increased Cost: this compound is a specialized reagent, and using a large excess increases the overall cost of the experiment.

Q4: My conjugation yield is low even with a high excess of the PEG-azide reagent. What are other possible causes?

If increasing the excess of this compound does not improve the yield, consider the following factors:

  • Degradation of Reagents: Ensure the PEG reagent and your target molecule have been stored correctly (typically at -20°C in a desiccated environment) and have not degraded.[7] Allow reagents to equilibrate to room temperature before opening to prevent condensation.[7]

  • Reaction Conditions: Verify that the pH, buffer composition, temperature, and reaction time are optimal for the specific conjugation chemistry. For instance, NHS ester reactions are typically performed at a pH of 7-9, while maleimide-thiol reactions are more efficient at a pH of around 8.[11][12][13] Avoid buffers containing competing nucleophiles like Tris or glycine (B1666218) if you are targeting amine groups.[14]

  • Solubility Issues: While the PEG spacer enhances water solubility, the reagent or your target molecule may have limited solubility in the chosen reaction buffer, leading to precipitation.[7] Consider using a co-solvent like DMSO or DMF if appropriate for your biomolecule.[1][14]

  • Issues with the Target Molecule: The reactive site on your target molecule (e.g., a free thiol or amine) may be inaccessible, oxidized, or otherwise unavailable for reaction.

Q5: How does excess this compound complicate the purification of my final conjugate?

The presence of a large excess of unreacted this compound poses a significant purification challenge because of its similarity to the product. Standard methods may need considerable optimization.

  • Size-Exclusion Chromatography (SEC): This is often the most effective method. However, if the molecular weight difference between your desired conjugate and the excess PEG reagent is not substantial, achieving baseline separation can be difficult, leading to broad peaks and cross-contamination.[9]

  • Dialysis/Ultrafiltration: While useful for removing very small molecules, standard dialysis membranes may not efficiently remove a PEGylated reagent, especially if the molecular weight cutoff (MWCO) is not chosen carefully.

  • Reversed-Phase Chromatography (RPC): The high polarity of PEG linkers can make them behave poorly on standard RPC columns, often resulting in streaking or poor retention.[9] Specialized columns and solvent systems (e.g., Chloroform/Methanol or gradients with IPA/EtOH) may be required.[9]

Troubleshooting Guide

This table summarizes common issues encountered when using excess this compound and provides potential solutions.

Observed Problem Possible Cause Related to Excess Reagent Recommended Solution
Low Yield of Final Product After Purification The excess PEG reagent co-elutes with the product, leading to fraction loss during attempts to isolate a pure peak.Optimize the purification method. For SEC, use a longer column or a resin with a more appropriate fractionation range. For dialysis, use a membrane with the smallest possible MWCO that will retain your product. Consider alternative purification techniques like ion-exchange or affinity chromatography if applicable.
Broad or Tailing Peaks in HPLC/SEC Analysis High concentration of the polar PEG reagent interacting with the stationary phase.Modify the mobile phase; for aqueous SEC, adding a small amount of salt can sometimes improve peak shape.[10] For RPC, test different solvent systems such as DCM/MeOH or CHCl3/MeOH/NH4OH.[9]
Inaccurate Mass Spectrometry Results Ion suppression caused by the high concentration of excess PEG reagent in the sample. The excess reagent may also produce dominant signals that mask the product signal.Rigorously purify the sample before analysis. If complete removal is not possible, dilute the sample significantly or use analytical techniques less prone to ion suppression.
Precipitation During Reaction The high concentration of the PEG reagent exceeds its solubility limit in the chosen buffer system.Add the PEG reagent stock solution dropwise to the reaction mixture while gently vortexing to prevent localized high concentrations.[7] Consider increasing the reaction volume or adding a small percentage of an organic co-solvent (e.g., DMSO).

Experimental Protocols & Visualizations

Experimental Workflow for PEGylation and Purification

The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound, highlighting the step where excess reagent is introduced and the subsequent purification challenge.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_purify Purification cluster_analysis Analysis & Outcome Target Target Molecule (e.g., Protein with Alkyne Group) Mix Incubate (Room Temp, 1-4 hours) Target->Mix PEG This compound (10-20x Molar Excess) PEG->Mix Buffer Reaction Buffer (e.g., PBS, pH 7.4) Buffer->Mix Catalyst Catalyst (e.g., Copper Sulfate/Ascorbate for CuAAC) Catalyst->Mix SEC Size-Exclusion Chromatography (SEC) Mix->SEC Crude Reaction Mixture Product Purified PEGylated Conjugate SEC->Product Early Fractions Excess Excess this compound (Collected in later fractions) SEC->Excess Late Fractions G decision decision start_node Start: Unexpected Reaction Outcome decision1 Is post-purification yield very low? start_node->decision1 end_node Problem Resolved decision2 Are analytical peaks (HPLC, MS) poor quality? decision1->decision2 No action1 Cause: Product co-eluting with excess PEG during purification. Solution: Optimize SEC column (longer length, smaller pore size) or switch to orthogonal method (e.g., Ion Exchange). decision1->action1 Yes decision3 Is reaction efficiency low despite high PEG excess? decision2->decision3 No action2 Cause: Interference from highly concentrated excess PEG. Solution: Improve pre-analysis purification. Dilute sample. Modify mobile phase/analytical method. decision2->action2 Yes action1->end_node decision3->end_node No action3 Cause: Issue is not PEG concentration. Solution: Check activity of other reagents/catalyst. Verify buffer pH. Check for molecule degradation. decision3->action3 Yes action2->end_node action3->end_node

References

Validation & Comparative

A Researcher's Guide to Confirming Successful Conjugation of Methylamino-PEG5-azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and the synthesis of novel therapeutics, the successful conjugation of linker molecules is a critical checkpoint. Methylamino-PEG5-azide, a heterobifunctional linker featuring a reactive methylamino group and a bioorthogonal azide (B81097) moiety, offers versatile conjugation strategies. Confirmation of a successful conjugation event is paramount to ensure the desired molecular architecture and biological function. This guide provides an objective comparison of key analytical techniques for validating the conjugation of this compound, complete with experimental data and detailed protocols.

The core of confirming conjugation lies in detecting the changes in molecular properties that occur upon the reaction of either the methylamino or the azide functional group. The primary analytical methods to achieve this include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers distinct advantages and provides orthogonal information, often making a multi-faceted approach the most robust strategy for comprehensive characterization.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on several factors, including the nature of the molecule conjugated to the this compound, the required level of detail, and the available instrumentation. The following table summarizes the key performance metrics of the most common analytical methods.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Primary Information Precise mass measurement of the conjugate, determination of conjugation efficiency and site (with MS/MS).[1]Separation of conjugated product from reactants, quantification of purity and reaction yield.[]Detailed structural information, confirmation of covalent bond formation by observing changes in chemical shifts.Detection of the disappearance of the azide functional group's characteristic vibrational frequency.[3]
Sensitivity High (picomole to femtomole range)Moderate to High (nanogram to microgram range)[]Low (micromole to millimole range)Low to Moderate (>10 mM for real-time monitoring)[3]
Resolution High (can resolve species with small mass differences)High (excellent for separating complex mixtures)High (provides detailed atomic-level structural information)Low (provides functional group information, not detailed structure)
Quantitative Capability Semi-quantitative to quantitative (with appropriate standards)High (excellent for accurate quantification)[]Quantitative (with internal standards)Semi-quantitative (can monitor reaction progress)
Key Advantages Provides direct and unambiguous confirmation of conjugation through mass increase.[1]Robust, reproducible, and widely available. Can be coupled with MS for enhanced analysis (LC-MS).[4]Provides definitive structural elucidation of the conjugate.Non-destructive and can be used for real-time reaction monitoring.[3]
Key Disadvantages Can be complex to interpret for heterogeneous samples, requires specialized equipment.Indirect confirmation of conjugation, requires chromophores for UV detection unless other detectors are used.[5]Low sensitivity, requires higher sample concentrations, and can be time-consuming.Not suitable for all sample types (e.g., aqueous solutions can interfere with azide peak detection), lower sensitivity.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable data. Below are representative protocols for confirming the conjugation of this compound using the discussed techniques.

Mass Spectrometry (ESI-TOF)

Principle: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry measures the mass-to-charge ratio (m/z) of ions in the gas phase. A successful conjugation will result in a predictable mass increase in the resulting molecule.

Protocol:

  • Sample Preparation:

    • Dissolve the unconjugated starting material and the purified conjugated product in a suitable solvent (e.g., acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

    • For complex bioconjugates, buffer exchange into a volatile buffer like ammonium (B1175870) acetate (B1210297) may be necessary.[1]

  • Instrumentation Setup:

    • Instrument: ESI-TOF Mass Spectrometer.

    • Ionization Mode: Positive ion mode is typically used.

    • Mass Range: Set the mass range to encompass the expected masses of the starting material and the conjugated product.

  • Data Acquisition:

    • Infuse the sample into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum.

  • Data Analysis:

    • Process the raw data to obtain the deconvoluted mass spectrum.

    • Compare the mass of the starting material with the mass of the product. The mass difference should correspond to the mass of the this compound minus the mass of the leaving group.

High-Performance Liquid Chromatography (RP-HPLC)

Principle: Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The addition of the hydrophilic PEG linker will typically cause the conjugated product to elute earlier than the more hydrophobic starting material.

Protocol:

  • Sample Preparation:

    • Dissolve the reaction mixture or purified components in the mobile phase to a concentration suitable for the detector (e.g., 1 mg/mL for UV detection).

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at a wavelength appropriate for the molecule being conjugated (e.g., 220 nm for peptides, 280 nm for proteins).

  • Data Analysis:

    • Analyze the chromatograms of the starting material, the this compound, and the reaction mixture.

    • Successful conjugation is indicated by the appearance of a new peak with a different retention time. The integration of the peak areas can be used to determine the purity of the conjugate and the extent of the reaction.

¹H NMR Spectroscopy

Principle: Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons in a molecule. Conjugation will lead to the appearance of new signals corresponding to the PEG chain and shifts in the signals of protons adjacent to the conjugation site.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Identify the characteristic signals of the PEG chain protons (typically a complex multiplet around 3.5-3.7 ppm).

    • Observe the disappearance of the signal corresponding to the proton on the methylamino group of the starting material and the appearance of new signals for the protons on the carbon adjacent to the newly formed bond.

    • Integration of the PEG proton signals relative to a known proton signal on the conjugated molecule can provide information about the degree of PEGylation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The azide group has a strong, characteristic absorption peak around 2100 cm⁻¹. The disappearance of this peak is a direct indication of a successful reaction at the azide terminus.[3]

Protocol:

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • For liquid samples, a thin film can be cast on a salt plate (e.g., NaCl), or an ATR accessory can be used.[3]

  • Data Acquisition:

    • Record a background spectrum.

    • Record the spectrum of the sample from approximately 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Compare the spectrum of the starting this compound with the spectrum of the conjugated product.

    • Successful conjugation via the azide group is confirmed by the disappearance or significant reduction of the strong, sharp peak around 2100 cm⁻¹.[3]

Visualizing Workflows and Pathways

To further clarify the experimental and logical processes, the following diagrams were generated using the DOT language.

General Conjugation and Confirmation Workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_confirmation Confirmation of Conjugation Reactants Molecule of Interest + This compound Reaction Conjugation Reaction (e.g., Amidation or Click Chemistry) Reactants->Reaction Crude Crude Reaction Mixture Reaction->Crude Purification Purification (e.g., HPLC, SEC) Crude->Purification Purified Purified Conjugate Purification->Purified MS Mass Spectrometry Purified->MS Mass Increase HPLC HPLC Purified->HPLC Retention Time Shift NMR NMR Spectroscopy Purified->NMR New/Shifted Signals FTIR FTIR Spectroscopy Purified->FTIR Disappearance of Azide Peak

Conjugation and Confirmation Workflow

Decision Tree for Analytical Method Selection Start Need to Confirm Conjugation Question1 Is direct mass confirmation required? Start->Question1 MS Use Mass Spectrometry (MS) Question1->MS Yes Question2 Need to quantify purity and yield? Question1->Question2 No Combine Consider a combination of techniques (e.g., LC-MS) for comprehensive analysis MS->Combine HPLC Use HPLC Question2->HPLC Yes Question3 Is detailed structural elucidation necessary? Question2->Question3 No HPLC->Combine NMR Use NMR Spectroscopy Question3->NMR Yes Question4 Monitoring azide reaction in real-time? Question3->Question4 No NMR->Combine FTIR Use FTIR Spectroscopy Question4->FTIR Yes Question4->Combine No FTIR->Combine

Analytical Method Selection Guide

References

A Comparative Guide to the Mass Spectrometry Characterization of Methylamino-PEG5-azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mass spectrometric characterization of Methylamino-PEG5-azide conjugates with shorter-chain alternatives. It includes supporting theoretical experimental data, detailed experimental protocols, and workflow visualizations to aid researchers in the analysis of bioconjugates.

Introduction to this compound and its Alternatives

This compound is a heterobifunctional linker that contains a methylamino group and an azide (B81097) moiety, separated by a five-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] The methylamino group allows for conjugation to molecules with activated carboxylic acids or other electrophilic groups, while the azide group enables "click chemistry" reactions with alkynes. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.

Alternatives to this compound often vary in the length of the PEG chain, which can impact the physicochemical properties and mass spectrometric behavior of the conjugate. This guide will compare this compound with a shorter-chain analogue, Methylamino-PEG3-azide, to illustrate these differences.

Mass Spectrometry Analysis: A Comparative Overview

Mass spectrometry is an essential technique for the characterization of bioconjugates, providing confirmation of successful conjugation, purity assessment, and structural information. The two most common ionization techniques for analyzing PEGylated molecules are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Electrospray Ionization-Mass Spectrometry (ESI-MS): This soft ionization technique is well-suited for analyzing large biomolecules from solution. It often produces multiply charged ions, which can be deconvoluted to determine the molecular weight of the intact conjugate.[3] The use of charge-stripping agents, such as amines added post-column in liquid chromatography-mass spectrometry (LC-MS), can simplify complex spectra of PEGylated compounds by reducing the number of charge states.[4][5][6]

  • Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is a rapid and sensitive technique that is particularly useful for determining the molecular weight of peptides and proteins. For PEGylated molecules, it often produces singly charged ions, simplifying spectral interpretation.[7] A characteristic fragmentation of azide-containing molecules in MALDI-TOF is the loss of a nitrogen molecule (N₂), resulting in a mass decrease of approximately 28 Da.[8][9]

Data Presentation: Theoretical Mass Spectrometry Data for a Model Conjugate

To illustrate the characterization of Methylamino-PEG-azide conjugates, we present theoretical mass spectrometry data for a model conjugate of each linker with the peptide Ac-Cys-Ala-Met-OH (Molecular Weight = 321.45 Da).

LinkerMolecular FormulaLinker Molecular Weight (Da)Conjugate Molecular Weight (Da)Expected ESI-MS ([M+H]⁺) m/zExpected MALDI-TOF ([M+Na]⁺) m/zExpected MALDI-TOF Fragment ([M+Na-N₂]⁺) m/z
This compound C₁₃H₂₈N₄O₅320.4641.85642.85664.84636.84
Methylamino-PEG3-azide C₉H₂₀N₄O₃232.3553.75554.75576.74548.74

Experimental Protocols

ESI-MS Sample Preparation and Analysis

This protocol is designed for the analysis of a peptide conjugated with this compound using ESI-MS.

a. Sample Preparation:

  • Dissolve the purified conjugate in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 10 pmol/µL.[1][2][8]

  • Ensure the sample is fully dissolved and free of particulates. If necessary, centrifuge the sample and transfer the supernatant to a clean vial.

  • Avoid non-volatile buffers such as phosphates and borates, as well as detergents, which can interfere with ionization.[1][2]

b. ESI-MS Analysis:

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is recommended.

  • Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 100-150 °C.

  • Mass Range: Acquire data over a mass-to-charge (m/z) range that encompasses the expected charge states of the conjugate (e.g., m/z 400-2000).

  • Data Analysis: Deconvolute the resulting spectrum of multiply charged ions to determine the molecular weight of the conjugate.

MALDI-TOF MS Sample Preparation and Analysis

This protocol is suitable for the analysis of a peptide conjugated with this compound using MALDI-TOF MS.

a. Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).[10]

  • Sample-Matrix Mixture: Mix the conjugate sample (at a concentration of approximately 10 pmol/µL) with the matrix solution at a 1:1 (v/v) ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely (dried-droplet method).

b. MALDI-TOF MS Analysis:

  • Instrumentation: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive ion reflector mode for higher mass accuracy.

  • Laser: Use a nitrogen laser (337 nm) with the intensity set just above the ionization threshold to minimize fragmentation.

  • Mass Range: Set the mass range to include the expected molecular weight of the conjugate (e.g., m/z 500-1000).

  • Calibration: Calibrate the instrument using a standard peptide mixture with known molecular weights.

  • Data Analysis: Identify the peak corresponding to the sodiated adduct ([M+Na]⁺) of the conjugate. Look for a secondary peak at 28 Da less than the parent ion, which corresponds to the loss of N₂ from the azide group.

Mandatory Visualizations

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_data Data Processing Conjugate Purified Conjugate Dissolve Dissolve in ACN:H2O with 0.1% Formic Acid Conjugate->Dissolve Filter Centrifuge/Filter Dissolve->Filter Sample Prepared Sample (10 pmol/µL) Filter->Sample Infuse Direct Infusion Sample->Infuse Ionize Electrospray Ionization (Positive Mode) Infuse->Ionize Analyze Mass Analyzer (Q-TOF or Orbitrap) Ionize->Analyze Detect Detector Analyze->Detect Spectrum Multiply Charged Spectrum Detect->Spectrum Deconvolute Deconvolution Spectrum->Deconvolute Result Molecular Weight Determination Deconvolute->Result

Caption: Experimental workflow for ESI-MS analysis.

MALDI_TOF_MS_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Analysis Conjugate Purified Conjugate Mix Mix Sample and Matrix (1:1) Conjugate->Mix Matrix CHCA Matrix Solution Matrix->Mix Spot Spot on MALDI Plate and Air Dry Mix->Spot Irradiate Laser Desorption/Ionization Spot->Irradiate Accelerate Ion Acceleration Irradiate->Accelerate TOF Time-of-Flight Analyzer Accelerate->TOF Detect Detector TOF->Detect Spectrum Mass Spectrum Detect->Spectrum Identify Identify [M+Na]⁺ and [M+Na-N₂]⁺ peaks Spectrum->Identify Result Confirm Conjugation & Fragmentation Identify->Result

Caption: Experimental workflow for MALDI-TOF MS analysis.

Conclusion

The choice between ESI-MS and MALDI-TOF MS for the characterization of this compound conjugates will depend on the specific research goals and the nature of the conjugated molecule. ESI-MS is highly effective for obtaining accurate mass measurements of intact conjugates, especially when coupled with liquid chromatography for online separation and analysis. MALDI-TOF MS offers a rapid method for confirming the molecular weight and observing the characteristic fragmentation of the azide group, which provides an additional layer of confidence in the identification of the conjugate. When comparing PEG linkers of different lengths, mass spectrometry allows for the clear differentiation based on the corresponding mass shift in the resulting conjugate.

References

The Efficiency of Methylamino-PEG5-azide: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents. The linker's properties directly influence the stability, solubility, pharmacokinetics, and overall efficacy of the final product. Methylamino-PEG5-azide has emerged as a versatile heterobifunctional linker, offering a discrete polyethylene (B3416737) glycol (PEG) spacer and two distinct reactive handles for sequential conjugation. This guide provides an objective comparison of this compound's performance against other common PEG linkers, supported by experimental principles and data from relevant studies.

Structural and Functional Overview

This compound is a chemical tool featuring three key components:

  • A Methylamine (B109427) Group (-NHCH₃): A secondary amine that serves as a reactive handle for conjugation to molecules containing carboxylic acids or activated esters (like N-Hydroxysuccinimide esters), forming a stable amide bond. It can also react with carbonyls such as aldehydes and ketones.[1][2][3][4]

  • A PEG5 Spacer: A discrete chain of five polyethylene glycol units. This hydrophilic spacer enhances the water solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic payloads.[1] The PEG chain can also reduce steric hindrance and potentially lower the immunogenicity of the bioconjugate.[1][5]

  • An Azide (B81097) Group (-N₃): This functional group is highly stable and specifically reacts with alkyne-containing molecules through "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][6][7] This reaction forms a highly stable triazole ring, which acts as a robust covalent linkage.[3]

This heterobifunctional nature allows for a controlled, stepwise conjugation strategy, which is a significant advantage over homobifunctional linkers that can lead to undesirable polymerization and complex purification challenges.[8]

Performance Comparison with Other PEG Linkers

The efficiency of a linker is determined by several factors, including reaction kinetics, conjugation yield, and the stability of the final conjugate. Below is a comparative analysis of this compound against other classes of PEG linkers.

Data Presentation: Linker Performance Characteristics
Linker ClassReactive GroupsConjugation ChemistryResulting BondReaction SpeedStability of LinkageKey AdvantagesKey Disadvantages
Methylamino-PEG-Azide Methylamine, AzideAmine Acylation, Click Chemistry (CuAAC/SPAAC)Amide, TriazoleModerate to Fast[9]High (both bonds)[3]Heterobifunctional control, high stability, good solubility.CuAAC requires a copper catalyst which can be toxic to cells.[10]
NHS-PEG-Azide NHS Ester, AzideAmine Acylation, Click Chemistry (CuAAC/SPAAC)Amide, TriazoleFast (NHS ester)[9]High (both bonds)High amine reactivity, heterobifunctional control.NHS ester is highly susceptible to hydrolysis in aqueous buffers.[4][11]
Maleimide-PEG-NHS Maleimide (B117702), NHS EsterThiol-Maleimide Michael Addition, Amine AcylationThioether, AmideFastModerate to HighHigh selectivity for thiols and amines.Potential for maleimide ring hydrolysis or retro-Michael addition.[5]
Aldehyde-PEG-Azide Aldehyde, AzideReductive Amination, Click Chemistry (CuAAC/SPAAC)Secondary Amine, TriazoleVery Fast (Reductive Amination)[9]High (both bonds)Fast kinetics, high selectivity, stable bond formation.Requires a reducing agent (e.g., sodium cyanoborohydride).
Homobifunctional PEGs (e.g., Azide-PEG-Azide) Two identical groups (e.g., Azide)Click Chemistry (CuAAC/SPAAC)TriazoleFastHighUseful for crosslinking identical molecules.Lack of control in stepwise conjugation, risk of polymerization.[8][12]

Note: Reaction speed and stability are influenced by specific reaction conditions (pH, temperature, catalysts) and the molecular context.

Key Performance Metrics: A Deeper Dive

Reaction Kinetics and Efficiency

Direct kinetic data for this compound is not extensively published. However, we can infer its performance from studies comparing related chemistries. A crucial study compared the kinetics of an Aldehyde-PEG-Azide (reacting via reductive amination) to an NHS-PEG-Azide (reacting via NHS ester acylation) for conjugating to an antibody.[9]

The results showed that the reductive amination pathway had a maximum reaction rate (Vmax/NH₂) approximately 4 to 5 times higher than the NHS ester reaction.[9] This suggests that amine-based conjugations involving aldehydes can be significantly faster and more efficient than those using NHS esters. The methylamine group on this compound reacts via similar amine chemistry, though its kinetics may differ from aldehydes.

The primary drawback of NHS ester chemistry is its susceptibility to hydrolysis in aqueous solutions, creating a competing reaction that reduces the overall yield of the desired conjugate.[4][9] The azide group, on the other hand, is stable under most bioconjugation conditions and reacts specifically with its alkyne partner, leading to high-yield click chemistry reactions.[10]

Stability of the Conjugate

The stability of the linkage formed is paramount for the in vivo performance of a bioconjugate.

  • Triazole Linkage (from Azide): The 1,2,3-triazole ring formed via click chemistry is exceptionally stable and is often considered a near-perfect surrogate for an amide bond, being resistant to enzymatic degradation.[3]

  • Amide Linkage (from Methylamine/NHS Ester): The amide bond is also highly stable under physiological conditions.

  • Thioether Linkage (from Maleimide): While generally stable, the thioether bond formed from a maleimide-thiol reaction can sometimes undergo a retro-Michael reaction, leading to deconjugation, particularly if the linker design is not optimized.[5]

Therefore, the dual amide and triazole linkages afforded by this compound result in a highly stable final bioconjugate.

Impact of PEG Chain Length (PEG5)

The number of PEG units influences the physicochemical properties of the conjugate. While longer PEG chains (e.g., PEG24 or larger) can significantly increase circulation half-life, they can also sometimes lead to reduced in vitro potency or binding affinity.[13][14] Shorter, discrete linkers like PEG5 offer a balance: they enhance solubility and provide spatial separation without the potential drawbacks of very long polymer chains.[15] For certain applications, shorter linkers have been shown to be beneficial for receptor-ligand interactions.[14]

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of bioconjugates. Below are representative protocols for key experiments.

Protocol 1: Two-Step Heterobifunctional Conjugation

This protocol describes a general workflow for conjugating a protein (e.g., an antibody) to a small molecule payload using this compound.

  • Activation of Payload:

    • Dissolve the payload containing a carboxylic acid in a suitable organic solvent (e.g., DMF or DMSO).

    • Add an activating agent (e.g., HBTU/DIPEA or EDC/Sulfo-NHS) to form an activated ester.

    • Incubate for 1 hour at room temperature.

  • First Conjugation (Amine Reaction):

    • Add this compound to the activated payload solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature to form the Payload-PEG-Azide intermediate.

  • Purification:

    • Purify the Payload-PEG-Azide intermediate using reverse-phase HPLC or a similar chromatographic technique.

  • Second Conjugation (Click Chemistry):

    • Modify the antibody to introduce an alkyne handle (e.g., using an NHS-alkyne reagent). Purify the alkyne-modified antibody using a desalting column.

    • Dissolve the purified Payload-PEG-Azide in an aqueous buffer.

    • Add the alkyne-modified antibody.

    • If using CuAAC, add the copper(I) catalyst and a stabilizing ligand (e.g., THPTA).

    • Incubate for 1-4 hours at room temperature or 37°C.

  • Final Purification and Characterization:

    • Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) to remove unreacted components.

    • Characterize the conjugate by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR), and by SEC to assess purity and aggregation.

Protocol 2: In Vitro Cytotoxicity Assay
  • Cell Plating: Seed cancer cells (e.g., NCI-N87) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in the cell culture medium.

  • Incubation: Remove the old medium from the wells and add 100 µL of the ADC or control solutions. Incubate the plate for 72-96 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence or absorbance according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Visualizing Workflows and Pathways

Diagrams created using Graphviz help to visualize complex processes and relationships in bioconjugation.

G cluster_0 Step 1: Payload-Linker Synthesis cluster_1 Step 2: Bioconjugation Payload Payload-COOH Activator EDC/NHS Payload->Activator Activation Linker This compound Intermediate Payload-PEG5-Azide Linker->Intermediate Amide Bond Formation Antibody Antibody-Alkyne Catalyst Cu(I) Catalyst Intermediate->Catalyst Click Chemistry FinalADC Antibody-Drug Conjugate (ADC) Catalyst->FinalADC G cluster_0 Linker Selection Criteria cluster_1 Desired Conjugate Properties Reactivity Functional Group Reactivity Homogeneity DAR & Purity Reactivity->Homogeneity Stability Linkage Stability Efficacy In Vivo Efficacy Stability->Efficacy PK Pharmacokinetics (Half-life, Clearance) Stability->PK Length PEG Chain Length Length->Efficacy Length->PK Solubility Hydrophilicity Solubility->Homogeneity PK->Efficacy Toxicity Safety Profile Homogeneity->Toxicity

References

A Comparative Guide to the HPLC Analysis of Methylamino-PEG5-azide Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of labeled peptides is critical for ensuring the purity, identity, and stability of bioconjugates. This guide provides a comparative analysis of peptides labeled with Methylamino-PEG5-azide and their subsequent analysis by High-Performance Liquid Chromatography (HPLC). We will delve into the impact of this specific PEG linker on chromatographic performance, compare it with alternatives, and provide detailed experimental protocols and data visualizations to support your research endeavors.

Introduction to this compound Labeling

This compound is a hydrophilic linker that combines a methylamino group and a terminal azide (B81097) group, separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer. The methylamino group allows for covalent attachment to a peptide, typically at the C-terminus or on the side chain of acidic amino acids like aspartic acid and glutamic acid. The azide group provides a bioorthogonal handle for "click chemistry," enabling the attachment of various reporter molecules, such as fluorophores or biotin, without interfering with biological systems. The PEG component enhances the solubility and bioavailability of the peptide while potentially reducing immunogenicity.

The analysis of such labeled peptides by Reversed-Phase HPLC (RP-HPLC) is a cornerstone of quality control, allowing for the separation of the labeled peptide from the unlabeled precursor, excess reagents, and other impurities. The addition of the this compound tag predictably alters the retention time of the peptide, a key parameter in HPLC analysis.

Comparative HPLC Performance

The retention of a peptide in RP-HPLC is primarily governed by its hydrophobicity. The addition of a PEG linker, even a hydrophilic one, increases the overall size and can alter the polarity of the peptide. Generally, increasing the length of the PEG chain leads to a longer retention time on a C18 column.[1]

To illustrate this, we can compare the expected retention behavior of a model peptide when labeled with different lengths of PEG-azide linkers.

LinkerStructureExpected Impact on Retention Time (vs. Unlabeled)Rationale
Unlabeled Peptide Peptide-COOHBaselineThis is the reference point for comparison.
Methylamino-PEG3-azide Peptide-CO-NH-CH2-(CH2-O-CH2)2-CH2-N3IncreaseThe addition of the PEG3 linker increases the molecular weight and alters the hydrophobicity, leading to a longer retention time.
This compound Peptide-CO-NH-CH2-(CH2-O-CH2)4-CH2-N3Significant Increase The longer PEG5 chain results in a more substantial increase in retention time compared to the PEG3-labeled peptide.[1]
Azidobutyric Acid Peptide-CO-NH-(CH2)3-N3Slight IncreaseThis shorter, more hydrophobic linker provides a minimal shift in retention time compared to the PEGylated linkers.

Note: The exact shift in retention time is dependent on the peptide sequence, the HPLC column, and the gradient conditions. However, the relative elution order is a reliable predictive measure.

Experimental Protocols

A robust experimental design is crucial for the successful labeling and analysis of peptides. Below are detailed protocols for the labeling of a model peptide with this compound and its subsequent analysis by RP-HPLC.

Peptide Labeling Protocol

This protocol describes the conjugation of this compound to the C-terminus of a peptide using carbodiimide (B86325) chemistry.

Materials:

  • Model Peptide with a free C-terminal carboxylic acid

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1% Trifluoroacetic acid (TFA) in water (HPLC Mobile Phase A)

  • 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (HPLC Mobile Phase B)

Procedure:

  • Peptide Dissolution: Dissolve the peptide in DMF to a final concentration of 10 mg/mL.

  • Activation: In a separate tube, dissolve EDC and NHS in DMF. Add the EDC/NHS solution to the peptide solution at a 2:1 molar ratio of EDC:Peptide and a 5:1 molar ratio of NHS:Peptide. Let the reaction proceed for 15 minutes at room temperature to activate the carboxylic acid.

  • Conjugation: Add this compound to the activated peptide solution at a 10-fold molar excess.

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding an excess of a small amine-containing molecule (e.g., Tris buffer) or by proceeding directly to HPLC purification.

HPLC Analysis Protocol

Instrumentation and Conditions:

  • HPLC System: A standard analytical HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 214 nm and 280 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with Mobile Phase A.

  • Injection: Inject the diluted sample onto the equilibrated HPLC column.

  • Data Acquisition: Acquire the chromatogram for the duration of the gradient.

  • Analysis: Identify the peaks corresponding to the unlabeled peptide and the this compound labeled peptide based on their retention times. The labeled peptide is expected to have a longer retention time.

  • Fraction Collection (for purification): For preparative HPLC, collect the fractions corresponding to the desired labeled peptide peak for subsequent analysis, such as mass spectrometry, to confirm the identity of the product.

Visualizing the Workflow and Application

To better understand the experimental process and a potential application, the following diagrams are provided.

G cluster_labeling Peptide Labeling cluster_hplc HPLC Analysis Peptide Peptide-COOH Reaction Conjugation Reaction (DMF, RT, 2h) Peptide->Reaction Reagents This compound EDC, NHS Reagents->Reaction Labeled_Peptide Peptide-PEG5-Azide Reaction->Labeled_Peptide Injection Inject Reaction Mixture Labeled_Peptide->Injection Sample for Analysis Separation C18 RP-HPLC Separation Injection->Separation Detection UV Detection (214/280 nm) Separation->Detection Analysis Chromatogram Analysis (Identify Peaks) Detection->Analysis

Caption: Experimental workflow for peptide labeling and HPLC analysis.

Azide-labeled peptides are valuable tools for studying cellular processes. For instance, a peptide ligand labeled with this compound can be used to visualize its interaction with a cell surface receptor. The azide group allows for the subsequent attachment of a fluorescent probe via click chemistry, enabling imaging studies.

G cluster_cell Cellular Environment Receptor Cell Surface Receptor Signaling Downstream Signaling Cascade Receptor->Signaling Activation Labeled_Peptide Peptide-PEG5-Azide (+ Fluorescent Probe) Labeled_Peptide->Receptor Binding

Caption: Application of a labeled peptide in a cell signaling pathway.

Conclusion

The use of this compound for peptide labeling offers a versatile method for introducing a bioorthogonal handle for further functionalization. The analysis of these labeled peptides by RP-HPLC is a robust method for assessing the success of the conjugation reaction and for purifying the final product. As demonstrated, the addition of the PEG5 linker predictably increases the retention time of the peptide, a key consideration in method development. The provided protocols and visualizations serve as a comprehensive guide for researchers embarking on the synthesis and analysis of these valuable bioconjugates.

References

A Researcher's Guide to Quantifying Methylamino-PEG5-azide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the degree of labeling (DOL) is a critical parameter in the development of bioconjugates. This guide provides a comparative analysis of common analytical techniques for quantifying the attachment of Methylamino-PEG5-azide to proteins and other biomolecules, supported by experimental protocols and data interpretation guidelines.

This compound is a bifunctional linker that allows for the conjugation of a polyethylene (B3416737) glycol (PEG) spacer and an azide (B81097) group to a target molecule. The methylamino group can react with carboxylic acids, activated esters, or aldehydes on a protein, while the azide group enables subsequent modification via "click chemistry."[1] Accurate DOL measurement is essential for ensuring batch-to-batch consistency, optimizing reaction conditions, and understanding the structure-activity relationship of the final conjugate.

Comparison of Analytical Methods for Determining Degree of Labeling

Several analytical techniques can be employed to determine the DOL of a this compound labeled protein. The choice of method depends on factors such as the properties of the protein and the labeling reagent, the required accuracy and precision, and the available instrumentation.

MethodPrincipleAdvantagesDisadvantagesTypical Accuracy
UV-Vis Spectroscopy Measures the absorbance of the protein (typically at 280 nm) and a chromophore on the PEG linker or a fluorescent dye attached to the azide. The DOL is calculated using the Beer-Lambert law.Simple, rapid, and widely accessible instrumentation.Requires a chromophore on the PEG linker or a secondary labeling step. The accuracy can be affected by overlapping absorbance spectra and inaccuracies in molar extinction coefficients. The calculated DOL values may be off by ~20%.[2]Moderate
¹H NMR Spectroscopy Quantifies the ratio of signals from the PEG chain's repeating ethylene (B1197577) glycol units to specific proton signals from the protein. This ratio is used to calculate the average number of PEG chains per protein molecule.Quantitative and does not require a chromophore. It can provide detailed structural information about the conjugate.[3][4]Requires specialized instrumentation and expertise. The protein must be soluble and stable in a suitable NMR solvent. Lower sensitivity compared to other methods.High
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the intact protein before and after labeling. The mass difference corresponds to the number of attached PEG linkers. MALDI-TOF and ESI-MS are commonly used.Provides a direct measurement of the mass of the conjugate and can reveal the distribution of different labeled species. It is highly sensitive and accurate.[5]Requires sophisticated instrumentation and expertise. The polydispersity of some PEG reagents can complicate data analysis.High
TNBS Assay Indirectly determines the DOL by quantifying the number of unreacted primary amine groups (e.g., lysine (B10760008) residues) on the protein surface after conjugation with this compound.Simple, colorimetric assay that does not require sophisticated instrumentation.Only applicable when the PEG linker is conjugated to primary amines. The accuracy depends on knowing the initial number of reactive amines on the protein.Moderate
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to a shift in its elution time.Can be used to monitor the progress of the labeling reaction and to separate the labeled protein from unreacted reagents.Provides a qualitative or semi-quantitative estimation of the DOL. The relationship between elution time and DOL is not always linear.Low to Moderate

Experimental Protocols

UV-Vis Spectroscopy for Degree of Labeling Determination

This protocol assumes the use of a secondary fluorescent dye that reacts with the azide group of the this compound via click chemistry.

  • Purification of the Labeled Protein: It is crucial to remove any unbound dye from the conjugate. This can be achieved by methods such as dialysis or gel filtration.[6]

  • Spectrophotometer Measurement:

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorption wavelength (λₘₐₓ) of the dye (Aₘₐₓ) using a UV-Vis spectrophotometer and a 1 cm path length cuvette.

    • If the absorbance is greater than 2.0, dilute the sample and record the dilution factor.[6]

  • Calculation of Degree of Labeling:

    • The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where:

      • CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • The concentration of the dye can be calculated as: Dye Concentration (M) = Aₘₐₓ / ε_dye where ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ.

    • The Degree of Labeling is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M) [6][7]

¹H NMR Spectroscopy for Degree of PEGylation

This protocol is adapted from a method for determining the degree of PEGylation of protein bioconjugates.[3][8]

  • Sample Preparation:

    • Accurately weigh 0.2–1 mg of the lyophilized, purified PEGylated protein.

    • Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DMSO).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum of the sample using a high-resolution NMR spectrometer.

  • Data Analysis:

    • Integrate the area of the characteristic PEG signal (the repeating ethylene oxide units, typically around 3.6 ppm) and a well-resolved signal from the protein (e.g., aromatic protons between 6.8 and 8.0 ppm).

    • The degree of PEGylation can be calculated by comparing the integral of the PEG signal to the integral of the protein signal, taking into account the number of protons each signal represents.

Mass Spectrometry for Degree of Labeling
  • Sample Preparation:

    • Purify the PEGylated protein to remove any unreacted PEG linkers and other impurities.[5]

  • Mass Spectrometry Analysis:

    • Analyze the intact protein and the PEGylated protein using MALDI-TOF or ESI-MS.

  • Data Analysis:

    • Determine the average molecular weight of the unmodified protein and the PEGylated protein.

    • The mass difference between the PEGylated and unmodified protein corresponds to the total mass of the attached this compound linkers.

    • Calculate the DOL by dividing the total mass of the attached linkers by the molecular weight of a single this compound linker.[5]

TNBS Assay for Unreacted Amines
  • Standard Curve Preparation:

    • Prepare a series of standards with known concentrations of the unmodified protein or a suitable amine-containing compound.

  • Sample Reaction:

    • React both the unmodified and the PEGylated protein samples with 2,4,6-trinitrobenzenesulfonic acid (TNBS) in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.5).

  • Absorbance Measurement:

    • Measure the absorbance of the resulting colored product at 420 nm.[5]

  • Calculation:

    • Determine the concentration of free amines in both the unmodified and PEGylated samples using the standard curve.

    • The degree of labeling is calculated based on the reduction in the number of free amines in the PEGylated sample compared to the unmodified protein.

Visualizing the Workflow and a Relevant Signaling Pathway

To provide a clearer understanding of the experimental process and a potential application, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_labeling Protein Labeling cluster_dol Degree of Labeling (DOL) Analysis Protein Protein Labeling_Reaction Conjugation Reaction (e.g., EDC/NHS coupling) Protein->Labeling_Reaction This compound This compound This compound->Labeling_Reaction Labeled_Protein Azide-PEG-Protein Labeling_Reaction->Labeled_Protein Purification Purification (e.g., SEC) Labeled_Protein->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis NMR ¹H NMR Purification->NMR MS Mass Spectrometry Purification->MS DOL_Result DOL Determination UV_Vis->DOL_Result NMR->DOL_Result MS->DOL_Result

Caption: Experimental workflow for protein labeling and DOL determination.

The modification of proteins with PEG chains can be utilized to study their behavior in complex biological systems. For instance, a PEGylated protein could be used to investigate its interaction with specific cell signaling pathways, such as the ERK signaling pathway, which is crucial in cell proliferation, differentiation, and survival.[9][10][11][12]

ERK_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response

Caption: Simplified diagram of the ERK signaling pathway.

References

A Comparative Guide to the Reactivity of Bifunctional PEG Linkers: The Case of Methylamino-PEG5-azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, bifunctional linkers are indispensable tools for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents. Methylamino-PEG5-azide is a versatile heterobifunctional linker, featuring a secondary amine (methylamino) and an azide (B81097) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. Understanding the distinct reactivity of these two functional groups is paramount for designing successful and efficient conjugation strategies.

This guide provides an objective comparison of the reactivity of the methylamino group (a secondary amine) and the azide group in their respective canonical reactions. We will explore the acylation of the secondary amine in comparison to a primary amine and the participation of the azide group in strain-promoted azide-alkyne cycloaddition (SPAAC).

Reactivity of the Amine Functional Group: Primary vs. Secondary Amines in Acylation Reactions

The methylamino group of the linker is a secondary amine and, like primary amines, it is nucleophilic and readily reacts with electrophilic functional groups such as N-hydroxysuccinimide (NHS) esters to form stable amide bonds. However, there are key differences in reactivity between primary and secondary amines.

Generally, primary amines are more reactive towards acylating agents like NHS esters than secondary amines.[1] This is attributed to two main factors:

  • Steric Hindrance: Secondary amines have two alkyl substituents attached to the nitrogen atom, which creates more steric bulk around the lone pair of electrons, impeding the approach of the electrophile.[1] Primary amines, with only one substituent, are more accessible.

  • Nucleophilicity: While alkyl groups are electron-donating, which should increase the electron density on the nitrogen, the increased steric hindrance in secondary amines often outweighs this electronic effect, leading to overall lower reactivity in many contexts.[1]

Amine TypeRelative Reactivity with NHS EstersKey FactorsTypical Reaction Conditions
Primary Amine HigherLower steric hindrance, readily accessible nucleophilic lone pair.[1]pH 7.2-8.5, aqueous buffers, room temperature.
Secondary Amine LowerIncreased steric hindrance around the nitrogen atom.[1]pH 7.2-8.5, may require longer reaction times or slightly elevated temperatures compared to primary amines.

Note: The reactivity is highly dependent on the specific amine, the electrophile, and the reaction conditions (pH, solvent, temperature).

Experimental Protocol: Acylation of an Amine with an NHS Ester

This protocol provides a general method for the conjugation of an amine-containing molecule to an NHS ester-activated molecule.

Materials:

  • Amine-containing molecule (e.g., this compound or a primary amine-containing molecule)

  • NHS ester-activated molecule

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) if molecules are not water-soluble

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a high concentration (e.g., 10-100 mM).

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the dissolved NHS ester to the amine-containing solution. The final concentration of the organic solvent should ideally be less than 10%.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to react with and inactivate any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted small molecules and byproducts (e.g., N-hydroxysuccinimide) by size-exclusion chromatography, dialysis, or another appropriate purification method.

  • Characterization:

    • Characterize the resulting conjugate using appropriate analytical techniques, such as mass spectrometry, SDS-PAGE, or UV-Vis spectroscopy.

Diagram of the Acylation Pathway

Acylation_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Secondary_Amine R-NH-CH₃ (e.g., this compound) Tetrahedral_Intermediate Tetrahedral Intermediate Secondary_Amine->Tetrahedral_Intermediate Nucleophilic Attack NHS_Ester R'-CO-O-NHS (NHS Ester) NHS_Ester->Tetrahedral_Intermediate Amide_Bond R-N(CH₃)-CO-R' (Stable Amide Bond) Tetrahedral_Intermediate->Amide_Bond Collapse NHS_Leaving_Group NHS (N-hydroxysuccinimide) Tetrahedral_Intermediate->NHS_Leaving_Group Release

Acylation of a secondary amine with an NHS ester.

Reactivity of the Azide Functional Group: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The azide functional group is exceptionally stable under most biological conditions and does not typically react with amines. Its primary role in bioconjugation is to participate in "click chemistry" reactions. One of the most prominent examples is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

SPAAC is a bioorthogonal reaction, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes. It involves the reaction of an azide with a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to form a stable triazole linkage. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst.[2]

The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne.

The reactivity in SPAAC is quantified by the second-order rate constant (k). The table below lists typical rate constants for the reaction of benzyl (B1604629) azide (a model for an organic azide) with various commonly used cyclooctynes.

Cyclooctyne ReagentSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Reference
DIFO0.076[3]
DBCO~0.1[3]
BCN0.14[3]
DIBO0.17[3]

Note: These rates can be influenced by the solvent and the specific structure of the azide.

Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general method for the conjugation of an azide-containing molecule (like this compound) to a cyclooctyne-modified molecule.

Materials:

  • Azide-containing molecule (e.g., this compound)

  • Cyclooctyne-containing molecule (e.g., DBCO-NHS ester modified protein)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide- and cyclooctyne-containing molecules in the reaction buffer to their desired concentrations (typically in the micromolar to low millimolar range).

  • Conjugation Reaction:

    • Combine the azide- and cyclooctyne-containing solutions. A 1.5 to 2-fold molar excess of one reactant is often used to drive the reaction to completion.

    • Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

  • Purification:

    • Once the reaction is complete, purify the conjugate from any unreacted starting materials using a suitable method like size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm the successful conjugation using techniques such as mass spectrometry or gel electrophoresis.

Diagram of the SPAAC Pathway

SPAAC_Pathway cluster_reactants Reactants cluster_transition Transition State cluster_product Product Azide R-N₃ (e.g., this compound) Transition_State [3+2] Cycloaddition Transition State Azide->Transition_State Cyclooctyne Strained Alkyne (e.g., DBCO) Cyclooctyne->Transition_State Triazole Stable Triazole Linkage Transition_State->Triazole

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Conclusion and Strategic Recommendations

The methylamino and azide groups of the this compound linker possess orthogonal reactivity, making it a powerful tool for sequential or site-specific conjugations.

  • The methylamino (secondary amine) group will react with electrophiles like NHS esters, albeit generally slower than a primary amine. This reaction is ideal for a first conjugation step, perhaps to a protein or other biomolecule.

  • The azide group is largely inert to common biological functional groups but reacts rapidly and specifically with strained alkynes via SPAAC. This makes it perfect for a second, bioorthogonal conjugation step.

For a successful dual-conjugation strategy, one would typically first react the methylamino group with an activated molecule (e.g., an NHS ester). After purification, the resulting conjugate, now bearing a free azide, can be selectively reacted with a cyclooctyne-modified molecule. This stepwise approach, leveraging the distinct reactivity profiles of the amine and azide moieties, allows for the precise construction of complex and well-defined bioconjugates.

References

A Comparative Guide to the Stability of Amide Bonds Formed by Methylamino-PEG5-azide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug delivery and bioconjugation, the choice of a chemical linker is paramount to the efficacy, safety, and pharmacokinetic profile of a therapeutic agent. The stability of this linker dictates the integrity of the conjugate until it reaches its target. This guide provides an in-depth, objective comparison of the amide bond formed using Methylamino-PEG5-azide, contrasting its performance with alternative linkages, supported by experimental data and detailed protocols.

The Amide Bond: A Cornerstone of Molecular Stability

The amide bond is a fundamental linkage in biology, most notably forming the backbone of peptides and proteins. Its exceptional stability is a key reason for its prevalence in nature and its widespread use in synthetic bioconjugates.[1] This stability arises from the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group.[2] This resonance imparts a partial double-bond character to the carbon-nitrogen (C-N) bond, restricting rotation and making it significantly less susceptible to nucleophilic attack and hydrolysis compared to other linkers like esters.[2][3]

dot

Caption: Resonance structures of an amide bond.

Comparative Stability Analysis

The stability of a linker is context-dependent, with pH and the presence of enzymes being the most critical factors in a biological environment.

Chemical Stability: Resistance to pH-Mediated Hydrolysis

Amide bonds exhibit remarkable stability across a wide pH range.[1] While hydrolysis can be forced under harsh conditions, such as boiling in strong acids or bases, they are exceptionally resilient under physiological conditions.[4][5] In contrast, ester bonds are significantly more prone to hydrolysis, particularly under basic conditions. This makes amides a superior choice for applications requiring long-term stability in circulation.

Linker TypeAcidic Conditions (e.g., pH 2)Neutral Conditions (e.g., pH 7.4)Basic Conditions (e.g., pH 9)
Amide Very slow hydrolysis, requires heat[4]Extremely stable (Half-life estimated at ~267 years)[1]Slow hydrolysis, requires heat[4]
Ester Hydrolysis occursSlow hydrolysisRapid hydrolysis (saponification)[3]
Triazole Highly StableHighly StableHighly Stable
(Note: Data is generalized from multiple sources. Specific hydrolysis rates depend on molecular structure and reaction conditions.)

The triazole linkage, formed by the reaction of the azide (B81097) group on this compound with an alkyne (Click Chemistry), also demonstrates exceptional stability, being resistant to hydrolysis and enzymatic degradation.[6] This dual functionality makes the molecule highly versatile, offering two distinct and highly stable conjugation options.

dot```dot graph LinkerComparison { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [style="filled", shape=box, rounded=0.1, fontname="Arial", fontsize=11, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Amide [label="Amide Bond", fillcolor="#4285F4"]; Ester [label="Ester Bond", fillcolor="#EA4335"]; Triazole [label="Triazole Linkage\n(from Azide)", fillcolor="#34A853"];

High_Stability [label="High Stability\n(pH, Enzymes)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Low_Stability [label="Lower Stability\n(Susceptible to Hydrolysis)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavable [label="Conditionally Cleavable\n(Designed for Release)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Amide -> High_Stability [label="Resistant to Hydrolysis\n& most enzymes"]; Triazole -> High_Stability [label="Bio-orthogonal\n& Highly Resistant"]; Ester -> Low_Stability [label="Base-labile,\nSusceptible to Esterases"]; Ester -> Cleavable; }

Caption: Workflow for linker stability assessment.

Conclusion

The amide bond formed by the methylamine (B109427) group of this compound provides an exceptionally stable linkage for bioconjugation. Its inherent resistance to chemical hydrolysis across a broad pH range and its general resilience against enzymatic degradation make it a highly reliable choice for applications requiring long-term in vivo stability. [1][3]When compared to alternatives like esters, which are prone to hydrolysis, the amide bond offers significantly greater durability. [3][7]Furthermore, the presence of the azide group offers a secondary, equally robust conjugation strategy via click chemistry. For researchers and drug developers, this compound represents a versatile and robust tool, ensuring that the integrity of the conjugate is maintained, thereby maximizing its therapeutic potential.

References

A Comparative Guide to Validating the Functional Activity of Methylamino-PEG5-azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation and bioconjugation, the choice of a linker is a critical determinant of the final conjugate's efficacy, stability, and cellular activity. Methylamino-PEG5-azide has emerged as a versatile heterobifunctional linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), due to its defined length, hydrophilicity, and dual reactive handles. The methylamino group provides a nucleophile for conjugation to electrophiles such as activated esters, while the azide (B81097) group allows for highly specific and efficient "click" chemistry reactions.

This guide provides a comparative overview of key functional assays to validate the activity of this compound conjugates, with a focus on PROTACs. We present experimental data from literature to compare the performance of conjugates with varying PEG linker lengths and provide detailed protocols for the essential validation assays.

I. Quantitative Comparison of PROTAC Performance with PEG Linkers

The length of the PEG linker in a PROTAC is a crucial parameter that significantly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), ultimately impacting the efficiency of protein degradation. The optimal linker length is target-dependent and must be determined empirically.[1][2][3]

Key Performance Parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax indicates greater efficacy.[1]

The following table summarizes representative data from studies comparing PROTACs with different PEG linker lengths, illustrating the impact on degradation efficiency. While direct comparative data for this compound is not extensively available, these examples provide a framework for evaluating its performance against other PEGylated linkers.

Target ProteinE3 Ligase LigandLinker TypeLinker Length (PEG units)DC50 (nM)Dmax (%)Cell LineReference
BRD4PomalidomidePEG0< 0.5 µM> 80H661[3]
BRD4PomalidomidePEG1-2> 5 µM< 20H661[3]
BRD4PomalidomidePEG4-5< 0.5 µM> 80H661[3]
TBK1Von Hippel-Lindau (VHL)Alkyl/Ether12 atomsSubmicromolarHighVarious[3]
TBK1Von Hippel-Lindau (VHL)Alkyl/Ether21 atoms396Various[3]
TBK1Von Hippel-Lindau (VHL)Alkyl/Ether29 atoms29276Various[3]

II. Functional Assays to Validate Conjugate Activity

A suite of functional assays is essential to characterize the activity of this compound conjugates. These assays can be broadly categorized into those that measure target protein degradation, ternary complex formation, click chemistry efficiency, cellular permeability, and cytotoxicity.

Target Protein Degradation Assays

The primary function of a PROTAC is to induce the degradation of a target protein. Western blotting and HiBiT-based assays are two common methods to quantify this degradation.

Western blotting is a widely used technique to measure the reduction in the levels of a target protein following treatment with a PROTAC.[2][4]

G cluster_workflow Western Blot Workflow Cell_Culture 1. Cell Culture & PROTAC Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer to Membrane (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry & Data Analysis Detection->Analysis

Figure 1. Workflow for Western Blot Analysis of PROTAC-Mediated Protein Degradation.

Experimental Protocol: Western Blot for PROTAC-Induced Degradation [2][5]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the this compound PROTAC conjugate and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Generate a dose-response curve to determine the DC50 and Dmax values.

The HiBiT protein tagging system provides a sensitive and quantitative method for measuring target protein degradation in live cells or lysates.[6] A small 11-amino-acid HiBiT tag is fused to the target protein. In the presence of the LgBiT protein, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged protein.

G cluster_workflow HiBiT Assay Workflow Cell_Plating 1. Plate HiBiT-tagged Cells Compound_Addition 2. Add PROTAC Conjugate Cell_Plating->Compound_Addition Incubation 3. Incubate Compound_Addition->Incubation Lysis_Detection 4. Add Lytic Detection Reagent (LgBiT + Substrate) Incubation->Lysis_Detection Luminescence 5. Measure Luminescence Lysis_Detection->Luminescence Data_Analysis 6. Calculate DC50 & Dmax Luminescence->Data_Analysis

Figure 2. Workflow for HiBiT-Based Protein Degradation Assay.

Experimental Protocol: HiBiT Lytic Assay for PROTAC Efficacy [4][6]

  • Cell Preparation: Plate cells endogenously expressing the HiBiT-tagged target protein in a 96-well or 384-well white assay plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound PROTAC conjugate in the appropriate cell culture medium.

  • Cell Treatment: Add the diluted PROTAC and control solutions to the cells.

  • Incubation: Incubate the plates at 37°C and 5% CO2 for the desired time.

  • Lytic Detection:

    • Prepare the lytic detection reagent by adding the lytic substrate and LgBiT protein to the lytic buffer.

    • Add the lytic detection reagent to each well.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signals to the vehicle control and generate a dose-response curve to determine the DC50 and Dmax values.

Ternary Complex Formation Assay: TR-FRET

The formation of a stable ternary complex is a prerequisite for PROTAC-mediated protein degradation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful technique to quantify this interaction.[7]

G cluster_principle TR-FRET Principle for Ternary Complex Detection cluster_complex Ternary Complex Donor Donor Fluorophore (e.g., on anti-GST Ab) Target Target Protein (e.g., GST-tagged) Donor->Target binds FRET_Signal FRET Signal Acceptor Acceptor Fluorophore (e.g., on anti-His Ab) PROTAC PROTAC (this compound conjugate) E3_Ligase E3 Ligase (e.g., His-tagged) PROTAC->E3_Ligase binds Target->PROTAC binds E3_Ligase->Acceptor binds

Figure 3. Principle of TR-FRET Assay for Detecting Ternary Complex Formation.

Experimental Protocol: TR-FRET for Ternary Complex Formation [8][7]

  • Reagent Preparation:

    • Prepare solutions of the purified, tagged target protein (e.g., GST-tagged) and E3 ligase (e.g., His-tagged).

    • Prepare solutions of the donor-labeled antibody (e.g., Tb-anti-GST) and the acceptor-labeled antibody (e.g., AF488-anti-His).

    • Prepare serial dilutions of the this compound PROTAC conjugate.

  • Assay Setup: In a microplate, combine the target protein, E3 ligase, donor-labeled antibody, acceptor-labeled antibody, and the PROTAC conjugate at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 180 minutes).

  • TR-FRET Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: The TR-FRET signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to determine the concentration at which maximum complex formation occurs.

Click Chemistry Efficiency Assay: Fluorescence Quenching

The efficiency of the azide-alkyne cycloaddition is crucial for the successful synthesis of the final conjugate. A fluorescence quenching assay can be used to compare the reaction rates of different azides.[9]

Experimental Protocol: Fluorescence Quenching Assay [9]

  • Reagent Preparation:

    • Prepare a solution of a fluorescent alkyne (e.g., dabsyl alkyne) and a non-fluorescent azide quencher.

    • Prepare solutions of this compound and other comparative PEG-azide linkers.

    • Prepare a solution of the copper(I) catalyst (e.g., generated in situ from CuSO4 and sodium ascorbate).

  • Reaction Setup: In a fluorescence microplate, mix the fluorescent alkyne, the azide linker, and the copper catalyst.

  • Fluorescence Measurement: Monitor the decrease in fluorescence intensity over time using a fluorescence plate reader. The rate of fluorescence quenching is proportional to the rate of the click reaction.

  • Data Analysis: Compare the initial reaction rates for this compound and the other linkers to determine their relative reactivity.

Cellular Permeability and Cytotoxicity Assays

The ability of the conjugate to cross the cell membrane and its potential toxicity are critical parameters for its biological activity.

a) Cellular Permeability Assay: A parallel artificial membrane permeability assay (PAMPA) can be used to assess the passive permeability of the conjugate.[10] For a cell-based approach, a reporter gene assay can be employed where the uptake of the conjugate triggers the expression of a reporter protein.[11]

b) Cytotoxicity Assay: The MTT or CellTiter-Glo® assay can be used to assess the impact of the conjugate on cell viability.[4][12]

III. Comparison with Alternatives

The primary alternatives to this compound are other bifunctional linkers with varying PEG lengths (e.g., PEG3, PEG4, PEG6) or different chemical functionalities. The choice of linker can significantly impact the conjugate's properties:

  • Shorter PEG Linkers (e.g., PEG3): May offer increased rigidity, which can be beneficial for pre-organizing the binding moieties for optimal ternary complex formation. However, they may also lead to steric hindrance.

  • Longer PEG Linkers (e.g., PEG8, PEG12): Provide greater flexibility and can span larger distances between the target protein and the E3 ligase. This can be advantageous for targets with deep binding pockets. However, excessively long linkers can have an entropic penalty and may decrease the stability of the ternary complex.[13]

  • Alkyl Linkers: Offer a more hydrophobic alternative to PEG linkers, which can influence cell permeability and solubility.

The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and a systematic comparison of different linkers is crucial for developing a potent and effective conjugate.

IV. Conclusion

The validation of this compound conjugates requires a multi-faceted approach employing a range of functional assays. By systematically evaluating target protein degradation, ternary complex formation, click chemistry efficiency, and cellular effects, researchers can gain a comprehensive understanding of the conjugate's activity. While direct comparative data for this compound is still emerging, the protocols and comparative frameworks presented in this guide provide a robust starting point for its evaluation and optimization in the development of novel therapeutics and research tools.

References

Safety Operating Guide

Proper Disposal of Methylamino-PEG5-azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Methylamino-PEG5-azide as a potentially explosive and toxic substance, primarily due to its azide (B81097) functional group. All disposal procedures should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

This document provides detailed procedural guidance for the safe handling and disposal of this compound, a bifunctional linker molecule commonly used in bioconjugation and drug development. The information is intended for researchers, scientists, and professionals in laboratory settings. Adherence to these protocols is crucial for ensuring personal safety and environmental compliance.

Safety and Handling Overview

This compound combines a polyethylene (B3416737) glycol (PEG) spacer with a terminal methylamino group and a reactive azide moiety. While the PEG component generally imparts good water solubility, the azide group presents significant safety challenges. Organic azides can be energetic and may decompose explosively, especially when heated or subjected to shock. They are also acutely toxic. Therefore, it is imperative to handle this compound with the utmost care.

Key Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC13H28N4O5[1]
Molecular Weight320.4 g/mol [1]
AppearanceNot specified, likely a solid or oil
SolubilityWater, DMSO, DCM, DMF[1]
Storage-20°C[1]
Hazard Identification and Personal Protective Equipment (PPE)

Given the presence of the azide group, this compound should be handled as a hazardous substance. The primary hazards are related to the potential for explosion and toxicity.

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile gloves. For handling larger quantities or in situations with a high risk of splash, consider double-gloving or using heavier-duty gloves.

  • Body Protection: A flame-resistant lab coat is essential.

  • Respiratory Protection: All work should be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves chemical inactivation of the azide group followed by disposal as hazardous waste. Under no circumstances should this compound be disposed of down the drain without prior deactivation , as it can react with lead or copper plumbing to form highly explosive metal azides.[2]

Experimental Protocol: Deactivation of this compound

This protocol is adapted from standard procedures for the quenching of organic azides.

Materials:

  • This compound waste solution (in an appropriate solvent like water, DMF, or DMSO).

  • 10% aqueous solution of sodium nitrite (B80452) (NaNO2).

  • 10% aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Starch-iodide paper.

  • pH paper.

  • Appropriate reaction vessel (e.g., a three-necked round-bottom flask) equipped with a stirrer and an addition funnel, placed in an ice bath.

  • All operations must be conducted in a chemical fume hood.

Procedure:

  • Preparation:

    • Quantify the amount of this compound to be deactivated.

    • Prepare a 10% aqueous solution of sodium nitrite. You will need a significant molar excess of sodium nitrite relative to the azide. A 1.5-fold molar excess is a good starting point.

    • Cool the reaction vessel in an ice bath.

  • Reaction Setup:

    • Transfer the this compound waste solution to the reaction vessel. If the waste is in a non-aqueous solvent, it is preferable to dilute it with water if possible, keeping the concentration of the azide low.

    • Begin stirring the solution.

  • Quenching the Azide:

    • Slowly add the 10% sodium nitrite solution to the stirred, cooled azide solution using the addition funnel. The addition should be dropwise to control the reaction rate and temperature.

    • After the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure the complete destruction of the azide.

  • Verification of Deactivation:

    • Test for the presence of residual azide. A common qualitative test involves the use of ferric chloride. Acidify a small drop of the reaction mixture with dilute hydrochloric acid on a spot plate, then add a drop of ferric chloride solution. A red color indicates the presence of hydrazoic acid, meaning the azide was not fully destroyed.[2] If the test is positive, add more sodium nitrite solution and continue stirring.

    • Test for the presence of excess nitrite using starch-iodide paper. A blue-black color indicates that excess nitrite is present and the azide has been completely consumed.

  • Neutralization and Waste Collection:

    • Once the azide has been fully quenched, neutralize the reaction mixture to a pH between 6 and 9 by slowly adding a 10% sodium hydroxide solution.[2]

    • The deactivated and neutralized solution should be collected in a designated hazardous waste container. Clearly label the container with its contents.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EH&S) office.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methylamino-PEG5-azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like Methylamino-PEG5-azide. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

This compound is a PEG linker that contains both an azide (B81097) group and a methylamino group.[1] The presence of the azide functional group necessitates specific handling precautions due to the potential for explosive decomposition of azide compounds.[2][3][4] Organic azides can be sensitive to heat, light, pressure, and shock.[2][4]

Hazard Identification and Risk Assessment

The primary hazards associated with this compound stem from its azide component. Azide compounds are known for the following risks:

  • Explosion Hazard : Organic azides can be explosive, particularly those with a low carbon-to-nitrogen ratio.[2][5] They can decompose violently when subjected to external energy sources.[2][6] It is crucial to avoid friction, such as with ground glass joints, and contact with heavy metals, which can form highly shock-sensitive metal azides.[4][5][7]

  • Toxicity : Azides are acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[8] The azide ion has a toxicity similar to cyanide.[6]

  • Formation of Hydrazoic Acid : Contact with acids can lead to the formation of hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.[3][4][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.[9][10] The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile rubber gloves (minimum 0.11 mm thickness) is recommended.[11] Silver Shield/4H® gloves can be worn underneath nitrile gloves for added protection when handling highly toxic azides.[8]Protects against skin absorption, which can be a significant route of exposure.[8]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles are required.[4][5][8] A face shield should be used in situations with a higher risk of splashes.[4][12]Prevents eye contact with the chemical, which can cause serious damage.
Body Protection A long-sleeved, flame-resistant lab coat is essential.[5][12] For larger quantities or higher-risk operations, a chemical-resistant apron or coveralls should be worn.[10]Protects the skin from potential splashes and contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][8] If there is a risk of generating aerosols or dust outside of a fume hood, a respirator may be necessary.[9]Azides can be fatal if inhaled. A fume hood provides the primary engineering control to prevent inhalation.
Footwear Closed-toe shoes are mandatory in the laboratory.[9][13]Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Designated Area : All work with this compound must be conducted in a designated area within a certified chemical fume hood.[4][11]

  • Blast Shield : For reactions involving heating or concentrating the azide, a blast shield must be in place.[4][5][8]

  • Avoid Incompatible Materials :

    • Metals : Use plastic or ceramic spatulas for weighing and transferring.[5][8] Avoid contact with metal surfaces, including metal spatulas and metal clamps.[4][8]

    • Solvents : Do not use halogenated solvents like dichloromethane (B109758) or chloroform, as they can form explosive di- and tri-azidomethane.[4][5][6]

    • Acids : Keep azides away from acids to prevent the formation of highly toxic and explosive hydrazoic acid.[2][3][7]

  • Equipment : Use glassware with smooth, well-lubricated joints to avoid friction. Avoid ground glass joints where possible.[4]

2. Handling and Experimental Protocol:

  • Quantities : Work with the smallest scale possible.[5]

  • Temperature : Store this compound at -20°C as recommended.[1] Reactions should be conducted at the lowest feasible temperature.

  • Concentration : Avoid concentrating azide solutions.[4] Purification should be performed using methods like extraction and precipitation rather than distillation or sublimation.[6]

  • Monitoring : Reactions should be monitored and not left unattended.

3. Spill Management:

  • Small Spills : For small liquid spills within a fume hood, absorb the material with a non-reactive absorbent pad. For solid spills, cover with sand, sweep up carefully with non-metallic tools, and place in a labeled, non-metallic container for hazardous waste.[5][11]

  • Large Spills : In the event of a large spill, evacuate the laboratory immediately, notify the appropriate safety personnel, and restrict access.[5]

  • Decontamination : Clean the spill area thoroughly with a soap and water solution.[11]

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent accidents.

  • Waste Segregation : All azide-containing waste must be collected in a separate, clearly labeled, non-metallic waste container.[2][3][6] Polypropylene or polyethylene (B3416737) containers are suitable.[3]

  • Incompatible Waste : Do not mix azide waste with acidic waste.[2]

  • Drain Disposal : Never dispose of azide solutions down the drain.[7][8] Azides can react with lead and copper in plumbing to form highly explosive metal azides.[3][7]

  • Deactivation (for dilute solutions under expert supervision only) :

    • This procedure should only be carried out by trained personnel in a chemical fume hood.[7][8]

    • For dilute solutions (≤5% sodium azide equivalent), a 20% aqueous solution of sodium nitrite (B80452) can be added, followed by the slow addition of a 20% sulfuric acid solution until the mixture is acidic.[7] This converts the azide to nitrogen gas.

    • Crucially, the acid must be added after the sodium nitrite to prevent the formation of hydrazoic acid.[7]

    • The completion of the reaction can be tested with starch-iodide paper (a blue color indicates excess nitrite and complete decomposition).[7]

    • The resulting solution must be neutralized to a pH of 6-9 before disposal as aqueous waste, in accordance with local regulations.[7][8]

  • Professional Disposal : For undiluted or concentrated azide waste, or if in doubt, always consult your institution's Environmental Health & Safety (EHS) office for disposal through a licensed hazardous waste contractor.[2][14]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Work in Chemical Fume Hood prep1->prep2 prep3 Use Blast Shield if Necessary prep2->prep3 handle1 Use Non-Metallic Tools prep3->handle1 Proceed to Handling handle2 Avoid Incompatible Chemicals (Acids, Halogenated Solvents) handle1->handle2 handle3 Perform Experiment handle2->handle3 disp1 Segregate Azide Waste handle3->disp1 After Experiment disp2 Use Labeled, Non-Metallic Container disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylamino-PEG5-azide
Reactant of Route 2
Reactant of Route 2
Methylamino-PEG5-azide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。